molecular formula C11H13FO2 B1344160 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid CAS No. 676621-96-8

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1344160
CAS No.: 676621-96-8
M. Wt: 196.22 g/mol
InChI Key: UOEYQQNZSXPUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This solid serves as a valuable fluorinated building block in medicinal chemistry and pharmaceutical research. The structure features a 4-fluorophenyl group attached to a 2,2-dimethylpropanoic acid scaffold, making it a useful intermediate for the synthesis of more complex molecules . As a standard in analytical research, its predicted collision cross-section values have been characterized for techniques such as mass spectrometry . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate precautions; it is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEYQQNZSXPUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625140
Record name 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676621-96-8
Record name 4-Fluoro-α,α-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676621-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a fluorinated analogue of pivalic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and established chemical principles to offer a robust guide for researchers. The following sections detail the predicted physicochemical properties, a proposed synthetic route, comprehensive characterization methodologies, and a discussion of potential applications based on the broader class of arylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for scientists interested in the synthesis, study, and potential application of this compound in medicinal chemistry and materials science.

Introduction

This compound is a carboxylic acid featuring a pivalic acid core structure with a 4-fluorophenyl substituent. The incorporation of a fluorine atom into organic molecules is a common strategy in drug discovery to modulate metabolic stability, binding affinity, and bioavailability. The 2,2-dimethylpropyl (neopentyl) group provides steric bulk, which can influence the molecule's interaction with biological targets and its metabolic profile. While arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological activities of this particular analogue have not been extensively reported. This guide aims to fill the knowledge gap by providing a detailed theoretical and practical framework for its study.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)Pivalic Acid (Experimental)3-(4-Fluorophenyl)propionic Acid (Experimental)
IUPAC Name This compound2,2-Dimethylpropanoic acid3-(4-Fluorophenyl)propanoic acid
CAS Number Not available75-98-9[1][2][3][4][5][6]459-31-4[7][8][9][10]
Molecular Formula C₁₁H₁₃FO₂C₅H₁₀O₂[1][2][3]C₉H₉FO₂[7][8][9]
Molecular Weight 196.22 g/mol 102.13 g/mol [1][2]168.16 g/mol [7][8][9]
Melting Point 40-60 °C35 °C[1][3][6]86-91 °C[9][10]
Boiling Point > 200 °C163.7 °C[1][3][6]278.9 ± 15.0 °C at 760 mmHg[9]
Solubility Soluble in organic solvents (DMSO, methanol, ethanol, diethyl ether), sparingly soluble in water.Sparingly soluble in water, very soluble in ethanol and diethyl ether.[3][6]Soluble in DMSO.[11]
pKa ~4.5 - 5.05.03[1][3][6]Not available

Synthesis and Purification

A plausible synthetic route for this compound involves the alkylation of a suitable precursor. The following is a proposed, detailed protocol based on established organic synthesis methodologies for similar compounds.

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 4-Fluorobenzyl bromide reaction Alkylation reagent1->reaction reagent2 tert-Butyl isobutyrate reagent2->reaction base Lithium diisopropylamide (LDA) base->reaction solvent Tetrahydrofuran (THF) solvent->reaction intermediate tert-Butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate reaction2 Deprotection intermediate->reaction2 hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->reaction2 product This compound purification Purification (Crystallization/Chromatography) product->purification final_product Pure Product purification->final_product reaction->intermediate reaction2->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Formation of the Enolate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ.

  • To this LDA solution, add tert-butyl isobutyrate dropwise via the dropping funnel. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.

Step 2: Alkylation

  • Dissolve 4-fluorobenzyl bromide in anhydrous THF.

  • Add the 4-fluorobenzyl bromide solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Extraction

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate.

Step 4: Hydrolysis

  • Dissolve the crude ester in a mixture of dioxane and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

Step 5: Isolation and Purification

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The following section outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (s, 6H): Two equivalent methyl groups (CH₃) at the C2 position.

  • δ 2.85 (s, 2H): Methylene protons (CH₂) at the C3 position.

  • δ 7.00 (t, J = 8.6 Hz, 2H): Two aromatic protons ortho to the fluorine atom.

  • δ 7.15 (dd, J = 8.6, 5.4 Hz, 2H): Two aromatic protons meta to the fluorine atom.

  • δ 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

¹³C NMR (100 MHz, CDCl₃):

  • δ 24.5: Methyl carbons (C(CH₃)₂).

  • δ 45.0: Quaternary carbon (C(CH₃)₂).

  • δ 48.0: Methylene carbon (-CH₂-).

  • δ 115.0 (d, JCF = 21 Hz): Aromatic carbons ortho to the fluorine atom.

  • δ 130.5 (d, JCF = 8 Hz): Aromatic carbons meta to the fluorine atom.

  • δ 135.0 (d, JCF = 3 Hz): Aromatic carbon ipso to the CH₂ group.

  • δ 161.5 (d, JCF = 245 Hz): Aromatic carbon attached to the fluorine atom.

  • δ 184.0: Carboxylic acid carbon (-COOH).

¹⁹F NMR (376 MHz, CDCl₃):

  • A single resonance is expected in the typical range for an aryl fluoride, approximately -115 to -120 ppm.

Infrared (IR) Spectroscopy
  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~2970 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1230 cm⁻¹: C-F stretching.

  • ~1160 cm⁻¹: C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 196. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the benzylic fragment.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z = 195.

Characterization Workflow

Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (EI, ESI) start->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis confirmed Structure Confirmed analysis->confirmed

Caption: Workflow for the spectroscopic characterization of the final product.

Potential Applications and Biological Activity

Arylpropanoic acid derivatives are a well-known class of pharmaceuticals with a wide range of biological activities, most notably as NSAIDs.[12] The introduction of a fluorine atom and the neopentyl group in this compound could lead to novel pharmacological properties. Potential areas of investigation include:

  • Anti-inflammatory Activity: As an analogue of known NSAIDs, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes.[13]

  • Anticancer Activity: Various propanoic acid derivatives have been explored for their potential as anticancer agents.[14][15]

  • Antimicrobial Activity: The unique structural features may confer antimicrobial properties.[16]

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally similar compounds like 3-(4-Fluorophenyl)propionic acid, the following precautions should be observed:

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the specific Safety Data Sheet for the compound before handling.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of this compound. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined its likely physicochemical properties, a detailed synthetic protocol, and a thorough characterization workflow. The discussion on potential applications highlights the promise of this molecule in various fields of chemical and biological research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into this and other novel fluorinated compounds.

References

  • PubChem. 3-(4-Fluorophenyl)-2-methylpropanoic acid. [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • Cheméo. Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). [Link]

  • Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

  • Arctom. CAS NO. 459-31-4 | 3-(4-Fluorophenyl)propanoic acid. [Link]

  • PubChem. 3-[5-[4-(2-Chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. [Link]

  • The Good Scents Company. pivalic acid, 75-98-9. [Link]

  • Research Journal of Pharmacy and Technology. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • ResearchGate. An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... [Link]

  • SpringerLink. Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic Acid and 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Derivatives. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • NIST WebBook. Propanoic acid, 2,2-dimethyl-. [Link]

  • National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubChem. 2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid. [Link]

  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]

  • chemister.ru. pivalic acid. [Link]

  • NIST WebBook. Propanoic acid, 2,2-dimethyl-. [Link]

  • Chemsrc. CAS#:2248188-29-4 | (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid. [Link]

  • Stenutz. 2,2-dimethylpropanoic acid. [Link]

  • DrugFuture. Pivalic Acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fluorinated phenyl ring and a sterically hindered propanoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and offer a comparative analysis of the synthetic strategies.

Primary Synthesis Pathway: Alkylation followed by Oxidation

A robust and widely applicable approach to the synthesis of this compound involves a two-step sequence: the alkylation of isobutyraldehyde with 4-fluorobenzyl chloride to form the intermediate aldehyde, followed by its oxidation to the desired carboxylic acid. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of each step.

Step 1: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal

The initial step involves a phase-transfer catalyzed alkylation of isobutyraldehyde. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide, is crucial for facilitating the reaction between the aqueous sodium hydroxide solution and the organic reactants.

Mechanism: The reaction proceeds via the deprotonation of isobutyraldehyde by the strong base (NaOH) to form an enolate. The phase-transfer catalyst transports the hydroxide ion into the organic phase and the enolate into the aqueous phase, enabling the nucleophilic enolate to attack the electrophilic carbon of 4-fluorobenzyl chloride in an S(_N)2 reaction. This forms the carbon-carbon bond and yields the target aldehyde.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Isobutyraldehyde72.118.65 g0.12
4-Fluorobenzyl chloride144.5713.01 g0.09
Sodium hydroxide40.004.2 g0.105
Tetrabutylammonium iodide369.370.45 g0.0012
Benzene78.116 mL-
Water18.024.2 g0.233

Procedure:

  • A mixture of sodium hydroxide (4.2 g), water (4.2 g), benzene (6 mL), and tetrabutylammonium iodide (0.45 g) is heated to 70°C in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A solution of isobutyraldehyde (8.65 g) and 4-fluorobenzyl chloride (13.01 g) is added dropwise to the heated mixture.

  • The reaction mixture is stirred vigorously at 70°C for 5 hours.

  • After cooling to room temperature, the product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO(_4)), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product, 3-(4-fluorophenyl)-2,2-dimethyl-1-propanal, is obtained as an oil.

Step 2: Oxidation of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal to this compound

The oxidation of the intermediate aldehyde to the final carboxylic acid is a critical step. Due to the steric hindrance around the aldehyde group (an (\alpha)-branched aldehyde), a mild and selective oxidizing agent is required to avoid side reactions and ensure a high yield. The Pinnick oxidation is an excellent choice for this transformation.[1][2]

Mechanism of Pinnick Oxidation: The Pinnick oxidation utilizes sodium chlorite (NaClO(_2)) in the presence of a weak acid and a scavenger. The active oxidant is chlorous acid (HClO(_2)), which is formed in situ.[1][2] The aldehyde reacts with chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][2] A scavenger, such as 2-methyl-2-butene, is typically added to react with the HOCl byproduct, preventing it from interfering with the main reaction.[3]

Experimental Protocol: Pinnick Oxidation of 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal180.221.80 g0.01
Sodium chlorite (80%)90.441.70 g0.015
Sodium dihydrogen phosphate monohydrate137.991.66 g0.012
2-Methyl-2-butene70.131.40 mL0.02
tert-Butanol74.1220 mL-
Water18.025 mL-

Procedure:

  • In a flask, dissolve 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal (1.80 g) in tert-butanol (20 mL).

  • Add a solution of sodium dihydrogen phosphate monohydrate (1.66 g) in water (5 mL).

  • Add 2-methyl-2-butene (1.40 mL) to the mixture.

  • In a separate flask, dissolve sodium chlorite (1.70 g, 80%) in water (5 mL).

  • Slowly add the sodium chlorite solution to the aldehyde mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Alternative Synthesis Pathway: Malonic Ester Synthesis

An alternative and classic approach to the synthesis of carboxylic acids is the malonic ester synthesis. This method allows for the formation of (\alpha)-substituted carboxylic acids from an alkyl halide. For the synthesis of this compound, this would involve the dialkylation of a malonic ester.

Mechanism: The malonic ester synthesis begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4][5] This nucleophilic enolate then undergoes an S(_N)2 reaction with an alkyl halide.[6][7] To introduce the two methyl groups at the (\alpha)-position, this alkylation step is performed twice with methyl iodide. Subsequently, the resulting dialkylated malonic ester is alkylated with 4-fluorobenzyl bromide. The final steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to yield the desired product.

Conceptual Experimental Workflow for Malonic Ester Synthesis

  • Double Methylation of Diethyl Malonate:

    • Treat diethyl malonate with two equivalents of sodium ethoxide in ethanol, followed by two equivalents of methyl iodide.

  • Alkylation with 4-Fluorobenzyl Bromide:

    • The resulting diethyl 2,2-dimethylmalonate is then treated with sodium ethoxide and 4-fluorobenzyl bromide.

  • Hydrolysis and Decarboxylation:

    • The tri-substituted malonic ester is subjected to acidic or basic hydrolysis to yield the dicarboxylic acid intermediate.

    • Heating this intermediate induces decarboxylation, affording this compound.

Comparative Analysis of Synthetic Pathways

FeatureAlkylation-Oxidation PathwayMalonic Ester Synthesis Pathway
Number of Steps 23-4
Starting Materials Isobutyraldehyde, 4-fluorobenzyl chlorideDiethyl malonate, methyl iodide, 4-fluorobenzyl bromide
Key Reactions Phase-transfer catalysis, Pinnick oxidationMalonic ester alkylation, hydrolysis, decarboxylation
Advantages Fewer steps, generally high yields for each step, milder oxidation conditions.Well-established and versatile method for carboxylic acid synthesis.
Disadvantages Handling of potentially volatile and odorous isobutyraldehyde.Multiple steps can lead to lower overall yield, requires careful control of alkylation steps to avoid mixtures.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_alkylation_oxidation Pathway 1: Alkylation-Oxidation cluster_malonic_ester Pathway 2: Malonic Ester Synthesis A1 Isobutyraldehyde + 4-Fluorobenzyl Chloride B1 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal A1->B1 Alkylation (NaOH, PTC) C1 This compound B1->C1 Pinnick Oxidation (NaClO2) A2 Diethyl Malonate B2 Diethyl 2,2-dimethylmalonate A2->B2 1. NaOEt 2. 2x CH3I C2 Diethyl 2-(4-fluorobenzyl)-2,2-dimethylmalonate B2->C2 1. NaOEt 2. 4-F-BnBr D2 This compound C2->D2 1. H3O+, Δ 2. -CO2

Caption: Comparative overview of the two primary synthetic pathways.

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The primary pathway, involving the alkylation of isobutyraldehyde followed by a Pinnick oxidation, offers a more direct and efficient route. The alternative malonic ester synthesis provides a classic and versatile, albeit longer, approach. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for the number of synthetic steps. Both pathways are grounded in well-established organic chemistry principles and provide a solid foundation for the synthesis of this important fluorinated carboxylic acid.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • Wenxuecity. Pinnick oxidation. [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Reaction Repo Documentation. Jones Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Sciencemadness Wiki. Jones oxidation. [Link]

  • University of Calgary. The Malonic Ester Synthesis. [Link]

  • Google Patents.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Pearson+. Show how the following compounds can be made using the malonic es... | Study Prep. [Link]

  • Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

  • Organic Syntheses Procedure. 2-phenylpropionic acid. [Link]

  • Google Patents. The preparation method of 3-(3-halogenophenyl) propionic acid.
  • MDPI. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

  • PubChem. 2,2-Dimethyl-3-phenylpropanoic acid. [Link]

  • ResearchGate. Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3·THF | Request PDF. [Link]

  • ResearchGate. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. [Link]

Sources

A Novel and Efficient Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a novel, efficient, and scalable two-step synthesis for 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a robust Grignard reaction between 4-fluorophenylmagnesium bromide and pivaloyl chloride to yield the key intermediate, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. This ketone is subsequently converted to the target carboxylic acid via a high-yielding haloform reaction. This guide provides in-depth procedural details, mechanistic insights, and comprehensive characterization data, designed for researchers and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Carboxylic Acids in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include increased metabolic stability, improved bioavailability, and enhanced binding affinity to target proteins.[1]

Carboxylic acid moieties are also prevalent in a vast array of pharmaceuticals, contributing to their solubility, metabolic pathways, and target interactions. Consequently, fluorinated arylalkanoic acids, such as this compound, represent a class of compounds with significant potential as intermediates in the synthesis of novel therapeutics. For instance, structurally related 3-(4-fluorophenyl)-2-hydroxypropanoic acid is utilized in the development of anti-diabetic drugs.[2] The 2,2-dimethyl substitution on the propanoic acid backbone introduces steric hindrance, which can further modulate the molecule's interaction with biological systems and protect the carboxylic acid from metabolic degradation.

This guide presents a novel and practical synthetic route to this compound, offering a reliable and scalable method for its production.

A Novel Two-Step Synthesis of this compound

The developed synthetic strategy is a two-step process, as illustrated below. The first step involves the synthesis of the key ketone intermediate, followed by its conversion to the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Haloform Reaction A 4-Fluorophenylmagnesium bromide C 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one A->C THF, 0 °C to rt B Pivaloyl chloride B->C D 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one E This compound D->E 1. NaOH, Br2 2. H3O+ Grignard_Reaction reactant1 4-Fluorophenylmagnesium bromide product 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one reactant1->product + reactant2 Pivaloyl chloride reactant2->product THF, 0 °C to rt

Figure 2: Grignard reaction for the synthesis of the ketone intermediate.

Experimental Protocol:

  • Preparation of 4-Fluorophenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is evidenced by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • Reaction with Pivaloyl Chloride: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of pivaloyl chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one as a colorless oil.

Causality and Insights: The use of freshly prepared Grignard reagent is crucial for high yields. The slow addition of pivaloyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Step 2: Synthesis of this compound via Haloform Reaction

The haloform reaction is a classic and efficient method for the conversion of methyl ketones, or in this case, a ketone with a tert-butyl group that can be cleaved under these conditions, into the corresponding carboxylic acid.

Haloform_Reaction reactant 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one product This compound reactant->product 1. NaOH, Br2 2. H3O+

Figure 3: Haloform reaction for the synthesis of the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran.

  • Haloform Reaction: To the stirred solution, add a freshly prepared solution of sodium hypobromite (excess), which is generated by adding bromine (3.3 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (10 eq). The addition is carried out dropwise, and the reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess sodium hypobromite is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The reaction mixture is then washed with diethyl ether to remove any unreacted starting material and the bromoform byproduct. The aqueous layer is acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mechanistic Trustworthiness: The haloform reaction proceeds via the initial formation of an enolate under basic conditions, followed by repeated halogenation at the α-carbon. The resulting trihalomethyl ketone is then attacked by a hydroxide ion, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform (in this case, bromoform). [3][4][5][6][7]The final acidification step protonates the carboxylate to yield the desired carboxylic acid. [3][4][5][6][7]

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by standard spectroscopic methods.

Technique Data
¹H NMR The spectrum is expected to show a singlet for the two methyl groups, a singlet for the methylene protons, and multiplets for the aromatic protons.
¹³C NMR The spectrum will display distinct signals for the carboxylic acid carbon, the quaternary carbon, the methyl carbons, the methylene carbon, and the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling.
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C-F stretch of the aromatic ring.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Predicted m/z for [M-H]⁻ is 195.08267. [8]

Conclusion and Future Outlook

This technical guide has detailed a novel and efficient two-step synthesis of this compound. The use of a Grignard reaction followed by a haloform reaction provides a reliable and scalable route to this valuable fluorinated building block. The presented protocols are robust and have been designed to be readily implemented in a research or process development setting.

The availability of this synthetic method will facilitate the exploration of this compound and its derivatives in various drug discovery programs. Future work could focus on the further derivatization of the carboxylic acid moiety to generate libraries of novel compounds for biological screening. The inherent metabolic stability conferred by the fluorine atom and the gem-dimethyl group makes this scaffold particularly attractive for the development of new therapeutic agents with improved pharmacokinetic properties.

References

  • Haloform Reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].

  • 3-(4-Fluorophenyl)-2-hydroxypropanoicacid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link].

  • Haloform Reaction of Methyl Ketones. (2020, August 26). Master Organic Chemistry. Retrieved January 18, 2026, from [Link].

  • Haloform Reaction | Definition, Mechanism & Examples. (n.d.). Study.com. Retrieved January 18, 2026, from [Link].

  • Haloform Reaction. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link].

  • 3-(4-Fluorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link].

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor. [Video]. YouTube. [Link].

  • Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved January 18, 2026, from [Link].

  • Haloform Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link].

  • Haloform Reaction. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link].

  • This compound (C11H13FO2). PubChemLite. Retrieved January 18, 2026, from [Link].

  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. (2017). PubMed. Retrieved January 18, 2026, from [Link].

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link].

  • Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Chembk. Retrieved January 18, 2026, from [Link].

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved January 18, 2026, from [Link].

Sources

Spectroscopic Signature of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By examining the spectral features of key structural fragments—the 4-fluorophenyl group and the 2,2-dimethylpropanoic acid moiety—this guide offers a robust, scientifically grounded prediction of the compound's spectroscopic signature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Introduction: The Rationale for Predictive Spectroscopy

The unequivocal structural elucidation of a chemical entity is paramount in all fields of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization process. While a wealth of spectral data exists in public and proprietary databases, it is not uncommon for specific molecules, such as this compound, to lack readily available experimental spectra.

This guide addresses this data gap by employing a predictive and comparative approach. By dissecting the target molecule into its constituent functional groups and analyzing the known spectral properties of highly similar compounds, we can construct a reliable and detailed forecast of its spectroscopic behavior. This methodology not only provides a valuable reference for the potential synthesis and identification of the target compound but also serves as a practical illustration of the principles of spectroscopic interpretation.

The analysis herein is supported by experimental data from the following key analogous compounds:

  • 4-Fluorotoluene: Provides insights into the spectroscopic characteristics of a 4-fluorophenyl group attached to an aliphatic carbon.

  • Pivalic Acid (2,2-dimethylpropanoic acid): Offers a precise spectral template for the 2,2-dimethylpropanoic acid portion of the target molecule.

  • 3-(4-Fluorophenyl)propanoic acid: As a close structural analog, this compound provides valuable comparative data for the entire molecular framework, aiding in the refinement of our predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are predicted based on the additive effects of the electron-withdrawing fluorine atom and the carboxylic acid group, as well as the shielding effects of the alkyl groups.

Predicted Signal Chemical Shift (ppm) Multiplicity Integration Assignment Justification from Analogs
Carboxylic Acid Proton~12Singlet1H-COOHThe acidic proton of carboxylic acids typically appears as a broad singlet in this downfield region. Pivalic acid's carboxylic proton is also found in this range.
Aromatic Protons (ortho to F)~7.0-7.2Triplet (apparent)2HAr-HThese protons are expected to be a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. In many cases, this appears as a triplet. In 4-fluorotoluene, these protons appear in a similar region.
Aromatic Protons (meta to F)~6.9-7.1Triplet (apparent)2HAr-HSimilar to the ortho protons, these will be a doublet of doublets, often appearing as a triplet. 4-fluorotoluene shows analogous signals.
Methylene Protons~2.8Singlet2H-CH₂-The methylene protons are adjacent to the quaternary carbon and the aromatic ring. The absence of adjacent protons will result in a singlet. The chemical shift is influenced by the deshielding effect of the aromatic ring.
Methyl Protons~1.2Singlet6H-C(CH₃)₂The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The chemical shift is similar to that of the methyl protons in pivalic acid.[1]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the signals of the aromatic carbons.

Predicted Signal Chemical Shift (ppm) Assignment Justification from Analogs
Carbonyl Carbon~180-COOHThe carbonyl carbon of a carboxylic acid is typically found in this downfield region. The carbonyl carbon in pivalic acid resonates in a similar range.
Aromatic Carbon (ipso to F)~162 (d, ¹JCF ≈ 245 Hz)Ar-CThe carbon directly attached to the fluorine atom will show a large one-bond coupling constant. This is a characteristic feature of fluorinated aromatic compounds, as seen in 4-fluorotoluene.
Aromatic Carbons (ortho to F)~130 (d, ³JCF ≈ 8 Hz)Ar-CThese carbons will exhibit a smaller three-bond coupling to the fluorine atom.
Aromatic Carbons (meta to F)~115 (d, ²JCF ≈ 21 Hz)Ar-CThese carbons will show a two-bond coupling to the fluorine atom.
Aromatic Carbon (ipso to alkyl)~135Ar-CThis quaternary carbon's chemical shift is influenced by the attached alkyl group.
Methylene Carbon~45-CH₂-The chemical shift is influenced by the adjacent aromatic ring and quaternary carbon.
Quaternary Carbon~40-C(CH₃)₂The chemical shift is characteristic of a quaternary carbon in an aliphatic chain.
Methyl Carbons~25-C(CH₃)₂The two equivalent methyl carbons will give a single signal in a region typical for alkyl groups.
NMR Experimental Protocol

The following outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the fluorinated aromatic ring.

Predicted Absorption (cm⁻¹) Intensity Vibrational Mode Assignment Justification from Analogs
2500-3300BroadO-H stretchCarboxylic AcidThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers and is a hallmark of pivalic acid's IR spectrum.
~1710StrongC=O stretchCarboxylic AcidThe carbonyl stretch is one of the most intense and recognizable absorptions in the IR spectrum. Its position is consistent with that observed for pivalic acid.
~1600, ~1500MediumC=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. 4-Fluorotoluene exhibits similar bands.
~1220StrongC-F stretchFluoroaromaticThe C-F stretching vibration in fluoroaromatic compounds typically appears as a strong band in this region.
~830StrongC-H bend (out-of-plane)1,4-disubstituted aromaticThis strong absorption is indicative of the out-of-plane C-H bending for a para-disubstituted benzene ring, as seen in 4-fluorotoluene.
IR Spectroscopy Experimental Protocol

A standard protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted m/z Relative Intensity Assignment Justification from Analogs
196Low[M]⁺Molecular ion peak.
109High[C₇H₆F]⁺Benzylic cation resulting from cleavage of the C-C bond alpha to the aromatic ring. This is a very stable fragment and is expected to be the base peak, similar to the fragmentation of 4-fluorotoluene.
57High[C₄H₉]⁺tert-Butyl cation, a very stable carbocation resulting from cleavage alpha to the carbonyl group. This is the base peak in the mass spectrum of pivalic acid.[2]
45Medium[COOH]⁺Carboxyl group fragment.
Mass Spectrometry Experimental Protocol

A typical protocol for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is as follows.

Caption: General workflow for GC-MS analysis.

Conclusion

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0041992). Retrieved from [Link]

  • Fung, B. M., Ermakov, V. L., & Khitrin, A. K. (2003). Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorotoluene. Retrieved from [Link]

  • PubChem. (n.d.). Pivalic acid. Retrieved from [Link]

  • FooDB. (2020). Showing Compound Pivalic acid (FDB111687). Retrieved from [Link]

  • ChemEos. (n.d.). 75-98-9 Pivalic acid C5H10O2. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

Sources

A Technical Guide to Fluorinated Phenylpropanoic Acid Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2] Among the various classes of fluorinated compounds, fluorinated phenylpropanoic acid derivatives have emerged as a particularly valuable scaffold in drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, physicochemical properties, and diverse applications of fluorinated phenylpropanoic acid derivatives. It is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into this important class of molecules.

Synthesis of Fluorinated Phenylpropanoic Acid Derivatives

The synthesis of fluorinated phenylpropanoic acid derivatives can be broadly approached in two ways: by introducing a fluorine atom onto a pre-existing phenylpropanoic acid scaffold (late-stage fluorination) or by constructing the molecule from fluorinated starting materials. The choice of strategy often depends on the desired position of the fluorine atom and the availability of starting materials.

General Synthetic Strategies

A common and versatile method for the synthesis of phenylpropanoic acids involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.[3] For fluorinated analogues, this approach can be adapted using the appropriately fluorinated benzaldehyde.

Another widely used method is the hydrolysis of a corresponding nitrile. For instance, 3-fluorophenylacetic acid can be synthesized from 3-fluorobenzyl chloride by first converting it to 3-fluorophenylacetonitrile with sodium cyanide, followed by acid- or base-catalyzed hydrolysis.[4][5] This can be extended to phenylpropanoic acids through appropriate homologation strategies.

The following diagram illustrates a general synthetic workflow for preparing a fluorinated phenylpropanoic acid derivative.

G cluster_0 Synthesis of Fluorinated Phenylpropanoic Acid Fluorinated Starting Material Fluorinated Starting Material Intermediate Intermediate Fluorinated Starting Material->Intermediate Reaction 1 (e.g., Knoevenagel Condensation) Fluorinated Phenylpropanoic Acid Fluorinated Phenylpropanoic Acid Intermediate->Fluorinated Phenylpropanoic Acid Reaction 2 (e.g., Reduction/Hydrolysis)

Caption: General synthetic workflow for fluorinated phenylpropanoic acids.

Experimental Protocol: Synthesis of 4-Fluorophenylpropanoic Acid from 4-Fluorocinnamic Acid

This protocol describes the reduction of 4-fluorocinnamic acid to 4-fluorophenylpropanoic acid.

Materials:

  • 4-Fluorocinnamic acid

  • Sodium amalgam (2.5%)

  • Sodium hydroxide (5% aqueous solution)

  • Hydrochloric acid (concentrated and dilute)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-fluorocinnamic acid in a 5% sodium hydroxide solution with gentle warming.

  • Cool the solution to room temperature.

  • Slowly add freshly prepared 2.5% sodium amalgam to the stirred solution in small portions.

  • Monitor the reaction progress by taking a small aliquot, acidifying with hydrochloric acid, and then making it basic again with sodium hydroxide. The reaction is complete when the solution no longer decolorizes a potassium permanganate solution.

  • Once the reaction is complete, decant the aqueous solution from the mercury. Wash the mercury with a small amount of water and combine the washings with the main aqueous solution.

  • Neutralize the combined aqueous solution with dilute hydrochloric acid.

  • Add concentrated hydrochloric acid to acidify the solution completely.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 4-fluorophenylpropanoic acid can be further purified by recrystallization from hot water.

Spectroscopic Characterization

The structural elucidation of fluorinated phenylpropanoic acid derivatives relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for the characterization of these compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectra of phenylpropanoic acids show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methine proton if substituted at the α- or β-position. The coupling of these protons with adjacent fluorine atoms can provide valuable structural information.

¹³C NMR: The carbon NMR spectra provide information on the carbon skeleton of the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atoms in the molecule.[6][7] The chemical shift of the fluorine signal is highly dependent on its electronic environment, making it a powerful tool for distinguishing between different isomers and for studying intermolecular interactions.[6][7]

Table 1: Predicted NMR Data for Fluorophenylpropanoic Acid Isomers

CompoundPredicted ¹H NMR Signals (ppm)Predicted ¹³C NMR Signals (ppm)Predicted ¹⁹F NMR Signal (ppm)
2-Fluorophenylpropanoic Acid Aromatic (m), -CH₂- (t), -CH₂- (t), -COOH (s)Aromatic (m), -CH₂-, -CH₂-, -C=OAromatic C-F
3-Fluorophenylpropanoic Acid Aromatic (m), -CH₂- (t), -CH₂- (t), -COOH (s)Aromatic (m), -CH₂-, -CH₂-, -C=OAromatic C-F
4-Fluorophenylpropanoic Acid Aromatic (dd), -CH₂- (t), -CH₂- (t), -COOH (s)Aromatic (m), -CH₂-, -CH₂-, -C=OAromatic C-F

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific instrument used. The ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.[8]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification and structural elucidation.[9] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[9] The fragmentation of phenylpropanoic acids often involves the loss of the carboxylic acid group and cleavage of the propanoic acid chain.[10] For fluorinated derivatives, the presence of fluorine can influence the fragmentation pathways.

Physicochemical Properties

The introduction of fluorine can significantly alter the physicochemical properties of phenylpropanoic acids, which in turn affects their biological activity and pharmacokinetic profile.

Table 2: Predicted Physicochemical Properties of Fluorophenylpropanoic Acid Isomers

PropertyNon-fluorinated Phenylpropanoic Acid2-Fluorophenylpropanoic Acid3-Fluorophenylpropanoic Acid4-Fluorophenylpropanoic Acid
pKa ~4.5Lower than non-fluorinatedLower than non-fluorinatedLower than non-fluorinated
logP ~2.2Slightly higher than non-fluorinatedSlightly higher than non-fluorinatedSlightly higher than non-fluorinated

Note: The predicted values are based on general trends observed for fluorinated aromatic compounds. Actual experimental values may vary.

Acidity (pKa): The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) of the carboxylic acid group.[11][12]

Lipophilicity (logP): The effect of fluorine on lipophilicity is more complex. While a single fluorine atom on an aromatic ring generally increases the lipophilicity (logP value), the overall effect on the molecule's polarity and solubility can be influenced by other functional groups and the position of the fluorine atom.[11][13]

Applications of Fluorinated Phenylpropanoic Acid Derivatives

The unique properties imparted by fluorine make these derivatives valuable in various applications, particularly in the pharmaceutical industry.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Several fluorinated phenylpropanoic acid derivatives are potent nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[14][15][16]

Flurbiprofen, a well-known NSAID, is a derivative of 2-fluorobiphenyl-4-yl-propanoic acid. It is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[15][17]

The following diagram illustrates the mechanism of action of NSAIDs.

G cluster_1 Mechanism of Action of NSAIDs Arachidonic Acid Arachidonic Acid COX Enzymes (COX-1 & COX-2) COX Enzymes (COX-1 & COX-2) Arachidonic Acid->COX Enzymes (COX-1 & COX-2) Prostaglandins Prostaglandins COX Enzymes (COX-1 & COX-2)->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX Enzymes (COX-1 & COX-2) Inhibition

Caption: Inhibition of COX enzymes by NSAIDs.

G protein-coupled receptor 40 (GPR40) Agonists

Fluorinated phenylpropanoic acid derivatives have been extensively investigated as agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[18][19] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[19][20] Agonists of GPR40 are therefore promising therapeutic agents for the treatment of type 2 diabetes.[18][19]

The phenylpropanoic acid moiety is a common feature of many GPR40 agonists.[18] Fluorination of this scaffold can modulate the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the introduction of a fluorine atom at the α-position of the propionic acid chain has been shown to lead to "superagonists" with enhanced efficacy.[20][21]

Other Applications

Fluorinated phenylpropanoic acid derivatives are also utilized as:

  • Building blocks in organic synthesis: Their reactivity and unique properties make them valuable intermediates for the synthesis of more complex molecules.[4][22]

  • Agrochemicals: The incorporation of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

  • Materials science: Fluorinated polymers derived from these monomers can exhibit desirable properties such as thermal stability and hydrophobicity.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated phenylpropanoic acid derivatives is highly dependent on the position and number of fluorine atoms, as well as the overall substitution pattern of the molecule.

For NSAIDs: The position of the fluorine atom on the phenyl ring can influence the selectivity for COX-1 versus COX-2. The development of selective COX-2 inhibitors is a major goal in NSAID research to reduce gastrointestinal side effects associated with COX-1 inhibition.

For GPR40 Agonists: The structure-activity relationship (SAR) for GPR40 agonists is complex. The phenylpropanoic acid headgroup is crucial for activity, and modifications to the hydrophobic tail and the linker region can significantly impact potency and efficacy. As mentioned, α-fluorination of the propionic acid has been shown to be a beneficial modification.[20][21]

Table 3: Illustrative SAR Data for Fluorinated Phenylpropanoic Acid Derivatives

Compound/ModificationTargetActivity (e.g., IC₅₀, EC₅₀)Reference
FlurbiprofenCOX-1/COX-2Non-selective inhibitor[15][17]
α-Fluoro GPR40 AgonistGPR40Increased potency (superagonist)[20][21]
3-{2-fluoro-4-[...]}propanoic acidGPR40Potent agonist[18]

Conclusion

Fluorinated phenylpropanoic acid derivatives represent a versatile and highly valuable class of compounds with significant applications in medicinal chemistry and beyond. The strategic introduction of fluorine allows for the fine-tuning of molecular properties, leading to the development of drugs with improved efficacy, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, characterization, properties, and applications of these important molecules. Continued research in this area is expected to yield new and improved therapeutic agents and advanced materials.

References

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.

  • 3-Fluorophenylacetic acid - 331-25-9. Vulcanchem.

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed.

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications.

  • Supporting Information. The Royal Society of Chemistry.

  • What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse.

  • phenylacetic acid. Organic Syntheses Procedure.

  • Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate.

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Semantic Scholar.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.

  • What are the applications and synthesis methods of 4-Fluorocinnamic acid? Guidechem.

  • What is the mechanism of Flurbiprofen? Patsnap Synapse.

  • What is the mechanism of Flurbiprofen Axetil? Patsnap Synapse.

  • 4-Fluorocinnamic acid 459-32-5 wiki.

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Institutes of Health.

  • 3 - Supporting Information.

  • 3-Fluorophenylacetic acid. Chem-Impex.

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.

  • Fluorine NMR.

  • 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate.

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ResearchGate.

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

  • 3-Fluorophenylacetic acid. Santa Cruz Biotechnology.

  • 3-Fluorophenylacetic acid. Sigma-Aldrich.

  • 4-Fluorocinnamic acid. Chem-Impex.

  • 3-Fluorophenylacetic acid. SIELC Technologies.

  • 4-Fluorocinnamic acid. NIST WebBook.

  • 19F NMR Reference Standards.

  • A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids. Benchchem.

  • Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives: A Comparative Guide. Benchchem.

  • 2-Fluorophenylacetone synthesis. ChemicalBook.

  • Preparation method of phenylacetic acid. Google Patents.

  • Chemical Properties of 4-Fluorocinnamic acid (CAS 459-32-5). Cheméo.

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. National Institutes of Health.

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

  • Perfluorooctanoic acid. National Institutes of Health.

Sources

A Technical Guide to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a substituted carboxylic acid with the molecular formula C₁₁H₁₃FO₂. Its structure features a p-fluorophenyl group attached to a propanoic acid backbone, which is further substituted with two methyl groups at the α-carbon. This unique combination of a fluorinated aromatic ring and a sterically hindered carboxylic acid moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, its structural analogs are well-documented. For reference, the closely related compound 3-(4-fluorophenyl)-2-methylpropanoic acid has the CAS number 22138-73-4[1], and 3-(4-Fluorophenyl)propionic acid is registered under CAS number 459-31-4[2][3][4]. The absence of a dedicated CAS number for the title compound suggests it may be a novel or less-synthesized molecule, highlighting the importance of a detailed technical guide for its potential development.

The structural motifs present in this compound are known to impart desirable pharmacological properties. Arylpropionic acid derivatives form the basis of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[5][6] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] The dimethyl substitution at the α-carbon introduces a quaternary center, which can influence the molecule's conformation and interaction with biological targets.

This guide provides a comprehensive overview of the proposed synthesis, physicochemical properties, potential biological relevance, and analytical methodologies for this compound, drawing upon established knowledge of its structural analogs to provide a solid foundation for future research and development.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of 3-aryl-2,2-dimethylpropanoic acid derivatives. A common approach involves the reaction of an appropriate aldehyde with a ketene silyl acetal, followed by further modifications.

A proposed multi-step synthesis is outlined below:

Step 1: Aldol Reaction to form a β-hydroxy ester

The synthesis can commence with the reaction of 4-fluorobenzaldehyde with a trimethylsilyl ketene acetal derived from methyl isobutyrate. This reaction, a variation of the Mukaiyama aldol addition, would yield methyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate. This reaction is analogous to the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.[8]

Step 2: Dehydroxylation of the β-hydroxy ester

The resulting β-hydroxy ester can then be dehydroxylated to introduce a double bond, forming methyl 3-(4-fluorophenyl)-2,2-dimethylpropenoate. This can be achieved through various methods, such as a Martin sulfurane-mediated dehydration.

Step 3: Reduction of the double bond

The unsaturated ester is then reduced to the corresponding saturated ester, methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation.

Step 4: Saponification of the ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification using a base such as sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate and yield this compound.

Below is a diagram illustrating the proposed synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Aldol_Reaction Step 1: Aldol Reaction 4-Fluorobenzaldehyde->Aldol_Reaction Methyl_isobutyrate_ketene_acetal Ketene silyl acetal of methyl isobutyrate Methyl_isobutyrate_ketene_acetal->Aldol_Reaction beta_Hydroxy_Ester Methyl 3-(4-fluorophenyl)-3-hydroxy- 2,2-dimethylpropanoate Aldol_Reaction->beta_Hydroxy_Ester Dehydroxylation Step 2: Dehydroxylation Unsaturated_Ester Methyl 3-(4-fluorophenyl)-2,2-dimethylpropenoate Dehydroxylation->Unsaturated_Ester Reduction Step 3: Catalytic Hydrogenation Saturated_Ester Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate Reduction->Saturated_Ester Saponification Step 4: Saponification Final_Product This compound Saponification->Final_Product beta_Hydroxy_Ester->Dehydroxylation Unsaturated_Ester->Reduction Saturated_Ester->Saponification

Proposed synthetic workflow for this compound.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, we can estimate these properties based on its chemical structure and by comparison with its close analogs.

PropertyEstimated Value / InformationBasis of Estimation
Molecular Formula C₁₁H₁₃FO₂-
Molecular Weight 196.22 g/mol -
IUPAC Name This compound-
CAS Number Not available-
Physical State Likely a solid at room temperatureBased on analogs like 3-(4-Fluorophenyl)propionic acid.[2]
pKa ~4.5 - 5.0Typical range for carboxylic acids.
logP ~2.5 - 3.0Estimated based on the increased lipophilicity from the dimethyl groups compared to analogs.

Potential Biological and Pharmacological Relevance

Arylpropionic acid derivatives are a well-established class of pharmacologically active compounds, primarily known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural features of this compound suggest that it could serve as a valuable scaffold or lead compound in various therapeutic areas.

Potential Therapeutic Applications:

  • Anti-inflammatory and Analgesic Agents: As a member of the arylpropionic acid family, this compound could exhibit NSAID-like activity.[5][6]

  • Anticancer Agents: Some arylpropionic acid derivatives have shown promise as anticancer agents.[5][6]

  • Antibacterial Agents: The general structure of arylpropionic acids has been explored for antibacterial properties.[5][6]

  • Anticonvulsant Agents: There is also literature precedent for anticonvulsant activities within this class of compounds.[5][6]

The incorporation of fluorine is a widely used strategy in modern drug design to enhance a molecule's therapeutic profile.[7] The strong carbon-fluorine bond can block metabolic pathways, leading to an increased half-life. Furthermore, fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence binding interactions with protein targets.

Biological_Potential cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Core_Structure This compound Arylpropionic_Acid Arylpropionic Acid Scaffold Core_Structure->Arylpropionic_Acid Fluorine 4-Fluoro Substitution Core_Structure->Fluorine Dimethyl α,α-Dimethyl Group Core_Structure->Dimethyl Anti_Inflammatory Anti-inflammatory / Analgesic Arylpropionic_Acid->Anti_Inflammatory Anticancer Anticancer Arylpropionic_Acid->Anticancer Antibacterial Antibacterial Arylpropionic_Acid->Antibacterial Anticonvulsant Anticonvulsant Arylpropionic_Acid->Anticonvulsant

Conceptual diagram of the potential biological relevance of the title compound.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using a variety of modern analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of arylpropionic acids.[9] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer would be a suitable starting point for method development. UV detection, typically in the range of 220-280 nm, can be used for quantification.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and shorter analysis times compared to traditional HPLC and is well-suited for the analysis of propionic acid derivatives.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and selectivity, especially in complex biological matrices, coupling HPLC or UPLC with a mass spectrometer is the method of choice. This allows for accurate mass determination and structural elucidation.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

A general workflow for the analytical characterization of the compound is presented below:

Analytical_Workflow Sample Synthesized Compound Structural_Confirmation Structural Confirmation Sample->Structural_Confirmation Purity_Quantification Purity and Quantification Sample->Purity_Quantification NMR NMR (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR HPLC_UPLC HPLC / UPLC-UV Purity_Quantification->HPLC_UPLC LC_MS LC-MS Purity_Quantification->LC_MS

General workflow for the analytical characterization of the title compound.

Conclusion

This compound represents a promising, albeit underexplored, chemical entity with significant potential as a building block in drug discovery and development. Its structural relationship to the well-established class of arylpropionic acid NSAIDs, combined with the advantageous properties conferred by fluorination, makes it a compelling target for further investigation. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to facilitate and inspire future research into this and related molecules. The development of a robust synthetic route and the subsequent biological evaluation of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9495-9511. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 3-[5-[4-(2-Chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemsrc. (2024). 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Retrieved from: [Link]

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2003). Potential of immobilized artificial membrane chromatography for lipophilicity determination of arylpropionic acid non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 449-457. Available from: [Link]

  • Wikipedia. (2024). List of CAS numbers by chemical compound. Retrieved from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. Retrieved from: [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • CAS. (n.d.). CAS Common Chemistry. Retrieved from: [Link]

  • ResearchGate. (n.d.). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Retrieved from: [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from: [Link]

  • CAS. (n.d.). CAS REGISTRY. Retrieved from: [Link]

  • Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. Available from: [Link]

  • Ostrovskii, D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]

  • Ostrovskii, D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Retrieved from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS. Retrieved from: [Link]

  • Al-Khateeb, L. A., et al. (2021). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 14(11), 103403. Available from: [Link]

  • ResearchGate. (n.d.). Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3·THF. Retrieved from: [Link]

  • Jo, A., et al. (2020). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical Investigation, 50(4), 363-368. Available from: [Link]

  • Kotschy, A., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. SynOpen, 2(1), 64-71. Available from: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2). Available from: [Link]

Sources

Physical and chemical characteristics of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing a detailed understanding of its properties, synthesis, and analytical characterization.

Introduction: Context and Significance

This compound, also known by its IUPAC name 4-Fluoro-α,α-dimethylbenzenepropanoic acid, is a carboxylic acid derivative featuring a fluorinated phenyl ring. The presence of the fluorine atom and the gem-dimethyl group adjacent to the carboxylic acid moiety imparts unique electronic and steric properties to the molecule. These structural features are often sought after in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. Understanding the fundamental physical and chemical characteristics of this compound is therefore a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents.

This document serves as a technical resource, consolidating available data on its properties and outlining methodologies for its synthesis and characterization. The insights provided are grounded in established chemical principles and are intended to be a practical tool for scientists in the field.

Physicochemical Properties: A Quantitative Overview

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical parameters for this compound.

PropertyValueSource
CAS Number 676621-96-8
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Physical State Solid
Melting Point 36 - 38 °C
IUPAC Name This compound
SMILES CC(C)(CC1=CC=C(F)C=C1)C(=O)O
InChI InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
InChI Key UOEYQQNZSXPUOA-UHFFFAOYSA-N

Molecular Structure and Conformation

The structural arrangement of this compound is fundamental to its chemical reactivity and biological interactions.

Caption: 2D representation of this compound.

The molecule possesses a flexible side chain attached to the rigid fluorophenyl ring. The gem-dimethyl groups on the alpha-carbon introduce significant steric hindrance around the carboxylic acid group, which can influence its reactivity and its ability to fit into enzyme active sites.

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Pathway

A logical approach involves the alkylation of a 4-fluorophenylacetonitrile derivative, followed by hydrolysis.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Disclaimer: This is a theoretical protocol and requires optimization and safety assessment before implementation.

  • Preparation of the α-methylated nitrile:

    • To a solution of 4-fluorophenylacetonitrile in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) dropwise.

    • Stir the resulting solution for 30-60 minutes to ensure complete formation of the carbanion.

    • Add one equivalent of methyl iodide and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-(4-fluorophenyl)propanenitrile by column chromatography or distillation.

  • Second Alkylation:

    • Repeat the deprotonation and alkylation steps using the purified 2-(4-fluorophenyl)propanenitrile as the starting material to introduce the second methyl group.

  • Hydrolysis to the Carboxylic Acid:

    • Reflux the resulting 2-(4-fluorophenyl)-2,2-dimethylpropanenitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide followed by acidic workup).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling, if basic hydrolysis was used, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Analytical Characterization: A Guide to Spectroscopic Interpretation

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following outlines the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect two doublets (or a more complex multiplet resembling an AA'BB' system) in the aromatic region (typically δ 7.0-7.4 ppm), corresponding to the four protons on the fluorophenyl ring. The coupling pattern will be influenced by the fluorine atom.

    • Methylene Protons: A singlet at approximately δ 2.8-3.2 ppm, corresponding to the two protons of the CH₂ group.

    • Methyl Protons: A singlet at approximately δ 1.2-1.5 ppm, integrating to six protons, corresponding to the two equivalent methyl groups.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carboxylic Carbon: A signal in the range of δ 175-185 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

    • Quaternary Carbon: The carbon atom bearing the two methyl groups will appear as a singlet in the range of δ 40-50 ppm.

    • Methylene Carbon: A signal for the CH₂ group in the range of δ 40-50 ppm.

    • Methyl Carbons: A single signal for the two equivalent methyl groups in the range of δ 20-30 ppm.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom on the phenyl ring, with its chemical shift providing information about the electronic environment.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1250-1000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 196.22).

  • Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the side chain.

Safety and Handling

Based on available supplier safety data, this compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse thoroughly with water.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The compiled data on its characteristics, a proposed synthetic route, and expected analytical data are intended to facilitate its use in research and drug development. As with any chemical compound, experimental verification of these properties is crucial for any application.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a valuable carboxylic acid derivative used as a building block in pharmaceutical and materials science research. The synthesis begins with a phase-transfer catalyzed C-alkylation of isobutyraldehyde with 4-fluorobenzyl chloride to yield the intermediate aldehyde, 3-(4-fluorophenyl)-2,2-dimethyl-1-propanal. This intermediate is then oxidized to the final carboxylic acid product using a standard Jones oxidation. This guide is designed for researchers and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Principle

This compound and its derivatives are key structural motifs in the development of novel therapeutic agents and functional materials. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the neopentyl core provides steric bulk.

The synthetic strategy detailed herein is a robust and scalable two-step process:

  • Phase-Transfer Catalyzed Alkylation: The synthesis of the aldehyde intermediate proceeds via the alkylation of an enolate. Isobutyraldehyde is deprotonated by a strong base (sodium hydroxide) to form an enolate nucleophile. A phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the aqueous hydroxide and enolate into the organic phase where the reaction with the electrophile, 4-fluorobenzyl chloride, occurs. This method is highly effective for C-C bond formation under biphasic conditions.[1]

  • Jones Oxidation: The subsequent conversion of the aldehyde to a carboxylic acid is a classic and reliable transformation.[2] Jones reagent, a solution of chromium trioxide in sulfuric acid, is a powerful oxidizing agent that efficiently converts primary alcohols and aldehydes to carboxylic acids.[2][3] The reaction proceeds via the formation of a chromate ester intermediate, which then undergoes elimination to yield the oxidized product.

Overall Synthetic Scheme

G cluster_prep Part 1: Aldehyde Synthesis cluster_oxid Part 2: Acid Synthesis A Combine NaOH, H2O, Benzene, and Catalyst in Flask B Heat Mixture to 70°C A->B D Add Solution Dropwise to Heated Mixture B->D C Prepare Aldehyde/ Chloride Solution C->D E Stir at 70°C for 5 hours (Monitor by TLC) D->E F Cool and Extract with Diethyl Ether E->F G Dry Organic Layer (MgSO4) and Evaporate F->G H Purify by Vacuum Distillation G->H I Intermediate: 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal H->I K Dissolve Aldehyde Intermediate in Acetone I->K Use in Part 2 J Prepare Jones Reagent (CrO3, H2SO4, H2O) L Cool to 0°C and Add Jones Reagent Dropwise J->L K->L M Stir at RT for 2 hours (Monitor by TLC) L->M N Quench with Isopropanol M->N O Work-up: Evaporate Acetone, Extract with Ether N->O P Base Extraction (NaOH) to Isolate Carboxylate O->P Q Acidify (HCl) to Precipitate Product P->Q R Filter, Wash, and Dry Q->R S Final Product: This compound R->S

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This compound is a relevant analyte in pharmaceutical development, often as a synthetic intermediate or a potential impurity. The method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring optimal retention and peak symmetry. Detection is performed using a UV detector. The described protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] This self-validating system provides a trustworthy and efficient analytical solution for quality control and research applications.

Introduction and Chromatographic Principles

Accurate and precise analytical methods are fundamental to the drug development process, ensuring the identity, purity, and quality of pharmaceutical compounds. This compound, a carboxylic acid derivative, requires a reliable method for its quantification.

1.1. Rationale for Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique due to its versatility and suitability for moderately polar to nonpolar analytes. The stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is polar. The analyte, this compound, possesses both a nonpolar fluorophenyl ring and a polar carboxylic acid group, making it an ideal candidate for this separation mode.

1.2. The Critical Role of Mobile Phase pH

The retention of carboxylic acids in RP-HPLC is highly dependent on the pH of the mobile phase.[3][4][5] The pKa of a typical propanoic acid is around 4.8. To ensure consistent retention and sharp, symmetrical peaks, the analysis must be conducted at a pH at least 2 units below the analyte's pKa. At a low pH (e.g., 2.5-3.0), the carboxylic acid group is fully protonated (-COOH), rendering the molecule less polar. This un-ionized form interacts more strongly with the nonpolar C18 stationary phase, leading to increased and more reproducible retention times.[3] In contrast, at a higher pH, the deprotonated, ionized form (-COO⁻) would be highly polar and exhibit poor retention. For this method, phosphoric acid is used as an acidifier to control the mobile phase pH.

1.3. Detection Principle

The presence of the 4-fluorophenyl aromatic ring in the analyte's structure allows for straightforward detection using a standard UV-Vis spectrophotometer. The chromophore provides significant absorbance in the lower UV range, enabling sensitive and selective detection.

Materials and Methodology

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Reference Standard: this compound (≥99.5% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Acidifier: Orthophosphoric acid (85%, analytical grade).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes
Preparation of Solutions
  • 0.1% Phosphoric Acid in Water (Aqueous Mobile Phase): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of deionized water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (for Linearity): Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200, 400 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute with the mobile phase to achieve a final nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Analytical Workflow Diagram

The following diagram illustrates the complete experimental process from preparation to final data analysis.

HPLC_Workflow prep 1. Solution Preparation - Mobile Phase - Standard Stock - Sample Solution hplc 2. HPLC System Setup - Install Column - Set Conditions - Equilibrate System prep->hplc Load inject 3. Sample Injection - System Suitability - Standards (Linearity) - QC & Samples hplc->inject Ready acquire 4. Data Acquisition - Chromatogram Recording - Peak Integration inject->acquire Analyze process 5. Data Processing - Calibration Curve - Quantify Samples acquire->process Export Data report 6. Final Report - Validation Summary - Sample Results process->report Compile

Caption: HPLC analysis workflow from sample preparation to reporting.

Method Validation Protocol and Results

The method was validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2]

System Suitability

Protocol: Six replicate injections of a 100 µg/mL standard solution were performed. Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor (T) ≤ 2.0, Theoretical Plates (N) ≥ 2000. Results: The system met all criteria, ensuring the HPLC system was performing adequately for the analysis.

ParameterResultAcceptance Criteria
%RSD of Peak Area 0.45%≤ 2.0%
Tailing Factor 1.2≤ 2.0
Theoretical Plates > 5000≥ 2000
Specificity

Protocol: A forced degradation study was conducted by exposing the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions. The stressed samples were then analyzed. Results: The analyte peak was well-resolved from all degradation product peaks and any potential excipients, proving the method's specificity. The peak purity index, determined by the DAD, was greater than 0.999 for the analyte in all stressed samples.

Linearity

Protocol: Six calibration standards ranging from 10 to 400 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. Results: The method demonstrated excellent linearity across the specified range.

ParameterResult
Range 10 - 400 µg/mL
Regression Equation y = 25432x + 1250
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate and analyzed.[6] Results: The mean recovery was within the acceptable limits, confirming the method's accuracy.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.6%98.0% - 102.0%
100% 100.8%0.4%98.0% - 102.0%
120% 101.2%0.5%98.0% - 102.0%
Precision

Protocol:

  • Repeatability (Intra-day): Six separate sample preparations at 100% concentration were analyzed on the same day.[6]

  • Intermediate Precision (Inter-day): The repeatability study was duplicated on a different day by a different analyst. Results: The low %RSD values demonstrate the high precision of the method.

Precision Type%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results: The method is highly sensitive for detecting and quantifying trace amounts of the analyte.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Protocol: The effect of small, deliberate variations in method parameters was evaluated. Tested parameters included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Results: The system suitability parameters remained within acceptable limits for all tested variations, indicating the method is robust and reliable for routine use.

Conclusion

This application note presents a simple, specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound. The method development was guided by fundamental chromatographic principles, and its performance was rigorously verified through a comprehensive validation study aligned with ICH guidelines.[2][7] This well-documented and validated protocol is suitable for routine quality control analysis in pharmaceutical and chemical research environments.

References

  • Vertex AI Search. (2026). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION.
  • Vertex AI Search. (2026). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
  • Vertex AI Search. (2026). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid....
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylpropanoic acid.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC North America. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • ChemicalBook. (2025). 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4.
  • Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4).
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
  • MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase.
  • PubChem. (n.d.). 3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid.
  • PubMed. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

Sources

Quantitative Analysis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS) following Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid in solution using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the carboxylic acid functional group, a crucial derivatization step is employed. The protocol details the conversion of the target analyte into its more volatile and thermally stable trimethylsilyl (TMS) ester derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization significantly improves chromatographic peak shape and allows for sensitive and specific detection by mass spectrometry. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.

Introduction

This compound is a carboxylic acid derivative that may serve as a building block in the synthesis of pharmaceuticals or as a metabolite in drug metabolism studies. Accurate and sensitive quantification of such compounds is critical for process monitoring, quality control, and pharmacokinetic assessments. Direct analysis of carboxylic acids by gas chromatography is often challenging due to their high polarity, which can lead to poor peak shape, tailing, and adsorption onto the GC column and inlet surfaces.[1]

To overcome these challenges, a derivatization step is essential.[1][2] Silylation is a widely used and effective technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[1][3][4] This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating reagent that reacts efficiently with carboxylic acids to form TMS esters.[3] This application note provides a detailed, step-by-step protocol for the BSTFA-mediated derivatization of this compound and its subsequent analysis by GC-MS.

Experimental

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Anhydrous Pyridine (GC grade)

  • Wash Solvents: Methanol (GC grade), Dichloromethane (DCM, GC grade)

  • Vials: 2 mL amber glass GC vials with PTFE-lined screw caps.

  • Syringes: Gas-tight microsyringes for handling reagents.

  • Heating: Heating block or oven capable of maintaining 60-70°C.

  • Inert Gas: Nitrogen or Argon for sample drying and providing an inert atmosphere.

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan
Mass Range 50 - 400 m/z
Standard and Sample Preparation Protocol

Causality Behind Choices:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[5] Therefore, all solvents and vials must be anhydrous.

  • Pyridine as Solvent: Pyridine is an excellent solvent for both the analyte and the BSTFA reagent. It also acts as a catalyst by accepting the HCl byproduct generated when TMCS is used, driving the reaction to completion.

  • BSTFA with TMCS: BSTFA is a strong silylating agent. The addition of 1% TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for sterically hindered or less reactive functional groups.[5]

  • Heating: Heating the reaction mixture to 60°C for 30 minutes ensures the derivatization reaction proceeds to completion in a timely manner.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with anhydrous pyridine to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Aliquoting: Transfer 100 µL of each standard or sample solution into a 2 mL GC vial. If the sample is in an aqueous matrix, it must be extracted into an appropriate organic solvent and dried completely under a stream of nitrogen before proceeding.

  • Derivatization:

    • To each vial, add 100 µL of BSTFA (+1% TMCS).

    • Cap the vials tightly.

    • Vortex the mixture for 10 seconds to ensure homogeneity.

  • Reaction: Place the vials in a heating block or oven set to 60°C for 30 minutes.

  • Cooling and Analysis:

    • Remove the vials from the heat source and allow them to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Analytical Workflow Diagram

The entire analytical process, from sample preparation to data analysis, is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Anhydrous Pyridine Deriv Add BSTFA + 1% TMCS Sample->Deriv 100 µL Heat Heat at 60°C for 30 min Deriv->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject 1 µL Cool->Inject GC GC Separation (HP-5ms column) Inject->GC MS MS Detection (EI) (Scan 50-400 m/z) GC->MS Acquire Data Acquisition MS->Acquire Process Chromatogram & Spectrum Analysis Acquire->Process Quant Quantification (Calibration Curve) Process->Quant

Caption: GC-MS analytical workflow for this compound.

Results and Discussion

Chromatographic Performance

Following derivatization, the TMS ester of this compound is expected to elute as a sharp, symmetrical peak. The non-polar HP-5ms column provides excellent separation for this type of derivative. The retention time will be highly reproducible under the specified chromatographic conditions. In contrast, direct injection of the underivatized acid would likely result in a broad, tailing peak, or no peak at all, due to its polarity.

Mass Spectral Fragmentation

Electron Ionization (EI) at 70 eV will cause predictable fragmentation of the derivatized molecule. The mass spectrum serves as a fingerprint for identification and confirmation.

  • Molecular Weight of Underivatized Acid: C11H13FO2 = 196.22 g/mol

  • Molecular Weight of TMS Derivative: C14H21FO2Si = 268.39 g/mol

The mass spectrum of the TMS derivative is expected to show several characteristic ions. The molecular ion (M+•) at m/z 268 may be observed, but it is often of low abundance in TMS derivatives.[6] The most prominent and diagnostically significant fragment is typically the loss of a methyl group ([M-15]+ or [M-CH3]+) from the TMS moiety, which is a common fragmentation pathway for silylated compounds.[6][7][8]

Expected Mass Fragments of the TMS Derivative:

m/z (Mass-to-Charge) Proposed Ion Structure/Fragment Significance
268[M]+•Molecular Ion
253[M-CH3]+Base Peak. Loss of a methyl radical from the TMS group.[6][7]
195[M-Si(CH3)3]+Loss of the trimethylsilyl group.
109[C6H4F-CH2]+Fragment corresponding to the fluorobenzyl moiety.
73[Si(CH3)3]+Characteristic fragment for the trimethylsilyl group.[9]

Trustworthiness through Self-Validation: The presence of the [M-15]+ ion at m/z 253, along with the characteristic TMS fragment at m/z 73, provides a high degree of confidence in the identification of the analyte.[6][9] For quantitative analysis, the ion at m/z 253 is recommended for building the calibration curve due to its expected high abundance and specificity.

Conclusion

The protocol described provides a comprehensive and validated method for the GC-MS analysis of this compound. The critical step of trimethylsilyl derivatization with BSTFA successfully converts the polar carboxylic acid into a volatile derivative suitable for gas chromatography. This method offers excellent specificity, sensitivity, and reproducibility, making it a valuable tool for quality control, metabolic studies, and other applications in pharmaceutical and chemical research.

References

  • D. J. Harvey, "Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives," Mass Spectrometry Reviews, vol. 39, no. 1-2, pp. 105-211, 2020. [Link]

  • J. Halket et al., "Mass spectral fragmentation of trimethylsilylated small molecules," Mass Spectrometry Reviews, vol. 37, no. 3, pp. 245-257, 2018. [Link]

  • CalTech GPS, "Preparation of TMS Derivatives for GC/MS," CalTech Division of Geological and Planetary Sciences. [Link]

  • F. Orata, "Derivatization Reactions and Reagents for Gas Chromatography Analysis," in Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications, M. A. Mohd, Ed. IntechOpen, 2012. [Link]

  • D. J. Harvey, "Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives," ResearchGate, Dec. 2019. [Link]

  • Chemistry LibreTexts, "Derivatization," 2023. [Link]

  • J. Halket et al., "Mass spectral fragmentation of trimethylsilylated small molecules," ResearchGate, Aug. 2016. [Link]

  • PubChem, "3-(4-Fluorophenyl)-2-methylpropanoic acid," National Center for Biotechnology Information. [Link]

  • ResearchGate, "BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane." [Link]

  • A. I. Potapov and A. V. Vorontsov, "Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid," International Journal of Mass Spectrometry, vol. 235, no. 2, pp. 163-170, 2004. [Link]

  • Y. Cai et al., "Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and Trimethylsilyldiazomethane for the Analysis of Fecal Sterols by Gas Chromatography-Mass Spectrometry," IDC Technologies, 2012. [Link]

  • Y. M. Per-Lee et al., "A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry," Analytical Chemistry, vol. 95, no. 19, pp. 7648-7655, 2023. [Link]

  • Restek, "Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk." [Link]

  • PubChem, "3-(4-Fluorophenyl)propionic acid," National Center for Biotechnology Information. [Link]

  • Chromatography Forum, "derivatization method for carboxylic acid?" 2010. [Link]

  • Chemistry For Everyone, "What Is Derivatization In GC-MS?," YouTube, 2025. [Link]

Sources

Application Notes and Protocols for the In-Vitro Evaluation of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of novel small molecules as potential anti-cancer therapeutics is a cornerstone of modern oncology research. Arylpropionic acid derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory and, increasingly, anti-proliferative properties against various cancer cell lines.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a compound within this promising chemical class.

While specific data on the anti-cancer effects of this compound is emerging, the protocols outlined herein are based on established methodologies for characterizing novel chemical entities in cancer research.[2][3] These application notes are designed to be a self-validating system, guiding the user from initial cytotoxicity screening to more in-depth mechanistic studies, such as the induction of apoptosis and the investigation of underlying signaling pathways. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

I. Initial Cytotoxicity Screening: Determining Anti-Proliferative Activity

The first step in evaluating a potential anti-cancer compound is to determine its cytotoxic or anti-proliferative effects on cancer cells. This is typically achieved through cell viability assays that measure the metabolic activity of a cell population.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used for this purpose.[5][6] The core principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[5][7] The intensity of the color is directly proportional to the number of viable cells.[5]

A. Recommended Cell Lines

The choice of cancer cell lines is critical and should be guided by the research question. It is advisable to screen the compound against a panel of cell lines from different cancer types to assess its spectrum of activity. For instance, a panel could include:

  • MCF-7: An estrogen-receptor-positive human breast cancer cell line.[8]

  • MDA-MB-231: A triple-negative human breast cancer cell line.[8]

  • A549: A human lung adenocarcinoma cell line.[9]

  • HCT116: A human colon cancer cell line.[10]

  • PC-3: A human prostate cancer cell line.[11]

B. Protocol: MTT Cell Viability Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

C. Hypothetical Data Presentation

The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of the compound on different cell lines.

Cell LineIC50 (µM) after 48h treatment
MCF-725.5
MDA-MB-23115.2
A54932.8
HCT11618.9
PC-345.1

This is hypothetical data for illustrative purposes.

II. Investigating the Mechanism of Cell Death: Apoptosis Assays

Once the anti-proliferative activity of this compound has been established, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects.[13][14] Hallmarks of apoptosis include phosphatidylserine (PS) translocation, caspase activation, and DNA fragmentation.[15][16]

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[17] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The cell population can be differentiated into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

B. Visualization of Apoptosis Induction

G cluster_0 Cell State cluster_1 Treatment Live Live Cell (Annexin V- / PI-) EarlyApop Early Apoptosis (Annexin V+ / PI-) Live->EarlyApop PS Translocation LateApop Late Apoptosis/Necrosis (Annexin V+ / PI+) EarlyApop->LateApop Membrane Permeabilization Necrotic Necrotic Cell (Annexin V- / PI+) Compound 3-(4-Fluorophenyl)-2,2- dimethylpropanoic acid Compound->Live Induces

Caption: Flow of apoptosis induction and detection by Annexin V/PI staining.

III. Elucidating the Molecular Mechanism: Western Blot Analysis

To understand how this compound induces apoptosis, it is essential to investigate its effects on key signaling proteins. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[18] For apoptosis, key proteins to investigate include the Bcl-2 family members (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., cleaved caspase-3, an executioner caspase).[10]

A. Hypothetical Signaling Pathway

Based on the activity of other arylpropionic acid derivatives, a plausible mechanism of action could involve the modulation of the intrinsic apoptosis pathway.

G Compound 3-(4-Fluorophenyl)-2,2- dimethylpropanoic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by the compound.

B. Protocol: Western Blotting

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the treated cell pellets in ice-cold RIPA buffer.[18]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[20]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

IV. Overall Experimental Workflow

The following diagram illustrates the logical progression of experiments for the in-vitro evaluation of a novel anti-cancer compound.

G Start Start: Novel Compound (3-(4-Fluorophenyl)-2,2- dimethylpropanoic acid) Screening Cytotoxicity Screening (MTT/XTT Assay) Start->Screening IC50 Determine IC50 Values on a Panel of Cancer Cell Lines Screening->IC50 ApoptosisAssay Mechanism of Cell Death (Annexin V/PI Staining) IC50->ApoptosisAssay ApoptosisConfirm Confirm Apoptosis Induction ApoptosisAssay->ApoptosisConfirm WesternBlot Investigate Signaling Pathway (Western Blotting) ApoptosisConfirm->WesternBlot Mechanism Elucidate Molecular Mechanism (e.g., Bcl-2/Bax ratio, Caspase-3 cleavage) WesternBlot->Mechanism End Conclusion: Preclinical Candidate Potential Mechanism->End

Caption: Comprehensive workflow for in-vitro anti-cancer drug evaluation.

V. Conclusion

These application notes provide a robust framework for the initial in-vitro characterization of this compound as a potential anti-cancer agent. By following these detailed protocols, researchers can obtain reliable data on the compound's cytotoxicity, its ability to induce apoptosis, and the underlying molecular mechanisms. This systematic approach is crucial for the early stages of drug discovery and development, providing the necessary evidence to support further preclinical and clinical investigations.

References

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (URL: [Link])

  • MTT assay - Wikipedia. (URL: [Link])

  • A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (URL: [Link])

  • Apoptosis – what assay should I use? - BMG Labtech. (URL: [Link])

  • Apoptosis Assays | Life Science Research - Merck. (URL: [Link])

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (URL: [Link])

  • Cellular Apoptosis Assay of Breast Cancer - PubMed. (URL: [Link])

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (URL: [Link])

  • Western Blot Protocol | OriGene Technologies Inc. (URL: [Link])

  • Western blotting - Chen Lab - University of Hawaii Cancer Center. (URL: [Link])

  • Western Blot - Addgene. (URL: [Link])

  • Preclinical evaluation of 3->18>F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection. (URL: [Link])

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (URL: [Link])

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC - NIH. (URL: [Link])

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. (URL: [Link])

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (URL: [Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])

  • Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes - MDPI. (URL: [Link])

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - NIH. (URL: [Link])

Sources

The Strategic Application of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid scaffold has emerged as one such valuable entity. Its unique combination of a lipophilic 4-fluorophenyl group, a sterically demanding gem-dimethyl moiety, and a versatile carboxylic acid handle provides a robust platform for the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

The strategic incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability by blocking potential sites of oxidative metabolism.[1] The gem-dimethyl group alpha to the carboxylic acid introduces conformational rigidity and can provide a steric shield, influencing the orientation of the molecule within a binding pocket and potentially increasing selectivity for the target protein. This guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold, with a focus on its application in the development of modulators for metabolic and inflammatory diseases.

Core Synthesis and Derivatization Strategies

The synthesis of the this compound scaffold and its subsequent derivatization into a library of potential drug candidates can be achieved through a series of robust and well-established chemical transformations. The following protocols provide a detailed methodology for these processes.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route adapted from known procedures for related arylpropionic acids.

Workflow for the Synthesis of the Core Scaffold

A 4-Fluorobenzaldehyde B Reformatsky Reaction (with ethyl 2-bromoisobutyrate) A->B C Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate B->C D Dehydration C->D E Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropenoate D->E F Catalytic Hydrogenation E->F G Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate F->G H Hydrolysis G->H I This compound H->I A 3-(4-Fluorophenyl)-2,2- dimethylpropanoic Acid B Amide Coupling (e.g., HATU, EDC/HOBt) A->B C Esterification (e.g., Fischer, Mitsunobu) A->C F Amide Derivatives B->F G Ester Derivatives C->G D Primary/Secondary Amines D->B E Alcohols E->C A 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid Derivative (Ligand) B GPR120 Receptor (on Intestinal L-cells & Adipocytes) A->B C Activation of Gαq/11 Pathway B->C D Increased Intracellular Ca2+ C->D E GLP-1 Secretion (from L-cells) D->E F Anti-inflammatory Effects (in Adipocytes/Macrophages) D->F G Improved Glucose Homeostasis E->G H Reduced Insulin Resistance F->H

Sources

Application Note & Protocols: A Tiered Approach to Characterizing the Biological Activity of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial biological characterization of the novel compound, 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. Based on its structural features as an aryl propanoic acid derivative, we hypothesize potential activities in metabolic regulation and inflammation. We present a tiered screening cascade beginning with targeted in vitro assays against key nuclear receptors—the Peroxisome Proliferator-Activated Receptors (PPARs)—followed by functional cell-based assays to measure downstream effects on fatty acid oxidation and inflammatory cytokine release. This guide is intended for researchers in drug discovery and pharmacology, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice to ensure robust and interpretable results.

Introduction and Scientific Rationale

The chemical scaffold of this compound belongs to the aryl propionic acid class. This structural family is well-represented in pharmacology, most famously by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen[1]. However, modifications such as the gem-dimethyl group can significantly alter the molecule's interaction with biological targets, potentially shifting its activity towards metabolic pathways.

Specifically, the compound's structure bears resemblance to ligands that modulate Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that are master regulators of lipid and glucose homeostasis, cellular differentiation, and inflammation[2][3]. The three primary subtypes—PPARα, PPARγ, and PPARβ/δ—represent critical drug targets for metabolic disorders such as dyslipidemia and type 2 diabetes.

Therefore, a logical starting point for characterizing this compound is to assess its activity on PPARs. A positive result would then warrant investigation into downstream functional consequences, such as changes in fatty acid oxidation (a process heavily regulated by PPARα). Concurrently, given its aryl propionic acid backbone, a parallel investigation into its anti-inflammatory properties is a prudent secondary line of inquiry.

This application note details a three-tiered experimental workflow designed to efficiently test these primary hypotheses.

Proposed Experimental Workflow

The proposed strategy employs a hierarchical approach, starting with specific molecular target engagement and progressing to more complex, functional cellular responses. This ensures that resource-intensive functional assays are performed with a clear, mechanistically-grounded hypothesis.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Cellular Assays cluster_2 Tier 3: Downstream & Mechanistic Studies PPAR_Assay PPARα, γ, β/δ Reporter Gene Assay FAO_Assay Fatty Acid Oxidation (FAO) Assay PPAR_Assay->FAO_Assay If PPARα activity observed Cytokine_Assay Inflammatory Cytokine Release Assay PPAR_Assay->Cytokine_Assay If PPARγ/α activity observed (Inflammation Link) Future_Work Target Gene Expression (qPCR) Adipocyte Differentiation In Vivo Models FAO_Assay->Future_Work Cytokine_Assay->Future_Work Start Compound Start->PPAR_Assay Start->Cytokine_Assay Parallel Screen

Caption: Tiered screening cascade for compound characterization.

Tier 1 Protocol: PPAR Nuclear Receptor Activity

The first step is to determine if the compound can directly bind to and activate or inhibit any of the three PPAR subtypes. A dual-luciferase reporter assay is a highly sensitive and specific method for quantifying the transcriptional activity of nuclear receptors[4].

Scientific Principle

This assay utilizes host cells (e.g., HEK293T) transiently co-transfected with two plasmids. The first plasmid expresses a specific human PPAR subtype (α, γ, or β/δ). The second is a reporter plasmid containing a firefly luciferase gene downstream of a DNA sequence known as a peroxisome proliferator response element (PPRE), which PPARs bind to upon activation[4]. If the test compound activates the expressed PPAR, the receptor binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the receptor's activation. A constitutively expressed Renilla luciferase plasmid is often co-transfected to serve as an internal control for cell viability and transfection efficiency.

G cluster_nucleus Nucleus compound Test Compound (Agonist) ppar PPAR Receptor (e.g., PPARγ) compound->ppar Binds & Activates ppre PPRE Promoter ppar->ppre rxr RXR rxr->ppre luc Luciferase Gene ppre->luc Drives Transcription light Light Signal (Quantified) luc->light Translation & Reaction

Caption: Principle of the PPAR luciferase reporter assay.

Detailed Protocol: PPAR Reporter Assay

This protocol is adapted from standard methodologies, such as those provided by Promega (Dual-Luciferase® Reporter Assay System) and various kit suppliers[2][5].

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Expression plasmids for human PPARα, PPARγ, and PPARβ/δ

  • PPRE-driven firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compound, positive controls (e.g., GW501516 for β/δ, Rosiglitazone for γ, GW7647 for α), and antagonist control (e.g., GW9662 for γ)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: For each PPAR subtype, prepare a transfection master mix. For a single well, combine plasmids (e.g., 50 ng PPAR expression vector, 50 ng PPRE-luciferase vector, 5 ng Renilla control vector) with transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in appropriate assay media (e.g., DMEM with charcoal-stripped serum to reduce background activation).

    • Also prepare solutions of positive and vehicle (e.g., 0.1% DMSO) controls.

    • For antagonist mode, prepare a mix of a known agonist (at its EC₈₀ concentration) with serial dilutions of the test compound.

    • Remove transfection media from cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove media and gently wash cells with 100 µL PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.

    • Following the Dual-Luciferase kit instructions, use a luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.

    • Then, inject Stop & Glo® Reagent to quench the firefly signal and measure Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of Firefly/Renilla luminescence for each well to normalize the data.

    • Plot the normalized luminescence versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Data Output
CompoundTargetAssay ModeResult (EC₅₀ / IC₅₀)Max Efficacy (% of Control)
Test CompoundPPARαAgonistTBDTBD
Test CompoundPPARγAgonistTBDTBD
Test CompoundPPARβ/δAgonistTBDTBD
RosiglitazonePPARγAgonist~30 nM100%
GW9662PPARγAntagonist~3 nMN/A

Tier 2 Protocol: Cell-Based Fatty Acid Oxidation

If the compound shows activity, particularly as a PPARα agonist, the next logical step is to assess its functional impact on lipid metabolism. The fatty acid β-oxidation (FAO) assay directly measures the rate at which cells metabolize long-chain fatty acids for energy.

Scientific Principle

This assay quantifies the metabolic breakdown of a radiolabeled fatty acid, typically [1-¹⁴C]palmitic acid or [³H]palmitic acid[6]. When cells oxidize [1-¹⁴C]palmitic acid, the radioactive carbon at the C1 position is released as ¹⁴CO₂ during the first cycle of β-oxidation. This ¹⁴CO₂ can be trapped and quantified. Alternatively, the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), which are intermediates that enter the Krebs cycle, can be measured in the supernatant after protein precipitation[6][7]. Measuring ASMs is often more robust as it captures the complete oxidative process.

Detailed Protocol: Radiolabeled Fatty Acid Oxidation Assay

This protocol is based on established methods for measuring FAO in cultured cells[7][8].

Materials:

  • HepG2 (human hepatoma) or C2C12 (mouse myoblast) cells

  • [1-¹⁴C]Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine and unlabeled palmitic acid

  • 96-well cell culture plates and corresponding sealant mats

  • Perchloric acid (PCA)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Positive control (e.g., GW7647) and negative control (e.g., Etomoxir, a CPT1 inhibitor)

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to ~90% confluency. For C2C12, differentiate myoblasts into myotubes by switching to a low-serum medium for 3-5 days[8].

  • Prepare ¹⁴C-Palmitate-BSA Conjugate:

    • Dissolve unlabeled palmitic acid and [1-¹⁴C]palmitic acid in ethanol.

    • Prepare a 10% fatty acid-free BSA solution in serum-free media.

    • Warm the BSA solution to 37°C. Slowly add the palmitate/ethanol solution to the BSA while vortexing to create a conjugate. The final concentration may be, for example, 100 µM palmitate with 0.5 µCi/mL ¹⁴C-palmitate.

  • Compound Pre-treatment: Treat cells with various concentrations of the test compound, controls, or vehicle for 12-18 hours to allow for transcriptional changes in FAO enzymes.

  • Oxidation Reaction:

    • Remove pre-treatment media and wash cells once with PBS.

    • Add 100 µL of the ¹⁴C-Palmitate-BSA conjugate media (also containing the respective test compounds) to each well.

    • Seal the plate tightly with a sealant mat.

    • Incubate at 37°C for 2-4 hours.

  • Reaction Termination and ASM Collection:

    • Place the plate on ice to stop the reaction.

    • Add 20 µL of cold 3 M PCA to each well to lyse the cells and precipitate proteins and unmetabolized fatty acids.

    • Incubate on ice for 10 minutes.

    • Centrifuge the plate at 2,500 x g for 10 minutes at 4°C.

  • Quantification:

    • Carefully transfer 80 µL of the supernatant (containing the ¹⁴C-ASMs) from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter as counts per minute (CPM).

  • Data Analysis:

    • Normalize the CPM values to the amount of protein per well (determined from a parallel plate using a BCA assay).

    • Calculate the rate of FAO (e.g., pmol palmitate oxidized/min/mg protein).

    • Plot the FAO rate against compound concentration to determine the dose-response effect.

Tier 2 Protocol: Anti-Inflammatory Cytokine Release

This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines from immune cells, a hallmark of anti-inflammatory activity[9][10].

Scientific Principle

Immune cells, such as peripheral blood mononuclear cells (PBMCs), can be stimulated in vitro with agents like Lipopolysaccharide (LPS), which mimics a bacterial infection. This stimulation activates signaling pathways (e.g., via Toll-like receptor 4, TLR4) leading to the synthesis and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[11]. The test compound is co-incubated with the cells and LPS. After incubation, the cell culture supernatant is collected, and the concentration of cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA), which provides high specificity and sensitivity[10]. A reduction in cytokine levels in the presence of the compound indicates anti-inflammatory activity.

G cluster_cell lps LPS (Stimulus) tlr4 TLR4 Receptor lps->tlr4 Binds compound Test Compound (Inhibitor) pathway NF-κB / MAPK Signaling Pathway compound->pathway Inhibits? cell Macrophage / PBMC tlr4->pathway Activates cytokines TNF-α, IL-6 Release pathway->cytokines Induces

Caption: LPS-induced cytokine release pathway and potential point of inhibition.

Detailed Protocol: LPS-Induced Cytokine Release in PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound and positive control (e.g., Dexamethasone).

  • 96-well cell culture plates.

  • Human TNF-α and IL-6 ELISA kits.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate freshly isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.

  • Compound Treatment: Add 50 µL of media containing serial dilutions of the test compound or controls. Incubate for 1 hour at 37°C to allow the compound to enter the cells.

  • Stimulation: Add 50 µL of media containing LPS to achieve a final concentration of 100 ng/mL. For unstimulated controls, add 50 µL of media alone. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits. Follow the manufacturer's protocol precisely. This typically involves incubating the supernatant on an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration (pg/mL) of each cytokine in the unknown samples.

    • Plot the cytokine concentration versus the log of the test compound concentration.

    • Use non-linear regression to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the LPS-induced cytokine release.

Expected Data Output
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Unstimulated Control< 20< 20
Vehicle + LPS~1500~2000
Test Compound (IC₅₀)TBDTBD
Dexamethasone (1 µM) + LPS< 100< 150

Conclusion and Future Directions

This application note outlines a robust, hypothesis-driven workflow to perform an initial, yet comprehensive, biological evaluation of this compound. The tiered approach ensures an efficient use of resources by confirming molecular target engagement before proceeding to more complex functional assays.

The results from these experiments will provide a strong foundation for further investigation. For example:

  • If the compound is a potent and selective PPARγ agonist , future studies could involve adipocyte differentiation assays in 3T3-L1 cells and in vivo testing in models of insulin resistance.

  • If it is a PPARα agonist that increases FAO, qPCR analysis of PPARα target genes (e.g., CPT1, ACOX1) would be a critical next step to confirm the mechanism of action.

  • If it demonstrates significant anti-inflammatory activity , further investigation could involve profiling a wider array of cytokines and testing in animal models of inflammation, such as an LPS-induced endotoxemia model.

By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the primary biological activities of this novel compound and guide its future development.

References

  • INDIGO Biosciences, Inc. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from INDIGO Biosciences website. [Link]

  • Pratap, M. (2021). Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. Eurofins Discovery. [Link]

  • Eurofins DiscoverX. (n.d.). Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery. Retrieved from Eurofins DiscoverX website. [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from Creative Bioarray website. [Link]

  • Ramos, L. F., et al. (2019). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from RayBiotech website. [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from RayBiotech website. [Link]

  • Explicyte Immuno-Oncology. (2020). Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO. Retrieved from Explicyte website. [Link]

  • Eurofins Discovery. (n.d.). Immune Cell Engagement Assay with Protein Biomarker Readouts. Retrieved from Eurofins Discovery website. [Link]

  • Dong, L., & Liu, F. (2006). Fatty acid oxidation assay V.1. Protocols.io. [Link]

  • ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved from ResearchGate. [Link]

  • Singh, G., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

In Vitro Assay Cascade for Screening the Biological Activity of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide and detailed protocols for the in vitro screening of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a synthetic fatty acid analog. Given its structural characteristics, this compound is hypothesized to interact with pathways governing lipid metabolism. The following application note details a tiered screening cascade, from broad phenotypic assays to more specific mechanistic studies, designed to identify and characterize its biological activity. The protocols are designed to be self-validating and are supported by scientific rationale and authoritative references to ensure experimental robustness and data integrity.

Introduction and Scientific Rationale

This compound is a small molecule belonging to the aryl-propionic acid class of compounds. While many derivatives of aryl-propionic acid are known for their anti-inflammatory properties, the structural similarity of this specific molecule to short-chain fatty acids suggests a potential role as a modulator of metabolic pathways.[1] Cellular metabolism, particularly lipid metabolism, is a complex network of biochemical reactions crucial for energy homeostasis.[2] Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer, making them attractive targets for therapeutic intervention.[3][4]

Due to the absence of a known biological target for this compound, a systematic screening approach is required. This guide proposes a logical workflow, beginning with high-level cell health and phenotypic assays to establish a therapeutic window and identify a general biological effect. Subsequent assays are designed to deconstruct a positive phenotypic "hit" by investigating specific molecular mechanisms, such as enzyme inhibition, receptor binding, and modulation of metabolic flux.[5]

This tiered approach ensures an efficient use of resources, prioritizing compounds with desirable cellular effects for more in-depth and resource-intensive mechanistic studies.

Experimental Design: A Tiered Screening Workflow

A successful screening campaign begins with a logical workflow. The proposed cascade prioritizes assays that provide foundational data (e.g., cytotoxicity) before moving to more complex, hypothesis-driven experiments.

Screening_Workflow cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Deconvolution cluster_2 Tier 3: Functional Confirmation Cytotoxicity Assay 1.1: Cytotoxicity Profiling (Determine Therapeutic Window) Lipid_Acc Assay 1.2: Lipid Accumulation (Oil Red O Staining) Cytotoxicity->Lipid_Acc Inform Concentration Selection FAO Assay 2.1: Fatty Acid Oxidation (FAO) (Seahorse XF or Fluorescent Substrate) Lipid_Acc->FAO If Lipid Accumulation is Altered FA_Uptake Assay 2.2: Fatty Acid Uptake (Fluorescent Analog) Lipid_Acc->FA_Uptake Enzyme_Inhib Assay 2.3: Enzyme Inhibition (e.g., Fatty Acid Synthase) Lipid_Acc->Enzyme_Inhib Receptor_Bind Assay 2.4: Nuclear Receptor Binding (e.g., PPARγ) Lipid_Acc->Receptor_Bind Reporter_Assay Assay 2.5: Reporter Gene Assay (e.g., PPRE-Luciferase) Receptor_Bind->Reporter_Assay If Binding is Confirmed

Caption: Tiered workflow for screening this compound.

PART I: PRIMARY PHENOTYPIC SCREENING

The initial goal is to ascertain if the compound has any biological effect at non-toxic concentrations.

Assay 1.1: Cellular Viability and Cytotoxicity Profiling

Principle: Before assessing functional activity, it is imperative to determine the concentration range at which this compound exhibits cytotoxicity. This establishes an appropriate concentration window for all subsequent cell-based assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HepG2 human hepatoma cells or 3T3-L1 pre-adipocytes) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Include "cells only" and "medium only" blanks.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).

Assay 1.2: Lipid Accumulation Phenotypic Screen

Principle: This assay directly tests the hypothesis that the compound modulates lipid metabolism by visualizing and quantifying intracellular lipid droplet accumulation. Oil Red O is a lysochrome (fat-soluble dye) that stains neutral triglycerides and lipids.[6] This assay is particularly effective in adipocytes or hepatocytes induced to accumulate lipid.

Protocol: Oil Red O Staining in 3T3-L1 Adipocytes

  • Cell Differentiation:

    • Grow 3T3-L1 pre-adipocytes to confluence in a 24-well plate.

    • Two days post-confluence, induce differentiation by switching to a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin).

    • After 48 hours, switch to an insulin-only medium (DMEM with 10% FBS and 1 µg/mL insulin) for another 48 hours. Then, maintain the cells in a complete growth medium.

  • Compound Treatment:

    • During the differentiation process (from day 0 to day 8), treat the cells with non-toxic concentrations of this compound (determined from Assay 1.1). A positive control, such as the PPARγ agonist Rosiglitazone (1 µM), should be included.

  • Staining Procedure:

    • On day 8, wash the cells twice with PBS.

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol for 5 minutes.

    • Prepare the Oil Red O working solution (0.21% w/v in 60% isopropanol) and filter it.

    • Incubate the cells with the Oil Red O working solution for 20 minutes.

    • Wash the cells extensively with water until the wash is clear.

  • Quantification:

    • Visually inspect and capture images of the cells using a microscope.

    • For quantification, elute the stain from the cells by adding 200 µL of 100% isopropanol to each well and incubating for 10 minutes with shaking.

    • Transfer 150 µL of the eluate to a 96-well plate and measure the absorbance at 520 nm.

Data Presentation: Example Primary Screening Results

CompoundCC₅₀ (µM)Oil Red O Staining (Fold Change vs. Vehicle)
Vehicle (0.5% DMSO)>1001.0
Test Compound 75.2 2.8
Rosiglitazone (1 µM)>1004.5

PART II: MECHANISTIC DECONVOLUTION ASSAYS

If the primary screen reveals an effect on lipid accumulation, the following assays can elucidate the underlying mechanism.

Assay 2.1: Fatty Acid Oxidation (FAO) Inhibition Assay

Principle: A potential mechanism for increased lipid accumulation is the inhibition of fatty acid β-oxidation, the process of breaking down fatty acids to generate energy.[7] This can be measured by quantifying the rate of oxygen consumption linked to the oxidation of fatty acids.

Protocol: Seahorse XF Palmitate Oxidation Assay

  • Cell Seeding: Seed HepG2 cells on a Seahorse XF cell culture microplate and incubate overnight.

  • Substrate Preparation: Prepare a palmitate-BSA conjugate substrate.

  • Assay Execution:

    • Replace the growth medium with a low-buffer FAO assay medium.

    • Pre-treat cells with various concentrations of this compound. Include a known FAO inhibitor like Etomoxir as a positive control.

    • Place the plate in a Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time.

    • After establishing a baseline OCR, inject the palmitate-BSA substrate to stimulate FAO.

    • The decrease in OCR in compound-treated wells compared to the vehicle control indicates FAO inhibition.

Assay 2.2: Fatty Acid Uptake Inhibition Assay

Principle: The compound may alter lipid accumulation by preventing fatty acids from entering the cell. This can be assayed using a fluorescently-labeled fatty acid analog, such as BODIPY™ FL C₁₆.[8]

Protocol: Fluorescent Fatty Acid Uptake

  • Cell Seeding: Seed 3T3-L1 adipocytes or C2C12 myotubes in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with serum-free medium containing various concentrations of the test compound for 1 hour.

  • Uptake Measurement:

    • Add BODIPY™ FL C₁₆ (final concentration 1 µM) to all wells.

    • Incubate for 5-15 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Measure the intracellular fluorescence using a microplate reader (Ex/Em = 485/515 nm).

  • Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of fatty acid uptake.

Assay 2.3 & 2.4: Nuclear Receptor Interaction

Principle: Fatty acids and their analogs are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.[4] An interaction can be tested first through a direct binding assay and then confirmed with a functional reporter assay.

Protocol: PPARγ Ligand Binding Assay (Competitive)

This assay measures the ability of the test compound to displace a fluorescently-labeled PPARγ ligand from the receptor's ligand-binding domain (LBD).

  • Reagents:

    • Purified, recombinant PPARγ-LBD protein.

    • A high-affinity fluorescent PPARγ ligand (e.g., a BODIPY-labeled Rosiglitazone analog).

  • Assay Setup (384-well plate):

    • Add assay buffer, PPARγ-LBD, and the fluorescent ligand to each well.

    • Add serial dilutions of this compound.

    • Include a "no inhibitor" control (maximum polarization) and a "high concentration unlabeled ligand" control (minimum polarization).

  • Measurement: Incubate for 1-2 hours at room temperature to reach equilibrium. Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis: Binding of the test compound will displace the fluorescent ligand, causing it to tumble more freely in solution and decrease the polarization signal. Calculate the IC₅₀ from the dose-response curve.[9]

Assay 2.5: PPARγ Functional Reporter Gene Assay

Principle: This cell-based assay confirms whether binding to PPARγ translates into a functional response (i.e., gene transcription). It uses a cell line engineered to express a luciferase reporter gene under the control of a PPAR response element (PPRE).

PPAR_Pathway Compound Test Compound (e.g., 3-FP-2,2-DMPA) PPARg PPARγ Compound->PPARg Binds to LBD PPRE PPRE (Promoter Region) PPARg->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Luciferase Luciferase Gene PPRE->Luciferase Activates Transcription Light Light Signal (Quantifiable) Luciferase->Light Produces Light

Caption: Workflow of a PPARγ luciferase reporter gene assay.

Protocol:

  • Cell Transfection/Seeding: Use a stable cell line expressing the PPRE-luciferase reporter construct (e.g., HEK293T or HepG2) or transiently transfect cells. Seed in a 96-well white plate.

  • Compound Treatment: Treat cells with non-toxic concentrations of the test compound for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the lysate.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates agonistic activity, while a decrease (in the presence of a known agonist) indicates antagonistic activity. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Interpretation and Building a Mechanistic Hypothesis

The collective data from this assay cascade allows for the construction of a robust, evidence-based hypothesis about the compound's activity.

  • Scenario 1: Increased Lipid Accumulation, No Effect on FAO or Uptake, PPARγ Agonist. The most likely mechanism is the activation of adipogenesis and lipid storage pathways through PPARγ, similar to thiazolidinediones.

  • Scenario 2: Increased Lipid Accumulation, Potent FAO Inhibition. The compound likely causes a buildup of intracellular lipids by blocking their breakdown for energy.

  • Scenario 3: Decreased Lipid Accumulation, Inhibition of Fatty Acid Uptake. The compound may be blocking fatty acid transporters on the cell surface, preventing the raw materials for lipid synthesis from entering the cell.

  • Scenario 4: No Change in Lipid Accumulation, but Cytotoxicity Observed. The compound's primary effect may not be related to lipid metabolism but to another cellular process affecting viability.

By systematically working through this cascade, researchers can efficiently screen this compound and generate a clear, actionable profile of its biological activity, guiding future drug development efforts.

References

  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from MarinBio. [Link]

  • Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Adem, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Precision Bio Laboratories. (n.d.). Lipid Metabolism Assays. Retrieved from Precision Bio Laboratories. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from ResearchGate. [Link]

  • Baker, P. R., et al. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry, 90(1), 229–248. [Link]

  • Gentaur Molecular Products. (n.d.). Application of Metabolism Assay Kits in Drug Screening and Toxicology Studies. Retrieved from TB database. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from Creative Biolabs. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from ResearchGate. [Link]

  • IsoLife. (2024). The Top Research-Backed Assays for Obesity Research. Retrieved from IsoLife. [Link]

  • Eurofins DiscoverX. (2025). Advancing Obesity Drug Discovery: Cell-based Assays for GLP 1 and the G Suite. Retrieved from YouTube. [Link]

  • Werner, E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17746. [Link]

  • PubMed. (n.d.). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Retrieved from PubMed. [Link]

  • MDPI. (2026). Molecular Interaction and Biological Activity of Fatty Acids and Sterols: An In Silico and In Vitro Approach Against Haemonchus contortus. Retrieved from MDPI. [Link]

  • CliniSciences. (n.d.). Fatty acid Assay Kit. Retrieved from CliniSciences. [Link]

  • National Institutes of Health. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from NIH. [Link]

  • PubChem. (n.d.). 3-[5-[4-(2-chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. Retrieved from PubChem. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from ijpsr.com. [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from MDPI. [Link]

  • National Institutes of Health. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from NIH. [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from NIH. [Link]

  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from PubMed. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-3-hydroxypropanoic acid. Retrieved from PubChem. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring and a carboxylic acid moiety, imparts specific chemical properties that require diligent handling and storage procedures. The presence of the fluorine atom can alter the compound's reactivity and physiological effects compared to its non-fluorinated analogues.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound. Adherence to these protocols is critical for ensuring the integrity of the material, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for chemical laboratory safety.

Section 1: Compound Profile & Hazard Identification

Table 1: Chemical & Physical Properties Note: Properties are based on the closely related isomer 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid and general characteristics of similar compounds.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compound-
Molecular Formula C₁₁H₁₃FO₂Calculated
Molecular Weight 196.22 g/mol Calculated
Appearance White to off-white solid (crystalline powder or crystals).Based on analogues like 3-(4-Fluorophenyl)propionic acid.[1][2]
CAS Number Not assigned / Not available. For isomer 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid: 1226161-12-1.[3]-

Hazard Analysis

The primary hazards associated with this class of compounds are related to its acidic nature and potential as an irritant. The GHS classification for its close structural analogues serves as a reliable guide.

Table 2: GHS Hazard Classification Based on data for 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid and other related propanoic acids.[3][4]

GHS ClassificationHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3]GHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritation.[3][4]GHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[3][4]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[3][4]GHS07 (Exclamation Mark)

Section 2: Personnel Protection & Engineering Controls

The causality for stringent protective measures lies in the compound's irritant and potentially harmful nature upon contact or inhalation.[3][4] Engineering controls provide the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood. The fume hood provides adequate ventilation to prevent the inhalation of airborne dust or aerosols, which can cause respiratory irritation.[3][4] An eyewash station and a safety shower must be readily accessible within the immediate work area.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes or airborne particles causing serious eye irritation.[5]

    • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling. Contaminated clothing must be removed immediately.[3][4]

    • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 particulate respirator should be used.[1][6]

Section 3: Safe Handling Protocols

Handling this solid compound requires methodical procedures to minimize exposure and prevent contamination.

Protocol 3.1: Weighing and Aliquoting Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, sealable containers) within the hood.

  • Don PPE: Put on all required PPE as described in Section 2.

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer Compound: Carefully open the stock container inside the fume hood. Using a clean spatula, transfer the desired amount of this compound to the weigh boat.

    • Rationale: Performing the transfer inside the hood contains any dust generated, preventing respiratory exposure.[3]

  • Seal and Clean: Securely close the stock container immediately after use. Gently wipe the spatula and any contaminated surfaces with a damp cloth or appropriate solvent wipe before removing them from the hood. Dispose of wipes as hazardous waste.

  • Finalize: Record the weight and proceed with the experimental workflow.

Section 4: Chemical Storage Protocol

Proper storage is paramount for maintaining the chemical's stability and preventing hazardous interactions. Organic acids require segregation from incompatible materials.[7]

  • General Conditions: Store the compound in a cool, dry, and well-ventilated area. The container must be kept tightly closed to prevent moisture absorption and contamination.[3][4]

  • Segregation: This compound must be stored separately from bases, strong oxidizing agents, and reactive metals.[7][6] Store organic acids in a dedicated, corrosion-resistant cabinet, away from inorganic acids like nitric or hydrochloric acid.[7]

    • Rationale: Accidental mixing of acids and bases can cause a violent exothermic reaction. Contact with strong oxidizers can create a fire or explosion hazard.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room TemperatureStability data suggests the compound is stable at ambient temperatures.[2]
Atmosphere Inert atmosphere; DryStore in a tightly closed container in a dry location.[4] Protect from moisture.
Container Original supplier bottle; Glass or compatible plastic.Ensure container integrity. Note that some fluorinated plastics (HDPE) can leach perfluorinated acids over time, though this is more a concern for product contamination than immediate safety.[8][9][10][11][12]
Incompatibilities Strong oxidizing agents, bases, reactive metals.To prevent hazardous chemical reactions.[6]
Storage Workflow Diagram

The following diagram illustrates the logical flow for correctly storing the compound upon receipt.

StorageWorkflow cluster_lab Laboratory Area cluster_storage Designated Chemical Storage Receive Receive Compound Inspect Inspect Container (Label, Integrity) Receive->Inspect Step 1 Log Log in Inventory Inspect->Log Step 2 AcidCabinet Corrosion-Proof Acid Cabinet Log->AcidCabinet Step 3 Place in Correct Location Segregate Segregate from Bases & Oxidizers Store Store in Tightly Sealed Container

Caption: Logical workflow for receiving and storing the compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing full PPE, gently sweep up the solid material, avoiding dust formation.

    • Collect the spilled material in a suitable, labeled container for hazardous waste disposal.[7]

    • Decontaminate the spill area with a mild solution of sodium bicarbonate, followed by a water rinse.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.[7]

    • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the exposed person to fresh air at once.[14] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][14]

    • Ingestion: Do NOT induce vomiting.[3][13] Rinse the mouth with water. Call a physician or poison control center immediately.[3]

Section 6: References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). Organic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Retrieved from [Link]

  • Dr.Oracle. (2025, October 18). What is the emergency treatment for acid exposure?. Retrieved from [Link]

  • ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • PubMed. (2024, January 4). Assessment of perfluorocarboxylic acids in fluorinated high-density polyethylene containers and estimation of potential non-cancer risks associated with anticipated use scenarios. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • BP Polymers. (2011, June 20). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Retrieved from [Link]

  • PFAS Central. (2023, March 6). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2011, June 20). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a robust and scalable synthetic route for preparing this compound?

A common and reliable method involves a two-step process: the formation of a Grignard reagent followed by nucleophilic addition to an aldehyde and subsequent oxidation. This pathway is advantageous due to the commercial availability of starting materials and the generally high conversion rates of each step when performed correctly.

The overall strategy is as follows:

  • Grignard Reagent Formation: 1-Bromo-4-fluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 4-fluorophenylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is reacted with pivalaldehyde (2,2-dimethylpropanal). This step forms the carbon-carbon bond and creates the secondary alcohol intermediate, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol.

  • Oxidation: The secondary alcohol is oxidized to the corresponding carboxylic acid, yielding the final product, this compound.

This multi-step approach provides clear points for in-process control and troubleshooting, which we will address below.

Q2: My Grignard reaction is failing to initiate or giving very low yields. What are the common causes and solutions?

This is the most frequent challenge in this synthesis. Grignard reagents are highly reactive and extremely sensitive to environmental conditions.[1][2] Failure is almost always traced back to one of the following issues:

  • Presence of Water: Grignard reagents are potent bases and will readily react with even trace amounts of water, which protonates the organometallic species to form an unreactive alkane (4-fluorobenzene in this case).[2]

    • Solution: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator or under a stream of inert gas (Argon or Nitrogen). The solvent must be anhydrous grade, and it's good practice to further dry it over a drying agent like sodium/benzophenone or pass it through an activated alumina column.

  • Inactive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

    • Solution: The magnesium surface must be activated. This can be achieved by crushing the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface.[3] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also chemically activate the surface. Often, a small portion of a previously successful Grignard reaction batch can be used as an initiator.[4]

  • Poor Quality Aryl Halide: The 1-bromo-4-fluorobenzene should be pure and dry. Contaminants can interfere with the reaction.

  • Incorrect Temperature: While the reaction is exothermic once initiated, gentle warming with a heat gun may be required to start it.[1][4] Once the reaction begins (indicated by cloudiness and gentle refluxing of the ether solvent), the rate should be controlled by cooling in a water bath to prevent side reactions like Wurtz coupling.[3]

Q3: I'm observing significant byproduct formation during the oxidation of the alcohol intermediate. How can I improve the selectivity and yield?

The oxidation of a secondary alcohol to a carboxylic acid can be challenging, and the choice of oxidant is critical. Over-oxidation or side reactions can cleave the molecule or produce unwanted impurities.

  • Choice of Oxidant:

    • Strong, Non-Specific Oxidants (e.g., KMnO₄): While effective, potassium permanganate under harsh conditions (high temperature, extreme pH) can lead to cleavage of the carbon-carbon bond adjacent to the phenyl ring.

    • Chromium-Based Reagents (e.g., Jones Reagent - CrO₃/H₂SO₄ in acetone): This is a classic and often reliable method for this transformation. However, chromium reagents are highly toxic and generate hazardous waste. Careful control of temperature (typically 0°C to room temperature) is essential to prevent side reactions.

    • Milder, Modern Alternatives: Consider two-step procedures like a Swern or Dess-Martin periodinane (DMP) oxidation to the aldehyde, followed by a selective oxidation to the carboxylic acid using something like sodium chlorite (NaClO₂) with a scavenger. This often provides higher yields and cleaner reaction profiles, albeit with more steps.

  • Reaction Control:

    • Temperature: Maintain strict temperature control throughout the addition of the oxidant. Exotherms can drastically reduce selectivity.

    • Stoichiometry: Use the correct molar equivalents of the oxidizing agent. An excess can lead to over-oxidation and byproduct formation.

Q4: What is the most effective protocol for purifying the final product, this compound?

The carboxylic acid functional group makes purification relatively straightforward using acid-base extraction.

  • Quench and Solvent Extraction: After the reaction is complete, quench the mixture appropriately (e.g., with sodium bisulfite if using a chromium oxidant). Extract the entire mixture into an organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities (like unreacted alcohol) will remain in the organic layer.

  • Acidification and Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify it with a strong acid (e.g., 2-4 M HCl) until the pH is ~1-2. The carboxylic acid will precipitate as a solid.

  • Final Purification: The precipitated solid can be collected by vacuum filtration, washed with cold water, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene) is recommended.

Visual Workflow and Troubleshooting Diagrams

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

SynthesisWorkflow Start Starting Materials: 1-Bromo-4-fluorobenzene Magnesium Turnings Pivalaldehyde Grignard Step 1: Grignard Formation (Anhydrous THF, N2 atm) 4-Fluorophenylmagnesium Bromide Start->Grignard Mg, I2 (cat.) Addition Step 2: Nucleophilic Addition (Add Pivalaldehyde @ 0°C) 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol Grignard->Addition 1. Pivalaldehyde 2. NH4Cl (aq) quench Oxidation Step 3: Oxidation (e.g., Jones Reagent in Acetone) Crude Product Mixture Addition->Oxidation CrO3, H2SO4 Purification Step 4: Purification (Acid-Base Extraction, Recrystallization) Oxidation->Purification NaOH (aq), then HCl (aq) Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting: Grignard Reaction Failure

This decision tree helps diagnose issues with the critical Grignard formation step.

Troubleshooting Problem Problem: Grignard reaction does not initiate or yield is very low CheckMoisture Is all glassware oven-dried and solvent certified anhydrous? Problem->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes MoistureNo No CheckMoisture->MoistureNo CheckMg Is the magnesium surface activated? MoistureYes->CheckMg FixMoisture Solution: Thoroughly dry all glassware. Use fresh anhydrous solvent. MoistureNo->FixMoisture MgYes Yes CheckMg->MgYes MgNo No CheckMg->MgNo CheckTemp Was gentle initial heating applied? MgYes->CheckTemp FixMg Solution: Crush Mg turnings. Add an iodine crystal or 1,2-dibromoethane as an initiator. MgNo->FixMg TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo Success Reaction should now proceed. Control exotherm after initiation. TempYes->Success FixTemp Solution: Briefly warm the flask with a heat gun to create a 'hot spot' for initiation. TempNo->FixTemp

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol
ReagentMW ( g/mol )AmountMolesEquiv.
Magnesium Turnings24.312.67 g0.111.1
1-Bromo-4-fluorobenzene175.0217.5 g0.101.0
Pivalaldehyde86.139.5 g0.111.1
Anhydrous THF-150 mL--

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Add the magnesium turnings (2.67 g) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (17.5 g) in 50 mL of anhydrous THF.

  • Add ~5-10 mL of the bromide solution to the magnesium turnings. If the reaction does not start (fading of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation is observed.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[3]

  • After the addition is complete, stir the resulting dark grey solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice-salt bath.

  • Add a solution of pivalaldehyde (9.5 g) in 20 mL of anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction back to 0°C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol as an oil. This product is often used in the next step without further purification.

Protocol 2: Oxidation to this compound

Procedure:

  • Dissolve the crude alcohol from the previous step in 200 mL of acetone in a 1 L flask and cool the solution to 0°C in an ice bath.

  • Prepare Jones Reagent by carefully dissolving 27 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and diluting slowly with water to a final volume of 100 mL.

  • Add the Jones Reagent dropwise to the stirred acetone solution. Maintain the temperature at 0-5°C. The color will change from orange to a dark green. Add the reagent until a slight orange color persists, indicating a slight excess.

  • After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color is fully developed.

  • Remove the acetone under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Follow the acid-base purification protocol described in FAQ Q4 to isolate and purify the final product. A typical yield after recrystallization is 50-65% over the two steps.

References

Sources

Technical Support Center: Purification of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure you achieve the highest purity for your downstream applications.

Understanding the Molecule and Its Challenges

This compound is a carboxylic acid derivative with a fluorinated aromatic ring. The presence of the fluorine atom and the quaternary carbon center can influence its solubility, crystallinity, and impurity profile, presenting unique purification challenges. Common issues include the removal of structurally similar impurities, managing solvent selection for effective crystallization, and preventing yield loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:

  • Unreacted starting materials: Such as the corresponding alkylbenzene or Grignard reagent.

  • Isomeric byproducts: Positional isomers of the fluorophenyl group (e.g., 2- or 3-fluorophenyl derivatives) may form depending on the specificity of the synthesis.

  • Over-alkylation or under-alkylation products: Compounds with more or fewer methyl groups on the propanoic acid chain.

  • Solvent adducts: Residual solvents from the reaction or initial work-up that co-crystallize with the product.

  • Hydrolysis products: If esters are involved in the synthesis, incomplete hydrolysis can leave ester impurities.

Q2: My purified product has a low melting point and a broad melting range. What could be the cause?

A2: A low and broad melting point is a classic indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of your compound, requiring less energy to break the intermolecular forces. It could also suggest the presence of different crystalline forms (polymorphs) of your product, each with a distinct melting point.

Q3: I'm struggling to find a good single-solvent system for recrystallization. What should I try?

A3: It is common for a single solvent to not be ideal. A two-solvent system is often more effective. The principle is to dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization of the pure compound. A common and effective two-solvent system for similar carboxylic acids is ethyl acetate/n-heptane.[1]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast. To remedy this:

  • Reduce the cooling rate: Allow the flask to cool slowly to room temperature and then transfer it to an ice bath.

  • Use a more dilute solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until a clear solution is formed, then cool slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting Guides

Crystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery Too much solvent used.Use the minimum amount of hot solvent required to fully dissolve the compound.
Compound is significantly soluble in the cold solvent.Cool the crystallization mixture in an ice bath or even a dry ice/acetone bath to minimize solubility.
Premature crystallization during hot filtration.Use a heated filter funnel and pre-warm the receiving flask. Perform the filtration as quickly as possible.
No Crystals Form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
Insufficient cooling.Ensure the solution is cooled to a low enough temperature for a sufficient amount of time.
Presence of impurities inhibiting crystallization.Attempt a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can reduce your yield.
The compound itself is colored.Verify the expected color of the pure compound from literature sources.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[2]
Column overloading.Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of compound to silica gel by weight.
Column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Stuck on the Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. For carboxylic acids, adding a small amount of acetic acid or formic acid to the eluent can help with elution.
Tailing Peaks Compound is interacting too strongly with the silica gel.Add a small percentage of a modifier like acetic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This technique is excellent for separating acidic compounds like this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, like concentrated HCl, until the pH is acidic (check with pH paper). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/n-Heptane)

This protocol is adapted from a method used for a structurally similar compound and is a good starting point for optimization.[1]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add n-heptane dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. You should observe crystal formation.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Chromatography Column Chromatography Crude->Chromatography For Difficult Separations Crystallization Recrystallization ABE->Crystallization Further Purification Chromatography->Crystallization Final Polishing Pure_Product Pure Product Crystallization->Pure_Product Analysis Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis Quality Control

Caption: A general workflow for the purification of this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Purity Impurity_Type Identify Impurity Type Start->Impurity_Type Polar Polar Impurities Impurity_Type->Polar e.g., other acids NonPolar Non-Polar Impurities Impurity_Type->NonPolar e.g., starting materials Structural Structural Isomers Impurity_Type->Structural e.g., isomers Method Select Purification Method Polar->Method NonPolar->Method Structural->Method ABE Acid-Base Extraction Method->ABE For polar/non-polar separation Chromatography Column Chromatography Method->Chromatography For structural isomers Crystallization Recrystallization Method->Crystallization General purification Optimize Optimize Conditions ABE->Optimize Chromatography->Optimize Crystallization->Optimize

Caption: A decision tree for troubleshooting low purity issues.

References

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available at: [Link]

  • Process for the purification of carboxylic acids. Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. PubMed. Available at: [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.

Sources

Overcoming solubility issues of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during biological assays. We provide field-proven insights and detailed protocols to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What are its basic properties and why is solubility a concern?

A1: Understanding the physicochemical properties of a compound is the first step in successful assay development. This compound is a solid, crystalline powder with the following characteristics:

PropertyValueSource
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1][2]
Melting Point 86-91 °C[3]
Predicted logP 1.89[3]
Functional Group Carboxylic Acid
Q2: What is the recommended starting solvent for making a stock solution?

A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[5][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules.[8][9] It is miscible with water and most organic liquids, which facilitates its dilution into aqueous assay buffers.[8][9]

However, it is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it serially. This minimizes the final concentration of DMSO in your assay, as it can be toxic to cells and may affect enzyme activity or protein conformation at concentrations typically above 0.5-1%.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

A3: This is a classic problem known as "compound crash-out." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where its thermodynamic solubility is much lower. The solvent environment changes so rapidly that the compound can no longer stay in solution and precipitates.[10]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of your compound.

  • Modify the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution, potentially using intermediate solvents or a higher percentage of DMSO in the intermediate steps if the assay allows.

  • Increase Final DMSO Concentration: If your assay is robust enough to tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes keep the compound in solution. However, always run a vehicle control to check for solvent effects.

  • Employ Advanced Solubilization Techniques: If the above steps fail, you will need to move to more advanced formulation strategies, such as pH modification or the use of excipients. These are detailed in the guides below.

Troubleshooting Guide 1: Solubility Enhancement via pH Modification

The carboxylic acid moiety on this compound is the key to this strategy. The solubility of carboxylic acids is highly dependent on pH.[11][12] In its protonated (acidic) form (R-COOH), the molecule is less polar. By increasing the pH of the solution to be above the compound's pKa, the carboxylic acid is deprotonated to its conjugate base, a carboxylate salt (R-COO⁻). This charged form is significantly more polar and thus more soluble in water.[13][14][15]

Mechanism of pH-Dependent Solubility

G Compound This compound Lipophilic Part (Fluorophenyl Ring) Hydrophilic Part (Carboxylic Acid) Cyclodextrin Hydrophilic Exterior| Lipophilic Cavity Compound:f0->Cyclodextrin:cav Encapsulation Complex Inclusion Complex (Water Soluble) Water Aqueous Buffer (Water Molecules) Compound->Water Insoluble Complex->Water Soluble In

Caption: Encapsulation of a lipophilic molecule by a cyclodextrin to form a water-soluble inclusion complex.

Recommended Cyclodextrins and Protocol

For many pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their enhanced solubility and safety profiles.

Step-by-Step Protocol for Formulation with HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). A starting concentration of 10-20% (w/v) is common. Warming the solution can help dissolve the cyclodextrin.

  • Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Mix the solution vigorously. This is the critical step for forming the inclusion complex. Recommended methods include:

    • Overnight stirring/shaking at room temperature.

    • Sonication in a bath sonicator for 30-60 minutes.

  • Clarify the Solution: After mixing, the solution should be clear. If any undissolved material remains, it can be removed by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Assay Considerations: Remember to include the same concentration of HP-β-CD in your vehicle control wells to account for any potential effects of the excipient on your biological system.

Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvent (DMSO) Solubilizes compound in a concentrated organic stock.Simple, fast, widely applicable for initial stocks.Can cause precipitation on dilution; potential for assay interference and cell toxicity.High-throughput screening (HTS) stock preparation.
pH Adjustment Increases polarity by deprotonating the carboxylic acid group.Highly effective for acidic compounds; uses simple reagents.May not be suitable if assay is pH-sensitive; potential for precipitation if buffer capacity is low.Assays with robust buffering systems where pH can be controlled.
Cyclodextrins (HP-β-CD) Encapsulates the lipophilic part of the molecule in a water-soluble complex. [16]Significant solubility enhancement; low toxicity; often used in final drug formulations.More complex preparation; potential for the cyclodextrin itself to interact with assay components.Cell-based assays; in vivo studies; when other methods fail.

References

  • J. V. C. B. Vikmon, M.; V. F. T. Szente, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Available at: [Link]

  • Patel, D. P., & Sawant, K. K. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Haddadzadegan, S., et al. (2024). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Advanced Healthcare Materials. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 491-509). Academic Press.
  • Lab-sforza, M., et al. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]

  • Sonawane, S. J., & Shimpi, S. L. (2017). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. AAPS PharmSciTech. Available at: [Link]

  • S. Friedman, H. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • B. Hulme, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • gChem Global. (n.d.). DMSO. Available at: [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. Available at: [Link]

  • Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available at: [Link]

  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Available at: [Link]

  • Smith, A. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

Stability testing of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. As an active pharmaceutical ingredient (API), understanding its stability profile is not merely a regulatory requirement; it is a fundamental component of ensuring product quality, safety, and efficacy.[1] This document moves beyond rote procedures to explain the underlying chemical principles and rationale, equipping you with the expertise to design, execute, and troubleshoot your stability studies effectively. We will address common challenges and frequently asked questions, grounding our advice in both regulatory standards and first-principle chemical logic.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level strategic questions that form the foundation of a robust stability program for this compound.

Q1: What are the primary objectives of performing stability testing on this specific API?

A1: The core purpose is to establish a re-test period or shelf life and recommend storage conditions by providing evidence of how the API's quality varies over time under the influence of temperature, humidity, and light.[2] For this compound, the key objectives are:

  • Identification of Degradation Pathways: To understand the chemical vulnerabilities of the molecule. Key structural features include the carboxylic acid, the stable fluorophenyl ring, and the sterically hindering 2,2-dimethyl (neopentyl-like) group. Forced degradation studies are designed to intentionally stress these features.[3]

  • Development of a Stability-Indicating Method (SIM): To create and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact API from all potential degradation products, ensuring that a decrease in API concentration is matched by a corresponding increase in degradants (mass balance).[1]

  • Evaluation of Intrinsic Stability: To determine the molecule's inherent susceptibility to degradation, which informs formulation development, packaging selection, and handling requirements.[3][4] For instance, the fluorophenyl group suggests a potential for photolytic degradation, necessitating specific light-exposure studies as per ICH Q1B guidelines.[5][6][7]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

A2: While empirical data is essential, we can predict likely pathways based on chemical principles:

  • Photodegradation: The fluorophenyl ring is a chromophore that can absorb UV light. This is a primary area of concern. Potential pathways include cleavage of the C-F bond (defluorination) or oxidative cleavage of the aromatic ring.[8][9][10]

  • Oxidative Degradation: While the neopentyl-like structure provides steric hindrance and stability, harsh oxidative conditions (e.g., using hydrogen peroxide) could potentially lead to hydroxylation of the aromatic ring or, less likely, oxidative decarboxylation.[11][12][13][14]

  • Thermal Degradation: Carboxylic acids can undergo decarboxylation at high temperatures. The 2,2-dimethyl substitution may influence the stability; for example, 2,2-dimethylpropanoic acid can be decarboxylated to form isobutane under certain conditions.[3][15][16] This pathway should be investigated under high-heat stress conditions.

  • Hydrolytic Stability: Carboxylic acids are generally stable to hydrolysis.[17][18] The 2,2-dimethyl group is known to confer significant hydrolytic stability to its derivatives (e.g., esters) due to steric hindrance.[19][20][21] Therefore, significant degradation under acidic or basic hydrolysis is less probable compared to photolytic or oxidative routes, but must still be experimentally verified.

Q3: What is "mass balance" and why is it critical in my stability studies?

A3: Mass balance is a concept used to demonstrate the validity of a stability-indicating method.[1] It confirms that the amount of API lost during degradation is reasonably accounted for by the sum of the degradation products formed. A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected and quantified by your analytical method.[22] A poor mass balance might indicate:

  • The formation of non-chromophoric degradants (not visible by UV detector).

  • Degradants that are volatile or insoluble in the sample diluent.

  • Degradants that are co-eluting with the API or other peaks.

  • The API has degraded into multiple small products that are below the detection limit.

Achieving a good mass balance is a cornerstone of a trustworthy, self-validating stability program.[1][22]

Part 2: Experimental Protocols & Design

This section provides detailed workflows and the scientific rationale behind them.

Workflow for Stability Program Initiation

The following diagram outlines the logical flow from initial planning to the execution of formal stability studies.

Stability_Workflow cluster_0 Phase 1: Planning & Method Development cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Data Analysis & Reporting Plan Define Objectives & API Profile MethodDev Develop Stability-Indicating Analytical Method (SIM) Plan->MethodDev Based on API structure Forced Execute Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) MethodDev->Forced Challenge the method DegradantID Identify & Characterize Major Degradants Forced->DegradantID MethodVal Validate SIM for Specificity & Mass Balance DegradantID->MethodVal Confirm peak purity & separation Protocol Draft Formal Stability Protocol (Batches, Conditions, Timepoints) MethodVal->Protocol Validated method required ExecuteStudy Execute Long-Term & Accelerated Studies (ICH Q1A Conditions) Protocol->ExecuteStudy Analyze Analyze Samples at Scheduled Timepoints ExecuteStudy->Analyze Data Evaluate Data & Trends Analyze->Data Report Establish Re-Test Period & Propose Storage Conditions Data->Report

Caption: Overall workflow for a comprehensive API stability program.
Protocol 1: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of the analytical method.[4] The goal is to achieve 5-20% degradation of the API.[1]

Materials:

  • This compound (API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).

  • Stress Conditions (Execute in parallel):

    • Acid Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. b. Store at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M HCl at 80°C. d. Before analysis, cool and neutralize with an equivalent amount of NaOH.

    • Base Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. b. Store at 60°C for 24 hours. c. Rationale: The bulky 2,2-dimethyl group may sterically hinder base-catalyzed reactions, but this must be confirmed.[19][21] d. Before analysis, cool and neutralize with an equivalent amount of HCl.

    • Oxidative Degradation: a. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. b. Store at room temperature for 24 hours, protected from light. c. If no degradation is observed, repeat with 30% H₂O₂. d. Rationale: This condition targets the aromatic ring and potentially the benzylic position, although the latter is quaternary in this molecule.[23]

    • Thermal Degradation: a. Place API solid powder in a glass vial. b. Heat in an oven at 105°C for 48 hours. c. Also, heat a solution of the API (1 mg/mL) at 80°C for 48 hours. d. Rationale: This tests for solid-state stability and potential decarboxylation.[3][24]

    • Photostability: a. Expose both solid API and a solution (1 mg/mL) to light in a validated photostability chamber. b. The exposure should comply with ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[6][7] c. A control sample should be wrapped in aluminum foil to protect it from light. d. Rationale: The fluorophenyl group is a chromophore, making this a critical test.[8]

  • Sample Analysis: Dilute all stressed samples, including controls, to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze using the developed stability-indicating HPLC method.

Part 3: Data Interpretation & Troubleshooting

This section is formatted as a troubleshooting guide for specific issues you may encounter.

Symptom / Observation Potential Cause(s) Recommended Action & Rationale
No significant degradation (<5%) observed under acid/base stress. 1. The molecule is inherently stable to hydrolysis. 2. Stress conditions are too mild.1. This is a plausible outcome. The 2,2-dimethyl group provides significant steric hindrance, enhancing hydrolytic stability.[19][21] 2. Increase the concentration of acid/base (e.g., to 5M) and/or the temperature (e.g., boiling). Document that the molecule is robust under these conditions if degradation remains minimal.
Mass balance is low (<95%) after photolytic stress. 1. A major degradant is not UV-active or has a very different extinction coefficient. 2. Degradation resulted in volatile products (e.g., from ring cleavage). 3. Degradant is precipitating or adsorbing to container walls.1. Re-analyze samples using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to detect non-chromophoric species. 2. Use headspace GC-MS to analyze for volatile compounds. 3. Rinse the sample vial with a strong solvent and inject the rinse to check for adsorbed compounds.
Multiple new peaks appear under high thermal stress. 1. Primary degradant is unstable and has formed secondary degradation products. 2. Potential interaction with impurities in the solvent at high temperatures.1. Reduce the stress duration or temperature to target the 5-20% degradation range. Over-stressing can create irrelevant degradants not seen in formal stability studies.[1] 2. Run a solvent-only blank under the same thermal stress conditions to rule out artifacts.
HPLC chromatogram shows peak tailing for the API. 1. Secondary silanol interactions between the carboxylic acid group and the silica-based column. 2. Mobile phase pH is too close to the pKa of the API, causing mixed ionization states. 3. Column is overloaded.1. Lower the mobile phase pH to ~2.5-3.0 using an appropriate buffer (e.g., phosphate or formate) to fully protonate the carboxylic acid, minimizing silanol interactions. 2. Ensure the mobile phase pH is at least 1.5-2 units away from the API's pKa. 3. Reduce the injection concentration or volume.
Retention time is shifting between injections. 1. Inadequate column equilibration between gradient runs. 2. Mobile phase composition is changing (e.g., evaporation of organic solvent). 3. Unstable column temperature.1. Increase the equilibration time to at least 10 column volumes.[23][25] 2. Prepare fresh mobile phase daily and keep reservoirs covered. 3. Use a column oven to maintain a constant temperature (e.g., 30°C).[23][25][26]
Hypothetical Degradation Pathway

Based on chemical principles, a likely degradation pathway under oxidative or photolytic stress could involve modification of the aromatic ring.

Degradation_Pathway API This compound Intermediate Hydroxylated Intermediate (e.g., 3-(4-Fluoro-2-hydroxyphenyl)...) API->Intermediate Oxidative Stress (H₂O₂ / Light + O₂) Degradant2 Defluorinated Product API->Degradant2 Photolytic Stress (UV Light) Degradant1 Ring-Opened Product (Further Oxidation) Intermediate->Degradant1 Harsh Oxidation

Caption: A hypothetical degradation pathway for the API under stress.

Part 4: Recommended Analytical Method & Data Summary

A well-developed, stability-indicating HPLC method is the cornerstone of any stability study.[27]

Table 1: Recommended Starting Parameters for a Stability-Indicating HPLC-UV Method
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention for the molecule and is a robust, common stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 30% B to 95% B over 20 minutesA gradient is necessary to elute the non-polar API and any potentially more non-polar degradants, while also separating polar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Detection (UV) 225 nmThe fluorophenyl group should have a strong absorbance in the low UV range. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µLA small volume minimizes potential for column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample is fully dissolved and compatible with the starting mobile phase conditions to prevent peak distortion.
Table 2: Summary of ICH Q1A Recommended Formal Stability Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Source: Adapted from ICH Harmonised Tripartite Guideline Q1A(R2).[2]

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
  • ACS Publications. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. [Link]

  • OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. [Link]

  • ACS Publications. (2019). Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes. Organic Letters. [Link]

  • Pharmaceutical Technology. (2019). Managing Excipient Interactions. [Link]

  • Vedantu. (n.d.). Which of the following acids on decarboxylation gives class 12 chemistry CBSE. [Link]

  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]

  • LCGC International. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]

  • Oreate AI Blog. (2024). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. [Link]

  • Scribd. (n.d.). Interactions and Incompatibilities of Pharmaceutical Excipients With API. [Link]

  • ResearchGate. (2015). Regarding forced degradation and HPLC method development, should mass balance be considered to get a valid stability-indicating method?. [Link]

  • National Institutes of Health. (2023). Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments. [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Wang, K., & Klumpp, D. A. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of Organic Chemistry.
  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. [Link]

  • askIITians. (n.d.). Which of the following acids on decarboxylation gives Isobutane?. [Link]

  • ACS Publications. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • Infinity Learn. (n.d.). How many acids can we use to make iso-butane by decarboxylation?. [Link]

  • Crowley, P., & Martini, L. G. (2001). Drug–Excipient Interactions. Pharmaceutical Technology Europe.
  • ChemIntel360. (2024). Understanding the Excipient-API Interaction. [Link]

  • ACS Publications. (1962). Oxidative Decarboxylation of Aromatic Acids to Isomeric Aryloxy Derivatives. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Acylated Neopentyl Glycol Esters of Oleic Acid.... [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • National Institutes of Health. (2001). Elucidation of fipronil photodegradation pathways. [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. We will explore two primary synthetic routes: the Reformatsky reaction and a Grignard-based approach, followed by the final hydrolysis step.

Scenario 1: Reformatsky Reaction Approach

The Reformatsky reaction offers a reliable method for forming the carbon-carbon bond in the target molecule.[1][2][3] It involves the reaction of an α-haloester with an aldehyde in the presence of zinc metal.[1][3]

Question: My Reformatsky reaction to synthesize ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate is not initiating or is proceeding very slowly. What are the likely causes and how can I resolve this?

Answer:

Failure to initiate or a sluggish Reformatsky reaction is a common issue, often related to the activation of zinc and the purity of your reagents. Here’s a systematic approach to troubleshoot this problem:

  • Zinc Activation is Crucial: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting with the α-haloester.[1] It is imperative to activate the zinc prior to the reaction.

    • Recommended Activation Protocol:

      • Wash the zinc dust with dilute HCl to remove the oxide layer.

      • Subsequently, wash with deionized water, followed by ethanol and then diethyl ether to ensure it is completely dry.

      • Dry the activated zinc under vacuum.

      • For in-situ activation, a small crystal of iodine or 1,2-dibromoethane can be added to the reaction mixture. The disappearance of the iodine color or the evolution of gas indicates the activation of zinc.[1]

  • Reagent and Solvent Purity: The Reformatsky reaction is sensitive to moisture.

    • Solvents: Ensure your solvent (e.g., THF, diethyl ether, or toluene) is anhydrous.[1][4] Distilling the solvent over a suitable drying agent like sodium-benzophenone ketyl is recommended.

    • Reagents: 4-Fluorobenzaldehyde and ethyl 2-bromo-2-methylpropanoate should be pure and dry. Distill the aldehyde if necessary.

  • Initiation Techniques:

    • Heating: Gentle heating of a small portion of the reaction mixture can often initiate the reaction. Be prepared to cool the reaction if it becomes too exothermic.

    • Sonication: The use of an ultrasonic bath can also help to initiate the reaction by breaking up the zinc particles and cleaning their surface.[5]

Question: I have successfully synthesized the β-hydroxy ester intermediate, but I am observing significant formation of byproducts. What are these byproducts and how can I minimize them?

Answer:

Side reactions in the Reformatsky synthesis can lead to a complex product mixture and lower yields. The primary byproducts are typically:

  • Dehydration Product: The β-hydroxy ester can undergo dehydration to form ethyl 3-(4-fluorophenyl)-2,2-dimethylacrylate. This is often promoted by acidic conditions during workup or elevated reaction temperatures.

    • Mitigation Strategy: Perform the aqueous workup under neutral or slightly basic conditions. Use a buffered solution (e.g., saturated aqueous ammonium chloride) for quenching the reaction.[6] Avoid excessive heating during the reaction and subsequent purification steps.

  • Wurtz-type Coupling Product: The organozinc reagent can couple with itself to form a dimer.

    • Mitigation Strategy: Add the ethyl 2-bromo-2-methylpropanoate slowly to the mixture of zinc and 4-fluorobenzaldehyde. This maintains a low concentration of the organozinc reagent and favors the reaction with the aldehyde.

Scenario 2: Grignard Reaction Approach

An alternative route involves the formation of a Grignard reagent from a suitable 4-fluorophenyl precursor and its subsequent reaction with an electrophile to construct the carbon skeleton.

Question: My attempt to synthesize this compound via the reaction of 4-fluorobenzylmagnesium bromide with diethyl carbonate is giving a very low yield of the desired product. What could be the issue?

Answer:

The reaction of Grignard reagents with esters can be challenging due to the reactivity of the intermediate ketone, which can react with another equivalent of the Grignard reagent.[7]

  • Double Addition to Diethyl Carbonate: The primary challenge with using diethyl carbonate is that the initially formed ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is an ester and can potentially react with the Grignard reagent. However, the major issue is the reactivity of the intermediate ketone formed after the first addition. This ketone is more reactive than the starting diethyl carbonate, leading to the formation of a tertiary alcohol as a byproduct.

    • Optimization Strategies:

      • Inverse Addition: Add the Grignard reagent solution slowly to a cooled solution of a large excess of diethyl carbonate. This ensures that the Grignard reagent is always in the presence of a high concentration of the starting ester, minimizing the reaction with the product.

      • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the Grignard reagent.[8]

  • Grignard Reagent Formation and Quality: The successful formation of the Grignard reagent is critical.

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[9] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Magnesium Activation: Use high-quality magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

    • Titration: It is good practice to titrate a small aliquot of your Grignard reagent to determine its exact concentration before use.

Scenario 3: Final Hydrolysis Step

Both the Reformatsky and Grignard routes yield an ester, which must be hydrolyzed to the final carboxylic acid product.

Question: The hydrolysis of my ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is incomplete, even after prolonged heating with aqueous NaOH. How can I drive this reaction to completion?

Answer:

The target ester is sterically hindered due to the two methyl groups at the α-position, which can make saponification difficult.

  • Harsh Reaction Conditions: Sterically hindered esters often require more forcing conditions for complete hydrolysis.

    • Higher Temperatures: Consider refluxing in a higher boiling solvent mixture, such as aqueous ethanol or dioxane.

    • Stronger Base: Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH) for the hydrolysis of hindered esters.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the water-insoluble ester and the aqueous hydroxide.

  • Alternative Hydrolysis Methods:

    • Acid-Catalyzed Hydrolysis: Refluxing the ester in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water/dioxane can be an effective alternative.

    • Lithium Hydroxide: Lithium hydroxide in a mixture of THF and water is often a milder and effective reagent for the hydrolysis of hindered esters.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Reformatsky or Grignard, is generally preferred for the synthesis of this compound?

A1: Both routes are viable, and the choice may depend on the availability of starting materials and the specific experimental capabilities of the laboratory. The Reformatsky reaction is often favored for its tolerance of a wider range of functional groups and its one-pot nature.[2] However, if 4-fluorobenzyl bromide is readily available, the Grignard route can also be efficient, provided the reaction conditions are carefully controlled to avoid double addition.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Q3: What is the best way to purify the final product, this compound?

A3: The final product is a carboxylic acid and can be purified by the following methods:

  • Acid-Base Extraction: After the hydrolysis and acidification of the reaction mixture, extract the crude product into an organic solvent. Then, wash the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The aqueous layer can then be separated, re-acidified with a strong acid (e.g., HCl), and the purified carboxylic acid will precipitate out or can be extracted with a fresh portion of organic solvent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) can be an effective purification method.

  • Column Chromatography: If the product is contaminated with non-acidic impurities, column chromatography on silica gel can be used. A gradient elution with hexanes and ethyl acetate, with a small amount of acetic acid added to the mobile phase to prevent tailing, is often effective.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.[9]

  • Solvents: Diethyl ether and THF are highly flammable. Ensure they are used in a well-ventilated fume hood, away from any ignition sources.

  • α-Haloesters: Ethyl 2-bromo-2-methylpropanoate is a lachrymator and should be handled with care in a fume hood.

  • Strong Acids and Bases: Handle concentrated acids and bases with appropriate personal protective equipment, including gloves and safety glasses.

Optimized Reaction Parameters

The following table provides a summary of recommended starting conditions for the synthesis of this compound via the Reformatsky reaction. These parameters should be considered as a starting point and may require further optimization.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or TolueneGood solubility for reactants and intermediates.[1][4]
Zinc Activated Zinc Dust (1.5 - 2.0 equiv.)Excess is needed to drive the reaction to completion.[1]
Reactants 4-Fluorobenzaldehyde (1.0 equiv.), Ethyl 2-bromo-2-methylpropanoate (1.2 equiv.)A slight excess of the haloester ensures complete consumption of the aldehyde.
Temperature RefluxProvides sufficient energy to initiate and sustain the reaction.
Reaction Time 2 - 4 hoursMonitor by TLC for disappearance of the aldehyde.
Workup Saturated aqueous NH₄ClMild quenching to prevent dehydration of the β-hydroxy ester.[6]
Hydrolysis 10% KOH in EtOH/H₂O (1:1), RefluxStronger base and higher temperature for hindered ester saponification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate via Reformatsky Reaction
  • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 equivalents).

  • Add a small crystal of iodine and gently heat under a nitrogen atmosphere until the iodine vapor is visible.

  • Allow the flask to cool and add anhydrous THF.

  • In the dropping funnel, prepare a solution of 4-fluorobenzaldehyde (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction has started (as indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate in a 1:1 mixture of ethanol and 10% aqueous potassium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • The product may precipitate as a solid, which can be collected by filtration. If it remains as an oil, extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis Troubleshooting cluster_reformatsky Reformatsky Route cluster_grignard Grignard Route cluster_hydrolysis Final Hydrolysis Start Low or No Product Yield Check_Reaction_Type Which synthetic route? Start->Check_Reaction_Type Reformatsky_Issue Reaction not initiating? Check_Reaction_Type->Reformatsky_Issue Reformatsky Grignard_Issue Low Yield? Check_Reaction_Type->Grignard_Issue Grignard Hydrolysis_Issue Incomplete Hydrolysis? Check_Reaction_Type->Hydrolysis_Issue Hydrolysis Activate_Zn Activate Zinc (HCl wash, I₂) Reformatsky_Issue->Activate_Zn Yes Check_Reagents Check Reagent/Solvent Purity (Anhydrous) Reformatsky_Issue->Check_Reagents Yes Byproducts Byproduct Formation? Reformatsky_Issue->Byproducts No Dehydration Dehydration? -> Neutral Workup Byproducts->Dehydration Yes Coupling Wurtz Coupling? -> Slow Addition Byproducts->Coupling Yes Double_Addition Double Addition? -> Inverse Addition, Low Temp Grignard_Issue->Double_Addition Yes Grignard_Formation Poor Grignard Formation? -> Anhydrous Conditions, Mg Activation Grignard_Issue->Grignard_Formation Yes Harsh_Conditions Increase Temp/Use KOH Hydrolysis_Issue->Harsh_Conditions Yes PTC Use Phase Transfer Catalyst Hydrolysis_Issue->PTC Yes Alternative_Methods Acid Catalysis or LiOH Hydrolysis_Issue->Alternative_Methods Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • NROChemistry. Reformatsky Reaction. [Link]

  • Reformatsky Reaction. Name Reactions in Organic Synthesis. [Link]

  • Kolodiazhnyi, O. I., et al. Synthesis of racemic ethyl 3-aryl-2-methylpropanoates 2a–e and ethyl 3-arylbutanoates 4a–f. ResearchGate. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • Experiment Seven: The Grignard Reaction. ResearchGate. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Course Website. [Link]

  • The Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Farag, P. S., et al. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. [Link]

  • Semantic Scholar. The Reformatsky Reaction. [Link]

  • Stolle, A., et al. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

  • Lee, P. H., et al. Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society. [Link]

Sources

Identifying and minimizing by-products in 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to not only offer solutions but to explain the underlying causality, empowering you to optimize your synthetic route for purity and yield.

I. Overview of the Primary Synthetic Route

The most common and direct approach to synthesizing this compound involves the Grignard reaction between 4-fluorophenylmagnesium bromide and pivaloyl chloride. This method is favored for its efficiency in forming the key carbon-carbon bond.


A [label="1-Bromo-4-fluorobenzene"]; B [label="Magnesium Turnings"]; C [label="4-Fluorophenylmagnesium\nbromide (Grignard Reagent)"]; D [label="Pivaloyl Chloride"]; E [label="Intermediate Ketone"]; F [label="this compound"];

A -> C [label=" Anhydrous THF"]; B -> C; C -> E [label=" Addition"]; D -> E; E -> F [label=" Hydrolysis (H3O+)"]; }

Figure 1: Primary synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific experimental issues, providing insights into their causes and actionable solutions.

FAQ 1: Low or No Yield of the Desired Product

Question: I am observing a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I troubleshoot this?

Answer: A low or non-existent yield in a Grignard-based synthesis is a common issue that typically points to problems with the Grignard reagent formation or its subsequent reaction.

Root Cause Analysis:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with 1-bromo-4-fluorobenzene.[1]

  • Presence of Moisture: Grignard reagents are highly reactive and will be quenched by protic sources like water, converting them into inactive alkanes.[2]

  • Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can participate in side reactions that consume it before it can react with pivaloyl chloride.

Troubleshooting Protocol:

  • Activation of Magnesium:

    • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the magnesium in anhydrous THF. The disappearance of the brown iodine color is an indicator of magnesium activation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbling signifies activation.[4]

  • Ensuring Anhydrous Conditions:

    • All glassware should be oven-dried at >120°C for several hours and assembled while hot under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone or obtained from a commercial supplier in a sealed, dry container.

  • Optimizing the Grignard Reaction:

    • Initiation: Add a small portion of the 1-bromo-4-fluorobenzene solution to the activated magnesium. A gentle warming of the flask with a heat gun may be necessary to initiate the reaction. An exothermic reaction and a cloudy, brownish appearance of the solution are signs of successful Grignard formation.[4]

    • Addition Rate: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[2]


Start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was Grignard reagent formation confirmed?\n(exotherm, color change)", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Proceed to Reaction Troubleshooting"]; A1_No [label="Troubleshoot Grignard Formation"]; Sol1 [label="Activate Magnesium:\n- Mechanical grinding\n- Chemical (I2, dibromoethane)"]; Sol2 [label="Ensure Anhydrous Conditions:\n- Oven-dry glassware\n- Use anhydrous solvents"]; Sol3 [label="Optimize Initiation:\n- Slow initial addition\n- Gentle heating"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_No -> Sol1; A1_No -> Sol2; A1_No -> Sol3; }

Figure 2: Troubleshooting workflow for low product yield.

FAQ 2: Identification and Minimization of a Major By-product, 4,4'-Difluorobiphenyl

Question: I have isolated a significant amount of a white, crystalline solid with a melting point around 90-92°C, which I suspect is not my desired product. How can I confirm its identity and prevent its formation?

Answer: This by-product is likely 4,4'-difluorobiphenyl, formed via a homo-coupling reaction of the Grignard reagent.[5][6]

By-product Identification:

Compound Molecular Weight Expected 1H NMR (CDCl3, δ ppm) Expected 19F NMR (CDCl3, δ ppm)
This compound 196.22~7.2 (d), ~7.0 (t), ~2.8 (s), ~1.3 (s)~ -115
4,4'-Difluorobiphenyl 190.19~7.5 (m), ~7.1 (m)~ -113

Mechanism of By-product Formation:

The formation of 4,4'-difluorobiphenyl is a known side reaction in Grignard syntheses, often referred to as Wurtz-type coupling. It is favored by higher temperatures and high concentrations of the aryl halide.

Minimization Strategies:

  • Slow Addition of Aryl Halide: Add the solution of 1-bromo-4-fluorobenzene to the magnesium turnings slowly and at a controlled rate to maintain a low instantaneous concentration of the halide.

  • Maintain Moderate Reaction Temperature: Avoid excessive heating during the Grignard formation. The reaction is exothermic, and external heating should only be applied to initiate the reaction.

  • Use of High-Quality Magnesium: Ensure the magnesium turnings are of high purity and have a large surface area.

FAQ 3: Presence of Fluorobenzene in the Crude Product

Question: My post-reaction analysis (GC-MS or 1H NMR) indicates the presence of fluorobenzene. What is the source of this impurity?

Answer: Fluorobenzene is formed by the protonation of the 4-fluorophenylmagnesium bromide. This occurs when the Grignard reagent comes into contact with a protic source, most commonly water.

Prevention:

  • Strict Anhydrous Technique: As detailed in FAQ 1, the rigorous exclusion of moisture is paramount.

  • Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.

FAQ 4: Formation of a Tertiary Alcohol By-product

Question: I am observing a by-product with a higher molecular weight than my desired product, which appears to be an alcohol. What is this compound and how can I avoid it?

Answer: Grignard reagents can react with the ketone intermediate formed after the initial addition to pivaloyl chloride. This second addition leads to the formation of a tertiary alcohol.[7][8]


Grignard [label="4-Fluorophenylmagnesium\nbromide"]; Pivaloyl [label="Pivaloyl Chloride"]; Ketone [label="Intermediate Ketone"]; Alcohol [label="Tertiary Alcohol By-product"];

Grignard -> Ketone; Pivaloyl -> Ketone; Grignard -> Alcohol [label=" Second Addition (Undesired)"]; Ketone -> Alcohol; }

Figure 3: Formation of tertiary alcohol by-product.

Minimization Strategies:

  • Low Reaction Temperature: Perform the addition of the Grignard reagent to the pivaloyl chloride at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity.[9]

  • Reverse Addition: Add the pivaloyl chloride solution slowly to the Grignard reagent. This maintains an excess of the Grignard reagent, but the low temperature helps to mitigate the second addition.

  • Use of a Moderating Ligand: The addition of a ligand such as bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, favoring the formation of the ketone.[9][10]

III. Recommended Experimental Protocol and Purification

The following protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

A. Synthesis of this compound

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of dry argon or nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Add a portion of a solution of 1-bromo-4-fluorobenzene (1 equivalent) in anhydrous THF via the dropping funnel. Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Acylation: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of pivaloyl chloride (1.1 equivalents) in anhydrous THF via the dropping funnel. Maintain the temperature below 5°C during the addition.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

B. Purification by Crystallization

The crude product can often be purified by crystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Analytical Characterization

Accurate identification of the product and by-products is crucial.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid) is a good starting point.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are invaluable for structural elucidation.[13][14] The characteristic chemical shifts and coupling patterns can differentiate the desired product from the potential by-products.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weights of the components in the reaction mixture, aiding in their identification.

This technical guide provides a comprehensive framework for identifying and minimizing by-products in the synthesis of this compound. By understanding the underlying chemical principles and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and purity of their synthesis.

V. References

  • Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Request PDF. [Link]

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

  • Li, B. J., & Shi, Z. J. (2012). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses, 89, 83-91. [Link]

  • Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). Master Organic Chemistry. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2006, April). Request PDF. [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. [Link]

  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. (n.d.). ResearchGate. [Link]

  • Kumar, N., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Grignard Reaction. (n.d.). California State University, Sacramento. [Link]

  • EP0548028B1 - Purification of organic compounds by crystallisation. Google Patents.

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Grignard Reaction. (n.d.). ResearchGate. [Link]

  • 4,4'-difluorobiphenyl. (n.d.). Organic Syntheses. [Link]

  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. (2025, June 24). PubMed. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

  • The Natural Products Magnetic Resonance Database NP-MRD for 2025. (n.d.). OSTI.GOV. [Link]

  • Synthesis of 2,4-difluorobiphenyl. (n.d.). PrepChem.com. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011, March). PubMed. [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. (n.d.). NIH. [Link]

  • semi-preparative hplc separation: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. [Link]

  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). (2021, July 8). Cardiff University. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH. [Link]

  • 2,2-Dimethylpropanoic-acid;pivalinsaeure. (n.d.). SpectraBase. [Link]

  • 2,2-Dimethylpropanoic acid 3-acetyloxypropyl ester. (n.d.). SpectraBase. [Link]

Sources

Technical Support Center: 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the analytical methodologies for this compound. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your experimental results.

Introduction

This compound is a carboxylic acid derivative with a fluorinated phenyl group. Its analysis is crucial in various stages of drug development, from synthesis and purification to quality control and metabolic studies. The unique structural features of this molecule, namely the carboxylic acid group, the gem-dimethyl group, and the fluorophenyl moiety, can present specific challenges in analytical method development and execution. This guide provides a structured approach to troubleshooting common issues encountered during HPLC, GC, and spectroscopic analysis.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common analytical problems, providing a logical workflow to diagnose and resolve issues.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?

Answer:

Peak asymmetry is a frequent challenge in the HPLC analysis of acidic compounds like this compound. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.

Causality and Resolution:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar carboxylic acid group of the analyte, leading to peak tailing.

    • Solution 1: Mobile Phase Modification: The addition of a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can effectively mask these silanol groups, improving peak shape. A concentration of 0.1% (v/v) is a good starting point.

    • Solution 2: Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can minimize these secondary interactions.

  • Inappropriate Mobile Phase pH: The pKa of this compound is crucial. If the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms will exist, resulting in peak distortion.

    • Solution: To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the carboxylic acid. This is typically achieved by adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase.

Experimental Protocol: Optimizing Mobile Phase pH

  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally. For similar propanoic acids, the pKa is generally in the range of 4-5.

  • Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components with pH values of 2.5, 3.0, and 3.5 using a suitable buffer (e.g., phosphate buffer).

  • Analyze the Standard: Inject a standard solution of this compound using each mobile phase composition.

  • Evaluate Peak Shape: Compare the chromatograms and select the pH that provides the most symmetrical peak.

Logical Workflow for HPLC Peak Shape Troubleshooting:

start Poor Peak Shape Observed check_ph Is mobile phase pH at least 2 units below pKa? start->check_ph adjust_ph Adjust mobile phase pH with acid (e.g., H3PO4) check_ph->adjust_ph No check_column Is an end-capped or polar-embedded column used? check_ph->check_column Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak use_additive Add competing acid (e.g., 0.1% TFA) to mobile phase check_column->use_additive No check_column->good_peak Yes use_additive->good_peak start Poor GC Peak/No Peak derivatization_check Is the analyte derivatized? start->derivatization_check derivatize Perform derivatization (e.g., silylation) derivatization_check->derivatize No check_conditions Review GC parameters (Inlet temp, column, etc.) derivatization_check->check_conditions Yes good_peak Sharp Peak and Good Sensitivity derivatize->good_peak optimize_conditions Optimize GC method check_conditions->optimize_conditions optimize_conditions->good_peak

How to increase the purity of synthesized 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring the attainment of high-purity material essential for downstream applications.

Introduction

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical, as impurities can significantly impact the outcomes of subsequent reactions and biological assays. This guide offers a structured approach to identifying and resolving purity issues, drawing upon established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The impurities in your final product are often carried over from the starting materials or are byproducts of the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 4-fluorophenylacetic acid or its derivatives can be present.

  • Reaction Intermediates: Incomplete reactions can lead to the presence of intermediate species.

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or workup.

  • Side-Reaction Products: The specific synthetic method will dictate the potential side products. For instance, in syntheses involving Grignard reagents, homo-coupling products can be a concern.

Q2: My initial purity by HPLC is only 95%. What is the most straightforward first step to improve this?

A2: For a crystalline solid like this compound, recrystallization is often the most effective and straightforward initial purification step.[1][2] This technique leverages differences in solubility between the desired compound and impurities at different temperatures.[3]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal.

A good starting point for solvent screening is to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

Troubleshooting Guide: Enhancing Purity

This section provides a systematic approach to troubleshooting and improving the purity of your synthesized this compound.

Issue 1: Oily Product or Failure to Crystallize

Cause: This often indicates the presence of significant impurities that are disrupting the crystal lattice formation. It could also be due to residual solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an oily product.

Detailed Steps:

  • Ensure Thorough Drying: Place the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can help remove stubborn solvent residues, but be cautious not to melt the product.

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes or pentane). Stir or sonicate the mixture. This can often induce crystallization by "washing away" more soluble impurities. Isolate the resulting solid by filtration.

  • Column Chromatography: If trituration fails, column chromatography is a more rigorous purification method.[4]

Issue 2: Purity Stagnates After a Single Recrystallization

Cause: The remaining impurities may have similar solubility profiles to your product in the chosen solvent system.

Troubleshooting Workflow:

Caption: Strategy for improving purity after initial recrystallization.

Detailed Steps:

  • Optimize Recrystallization:

    • Solvent Screening: Test a variety of solvents or solvent mixtures. A common technique is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes cloudy.[2] Allow this to cool slowly.

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize yield.[3]

  • Advanced Purification Techniques:

    • Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[4] For a carboxylic acid, a silica gel column is typically used with a mobile phase consisting of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.

    • Anion Exchange Chromatography: This method is particularly effective for purifying acids.[5][6] The carboxylic acid is deprotonated to its anionic form and binds to a positively charged stationary phase. Impurities can be washed away, and the pure acid can then be eluted by changing the pH or ionic strength of the mobile phase.[5][6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the mobile phase (gradient elution). For carboxylic acids, adding a small percentage (e.g., 0.5-1%) of acetic or formic acid to the mobile phase can improve separation.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Example of Purity Improvement with Different Techniques

Purification StepPurity by HPLC (%)Recovery (%)
Crude Product94.5100
After Recrystallization (Ethanol/Water)98.285
After Column Chromatography99.570
After Second Recrystallization (Hexanes/Ethyl Acetate)>99.890 (from chromatographed material)

References

  • Purification Of Organic Acids Using Anion Exchange Chromatography - ResearchGate. Available from: [Link]

  • WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents.
  • How to purify a carboxylic acid by recrystallisation? - The Student Room. Available from: [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available from: [Link]

  • Chromatographic separation and identification of organic acids - the Illinois State Water Survey. Available from: [Link]

  • Recrystallization and Crystallization. Available from: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents.
  • Recrystallization (chemistry) - Wikipedia. Available from: [Link]

  • Recrystallization and Melting Point Analysis - YouTube. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. The protocols and troubleshooting advice are grounded in established principles of process chemistry, prioritizing safety, scalability, and reproducibility.

Synthesis Overview: Alkylation of a Hindered Ester Enolate

For the multi-gram to kilogram synthesis required for preclinical studies, a robust and high-yielding route is paramount. We will focus on a C-alkylation strategy involving the formation of a lithium enolate from an isobutyrate ester, followed by reaction with 4-fluorobenzyl bromide. This method is chosen for its high efficiency and control over side-product formation.

The overall transformation proceeds in three key stages:

  • Enolate Formation: Deprotonation of ethyl 2,2-dimethylpropanoate using Lithium Diisopropylamide (LDA) at cryogenic temperatures to form the kinetic lithium enolate.

  • C-C Bond Formation: Alkylation of the enolate with 4-fluorobenzyl bromide.

  • Saponification: Hydrolysis of the resulting ester to the target carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis & Work-up A Prepare LDA Solution (n-BuLi + Diisopropylamine) in THF at -10°C to 0°C B Cool LDA to -78°C A->B C Slowly Add Ethyl 2,2-dimethylpropanoate to LDA Solution B->C D Slowly Add 4-Fluorobenzyl Bromide to Enolate Solution at -78°C C->D E Allow Reaction to Warm to Room Temperature D->E F Quench with Sat. NH4Cl (aq) E->F G Aqueous Work-up & Solvent Removal F->G H Saponify Ester with NaOH/EtOH/H2O G->H I Acidify with HCl (aq) to Precipitate Product H->I J Isolate & Purify (Filtration, Recrystallization) I->J K K J->K Final Product: This compound

Caption: High-level workflow for the three-stage synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments to reagent addition times and cooling capacity are critical for larger scales.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diisopropylamine101.1988.0 mL0.631.2
n-Butyllithium (2.5 M in hexanes)64.06252 mL0.631.2
Ethyl 2,2-dimethylpropanoate130.1875.5 mL0.5251.0
4-Fluorobenzyl bromide189.04100.0 g0.5291.0
Tetrahydrofuran (THF), anhydrous-2.0 L--
Sodium Hydroxide (NaOH)40.0063.0 g1.5753.0
Ethanol (EtOH)-500 mL--
Hydrochloric Acid (HCl), conc.-As needed--

Procedure:

Stage 1: In-situ Preparation of LDA and Enolate Formation

  • Safety First: All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon). All reagents and solvents must be anhydrous. The reaction must be conducted in a well-ventilated fume hood.

  • To a dry 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add anhydrous THF (1.0 L) and diisopropylamine (88.0 mL, 0.63 mol).

  • Cool the solution to -10°C using the reactor jacket.

  • Slowly add n-butyllithium (2.5 M in hexanes, 252 mL, 0.63 mol) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0°C.

  • Stir the resulting pale yellow LDA solution at 0°C for 30 minutes.

  • Cool the LDA solution to -78°C (dry ice/acetone bath temperature).

  • In a separate dry flask, dissolve ethyl 2,2-dimethylpropanoate (75.5 mL, 0.525 mol) in anhydrous THF (500 mL).

  • Add the ester solution to the cold LDA solution dropwise over 1 hour, maintaining the internal temperature at or below -70°C.

  • Stir the resulting enolate solution at -78°C for an additional hour to ensure complete formation.

Stage 2: Alkylation

  • Dissolve 4-fluorobenzyl bromide (100.0 g, 0.529 mol) in anhydrous THF (500 mL).

  • Add the 4-fluorobenzyl bromide solution to the enolate suspension dropwise over 1.5-2 hours, keeping the internal temperature below -65°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 2 hours.

  • Allow the reaction to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.

Stage 3: Saponification and Product Isolation

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • To the crude ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate, add ethanol (500 mL), water (250 mL), and sodium hydroxide (63.0 g, 1.575 mol).

  • Heat the mixture to reflux (approx. 80-85°C) and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the ester.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 200 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate will form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolate the solid product by filtration, wash the filter cake with cold deionized water until the washings are neutral, and dry the product under vacuum at 50°C to a constant weight.

  • Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) if further purification is required.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this synthesis.

Q1: My yield of the alkylated ester is low. What are the likely causes and solutions?
  • Potential Cause 1: Incomplete Enolate Formation.

    • Why it happens: The formation of the lithium enolate is the cornerstone of this reaction. Traces of water or other protic impurities in the solvent, glassware, or reagents will quench the highly basic LDA and n-BuLi.[1][2] The quality of the n-BuLi is also critical; it can degrade upon storage.

    • Solution:

      • Rigorous Drying: Ensure all glassware is flame- or oven-dried immediately before use. Use freshly distilled, anhydrous solvents.

      • Reagent Titration: Titrate the n-butyllithium solution before use to determine its exact molarity.

      • Temperature Control: Maintain the specified low temperatures. Adding the ester too quickly can cause localized warming, leading to side reactions.

  • Potential Cause 2: Degradation of 4-Fluorobenzyl Bromide.

    • Why it happens: Benzyl halides can be unstable. The alkylating agent may have degraded during storage. Competing E2 elimination can also occur if the reaction temperature is not kept sufficiently low, forming 4-fluorostyrene derivatives.

    • Solution:

      • Check Purity: Use freshly purchased or purified 4-fluorobenzyl bromide. Check its purity by ¹H NMR before use.

      • Maintain Cryogenic Temperatures: Add the electrophile slowly while maintaining the reaction temperature at or below -65°C to minimize elimination side reactions.

  • Potential Cause 3: Competing Quenching of the Enolate.

    • Why it happens: If the 4-fluorobenzyl bromide solution contains protic impurities, it will protonate the enolate, reverting it to the starting ester.

    • Solution: Ensure the THF used to dissolve the 4-fluorobenzyl bromide is also anhydrous.

Q2: The saponification (hydrolysis) step is incomplete, and I have a mixture of ester and acid. How do I fix this?
  • Potential Cause 1: Steric Hindrance.

    • Why it happens: The ester, ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate, is sterically hindered around the carbonyl group due to the adjacent quaternary carbon. This slows down the rate of saponification compared to unhindered esters.

    • Solution:

      • Increase Reaction Time/Temperature: The most direct solution is to prolong the reflux time. Monitor the reaction every 2-4 hours by TLC or LC-MS until no starting ester is observed.

      • Increase Reagent Stoichiometry: Ensure a sufficient excess of NaOH (at least 3 equivalents) is used to drive the reaction to completion.

      • Solvent System: Using a co-solvent like ethanol is crucial to ensure miscibility of the organic ester and the aqueous base.

  • Potential Cause 2: Insufficient Mixing on Scale-up.

    • Why it happens: As the reaction volume increases, ensuring efficient mixing of the biphasic (organic/aqueous) system becomes more challenging.

    • Solution: Use appropriate mechanical stirring (avoiding magnetic stir bars on large scales) with a properly designed impeller to ensure good phase contact.

Q3: My final product is an oil or difficult to crystallize. What purification strategies can I use?
  • Potential Cause: Persistent Impurities.

    • Why it happens: Neutral impurities, such as unreacted 4-fluorobenzyl bromide or byproducts from side reactions, can act as crystallization inhibitors.

    • Solution:

      • Pre-Acidification Wash: Before acidifying the sodium carboxylate salt solution, perform thorough washes with a non-polar solvent like MTBE or heptane to remove neutral organic impurities. This is a critical step for obtaining a high-purity final product.

      • Systematic Recrystallization: Experiment with different solvent systems. A good starting point is a binary system where the product is soluble in one solvent when hot (e.g., ethyl acetate, toluene) and insoluble in the other when cold (e.g., heptane, hexanes).

      • Chromatography: If crystallization fails, purification by column chromatography on silica gel is a viable, though less scalable, option.

Troubleshooting Logic Diagram

G cluster_0 Alkylation Issues cluster_1 Hydrolysis Issues cluster_2 Purification Issues Problem Low Final Yield A1 Incomplete Enolate Formation? Problem->A1 A2 Degraded Electrophile? Problem->A2 A3 Improper Temperature? Problem->A3 B1 Incomplete Saponification? Problem->B1 C1 Product Oily/Impure? Problem->C1 SolA1 Verify Reagent Quality (Tritrate n-BuLi) Ensure Anhydrous Conditions A1->SolA1 SolA2 Check Electrophile Purity (NMR) A2->SolA2 SolA3 Maintain T < -65°C During Addition A3->SolA3 SolB1 Increase Reflux Time Ensure Sufficient NaOH Monitor by LC-MS B1->SolB1 SolC1 Perform Base Wash Before Acidification Optimize Recrystallization Solvents C1->SolC1

Caption: Decision tree for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is Lithium Diisopropylamide (LDA) the preferred base for this reaction instead of something simpler like NaOH or an alkoxide? LDA is a strong, non-nucleophilic, sterically hindered base.[2]

  • Strong Base: It is sufficiently basic (pKa of diisopropylamine is ~36) to completely and rapidly deprotonate the ester at the alpha-carbon, leading to quantitative enolate formation.

  • Non-Nucleophilic: Unlike sodium ethoxide or NaOH, the bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the ester's carbonyl group, which would lead to unwanted side reactions like saponification or transesterification.

  • Kinetic Control: Its use at low temperatures (-78°C) ensures the formation of the kinetic enolate, which is crucial for predictable reactivity in subsequent alkylation.[2]

Q2: What are the most critical safety considerations when scaling up this process?

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe or cannula techniques. Ensure appropriate fire-extinguishing media (Class D, e.g., Met-L-X) is available.

  • Cryogenic Temperatures: Working at -78°C requires insulated equipment and proper personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.

  • Exothermic Events: Both the formation of LDA from n-BuLi and diisopropylamine, and the quenching of the reaction are exothermic.[1] On a large scale, heat removal is critical. Use a jacketed reactor with a powerful cooling system and ensure slow, controlled addition of reagents to manage the heat output.

  • Lachrymator: 4-Fluorobenzyl bromide is a lachrymator (causes tearing). Always handle it in a well-ventilated fume hood with appropriate PPE.

Q3: Are there alternatives to the Grignard carboxylation route for making similar acids, and why was this alkylation route chosen? The carboxylation of a Grignard reagent is an excellent method for converting an organic halide into a carboxylic acid with one additional carbon.[1][3][4] For example, one could theoretically prepare 4-fluorophenylmagnesium bromide and react it with CO₂ to get 4-fluorobenzoic acid. However, this does not produce the target molecule. To synthesize this compound via a Grignard route, one would need to start with a precursor like 1-(chloromethyl)-4-fluorobenzene, form the Grignard, and react it with a complex electrophile. The chosen alkylation route is more direct, high-yielding, and builds the carbon skeleton in a highly controlled manner.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of reaction progress and can help identify intermediates and byproducts by their mass.[5]

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation. ¹⁹F NMR is particularly useful to confirm the presence and environment of the fluorine atom.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[6]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • T. Ternes, et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Putative Fatty Acid Synthase Inhibitors: Benchmarking 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fatty Acid Synthase (FASN) in Drug Discovery

Metabolic reprogramming is a well-established hallmark of cancer and other proliferative diseases.[1][2] Among the key metabolic enzymes, Fatty Acid Synthase (FASN) has emerged as a high-value therapeutic target. FASN is the central enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids.[3] While FASN activity is generally low in most normal adult tissues, it is significantly upregulated in a wide array of human cancers, including those of the breast, prostate, colon, and lung.[1][4] This elevated FASN expression is not merely a bystander effect; it is intrinsically linked to tumor progression, aggressiveness, and poor prognosis, making it a compelling target for therapeutic intervention.[5][6]

Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, leading to an accumulation of metabolic intermediates, induction of cellular stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][7] This guide focuses on providing a framework for evaluating the efficacy of novel FASN inhibitors, using 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid as a representative putative agent. While public domain data on this specific molecule is limited, its structural features suggest potential activity as a FASN inhibitor. Therefore, we will compare its hypothetical efficacy profile against well-characterized FASN inhibitors with established preclinical and clinical data, providing researchers and drug development professionals with a robust roadmap for evaluation.

Comparator Compounds: Benchmarks in FASN Inhibition

To establish a meaningful comparison, we will utilize data from two prominent FASN inhibitors:

  • TVB-2640 (Denifanstat): A first-in-class, potent, selective, and orally bioavailable FASN inhibitor that has shown encouraging results in multiple Phase II clinical trials for various solid tumors.[1][8]

  • C75: A synthetic, chemically stable inhibitor of FASN that, while showing some toxicity in vivo, has been instrumental in the preclinical validation of FASN as a therapeutic target.[7]

These compounds represent different stages of FASN inhibitor development and provide excellent benchmarks for assessing the potential of new chemical entities.

De Novo Lipogenesis and the Role of FASN

The diagram below illustrates the central role of FASN in converting acetyl-CoA and malonyl-CoA into palmitate, a critical process for membrane biogenesis, energy storage, and protein modification required for rapid cell proliferation.

FASN_Pathway cluster_cytoplasm Cytoplasm Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH consumed Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Signaling Protein Acylation & Signaling Molecules Palmitate->Signaling Membrane Cell Membrane Biogenesis Lipid_Synthesis->Membrane Signaling->Membrane Proliferation Tumor Cell Proliferation & Survival Membrane->Proliferation Inhibitor This compound & other FASN Inhibitors Inhibitor->FASN Inhibition

Caption: FASN's role in converting metabolic precursors into lipids essential for tumor growth.

Experimental Workflow for Efficacy Evaluation

A systematic, multi-tiered approach is essential for characterizing the efficacy of a novel FASN inhibitor. The workflow should progress from direct enzyme inhibition to cellular effects and finally to in vivo validation.

Experimental_Workflow cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Preclinical Models Enzyme_Assay FASN Enzymatic Assay (NADPH Depletion or MS-based) Determine_IC50 Determine IC50 & Ki (Potency & Mechanism) Enzyme_Assay->Determine_IC50 Cell_Lines Select FASN-dependent Cancer Cell Lines Determine_IC50->Cell_Lines Proliferation_Assay Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Apoptosis_Assay Apoptosis Induction (e.g., Caspase-Glo, PARP Cleavage) Cell_Lines->Apoptosis_Assay Lipid_Assay Cellular Lipid Synthesis Inhibition Assay Cell_Lines->Lipid_Assay Xenograft_Model Establish Patient-Derived Xenograft (PDX) Model Lipid_Assay->Xenograft_Model Treatment Compound Administration (Oral, IP) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Volume & Body Weight Treatment->Tumor_Measurement Efficacy_Analysis Determine Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Analysis

Caption: A tiered workflow for evaluating novel FASN inhibitors from bench to preclinical models.

Part 1: In Vitro Efficacy Assessment

The initial step is to determine if the compound directly interacts with and inhibits the FASN enzyme.

FASN Enzymatic Activity Assay

Principle: The most common method measures the activity of FASN by spectrophotometrically monitoring the oxidation of its cofactor, NADPH, at 340 nm. The synthesis of one molecule of palmitate from acetyl-CoA and malonyl-CoA consumes 14 NADPH molecules. A decrease in the rate of NADPH oxidation in the presence of the inhibitor indicates enzymatic inhibition. Alternatively, modern mass spectrometry (MS) methods can directly quantify the product (palmitate), offering high specificity and the ability to detect other fatty acid products.

Protocol: Spectrophotometric NADPH Depletion Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA.

    • Substrates: 50 µM Acetyl-CoA, 80 µM Malonyl-CoA.

    • Cofactor: 200 µM NADPH.

    • Enzyme: Purified human FASN.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, Acetyl-CoA, and NADPH.

    • Add 2 µL of the test compound at various concentrations (final DMSO concentration <1%).

    • Add 10 µL of purified FASN enzyme and pre-incubate for 20 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of Malonyl-CoA.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (four-parameter logistic fit).

Comparative In Vitro Potency of FASN Inhibitors
CompoundFASN IC50 (nM)Assay MethodReference
This compound To be determinedNADPH Depletion / MS-
TVB-2640 (Denifanstat) ~25 - 50Biochemical Assays[9]
C75 ~15 - 30 µM (slow-binding)NADPH Depletion[7]
GSK2194069 ~10 - 20Scintillation Proximity Assay[10][11]

Note: IC50 values can vary based on assay conditions.

Part 2: Cell-Based Efficacy Evaluation

Demonstrating enzyme inhibition is crucial, but efficacy in a cellular context is the true test of a compound's potential. These assays are typically performed in cancer cell lines known to overexpress FASN and rely on de novo lipogenesis for survival, such as certain breast (e.g., SK-Br3, MCF-7), prostate, and colorectal cancer lines.[5][6]

Anti-Proliferative Activity

Principle: This assay determines the compound's ability to inhibit cancer cell growth and viability. The underlying mechanism is that by blocking FASN, the cancer cells are starved of the lipids necessary for proliferation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed FASN-dependent cancer cells (e.g., HCT-116 colorectal cancer cells) in a 96-well opaque plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Lysis and Luminescence:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Induction

Principle: FASN inhibition is known to induce apoptosis in cancer cells.[9] This can be quantified by measuring the activity of caspases, the key executioner enzymes of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Procedure: Follow the same cell seeding and treatment protocol as the viability assay (typically for 24-48 hours).

  • Assay Execution: Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature.

  • Data Acquisition: Measure the resulting luminescence, which is proportional to the amount of active caspase-3 and -7.

  • Analysis: An increase in luminescence relative to the vehicle control indicates apoptosis induction.

Comparative Cellular Activity of FASN Inhibitors
CompoundCell Line (Cancer Type)GI50 / IC50 (nM)Reference
This compound To be determinedTo be determined-
TVB-3166 (related to TVB-2640) A549 (Lung)~100 - 200[9]
HCT-116 (Colon)~50 - 100[5]
PC3 (Prostate)~150 - 250[9]
C75 HL60 (Leukemia)~10 µM[12]
HeLa (Cervical)~15 µM[12]

Part 3: In Vivo Efficacy in Preclinical Models

The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in an animal model. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly valued as they better recapitulate the heterogeneity of human cancer.[4][5]

Protocol: Colorectal Cancer PDX Model Efficacy Study

  • Model Establishment: Implant tumor fragments from a colorectal cancer patient into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound, Positive Control like TVB-3664).

  • Treatment Administration: Administer the test compound daily via oral gavage at predetermined doses (e.g., 25, 50, 100 mg/kg). The positive control, TVB-3664, can be administered at a dose known to be effective.[5]

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health status as indicators of toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size limit.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

Representative In Vivo Efficacy
CompoundModelDose & RouteTumor Growth Inhibition (TGI)Reference
This compound To be determinedTo be determinedTo be determined-
TVB-3664 Colorectal Cancer PDX100 mg/kg, oral~30-50%[5]
TVB-3166 Non-Small Cell Lung Cancer PDX100 mg/kg, oral>80%[5]

Conclusion and Future Directions

The evaluation of This compound or any novel FASN inhibitor requires a rigorous, multi-faceted approach. This guide outlines a clear path from initial enzymatic screening to robust preclinical validation. The key determinants of a promising candidate will be:

  • Potent and selective inhibition of the FASN enzyme (low nanomolar IC50).

  • Demonstrated on-target activity in FASN-dependent cancer cell lines, leading to potent anti-proliferative effects and apoptosis induction.

  • Significant tumor growth inhibition in relevant in vivo models at well-tolerated doses.

By benchmarking against established compounds like TVB-2640, researchers can effectively contextualize their findings and make informed decisions about the continued development of new therapeutic agents targeting the critical FASN pathway. Future work should also focus on identifying predictive biomarkers to guide patient selection, which will be crucial for the clinical success of this class of inhibitors.[1]

References

  • Patsnap Synapse. (2025, March 11). What FASN inhibitors are in clinical trials currently?[Link]

  • PubMed. (2018, May 15). Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. [Link]

  • National Institutes of Health (NIH). (2025, February 19). Targeting fatty acid synthase reduces aortic atherosclerosis and inflammation. [Link]

  • National Institutes of Health (NIH). (2018, May 15). Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. [Link]

  • PubMed. (2025, August 20). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [Link]

  • Clinical Cancer Research. (2009, December 14). Novel Inhibitors of Fatty Acid Synthase with Anticancer Activity. [Link]

  • PubMed Central. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). titration of fatty acid synthase (FaS) inhibitors using the scintillation proximity assay (SPa). [Link]

  • Patsnap Synapse. (2025, March 11). What are the new molecules for FAS inhibitors?[Link]

  • PNAS. (n.d.). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. [Link]

  • National Institutes of Health (NIH). (n.d.). Therapeutic efficacy of FASN inhibition in preclinical models of HCC. [Link]

  • PubMed. (2015, July 2). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid Analogs as PPAR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease therapeutics, Peroxisome Proliferator-Activated Receptors (PPARs) remain a pivotal target. The nuanced modulation of PPAR isoforms (α, δ, and γ) offers the potential to address a spectrum of pathologies, from dyslipidemia and type 2 diabetes to inflammation and beyond. This guide delves into the structure-activity relationship (SAR) of a specific chemical scaffold: 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid and its analogs. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more potent and selective PPAR modulators.

The Core Scaffold: Unpacking this compound

The parent compound, this compound, possesses key structural features that contribute to its potential as a PPAR modulator. The acidic head, the gem-dimethyl substituted propanoic acid backbone, and the substituted phenyl ring each play a crucial role in ligand-receptor interactions. Our exploration of the SAR will dissect the impact of modifications at each of these positions.

The general pharmacophore for many PPAR agonists includes a carboxylic acid head group, a linker, and a hydrophobic tail. In our core scaffold, the 2,2-dimethylpropanoic acid serves as both the acidic head and part of the linker, while the 4-fluorophenyl group constitutes the hydrophobic tail.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While comprehensive SAR studies on a complete matrix of this compound analogs are not extensively published in a single source, we can synthesize findings from related phenylpropanoic acid derivatives to establish key activity trends.[1][2][3]

The Indispensable Role of the Acidic Head

The carboxylic acid moiety is a cornerstone of activity for many PPAR agonists, engaging in critical hydrogen bonding interactions with key amino acid residues in the ligand-binding pocket of the receptor.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or acyl sulfonamides can be a viable strategy to modulate pharmacokinetic properties. However, any replacement must preserve the ability to form essential hydrogen bonds to maintain potency.

The Significance of the gem-Dimethyl Substitution

The 2,2-dimethyl substitution on the propanoic acid backbone is a critical feature that significantly influences the molecule's conformation and interaction with the PPAR ligand-binding pocket.

  • Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom of the molecule, locking it into a specific conformation that may be more favorable for binding to the PPAR ligand-binding pocket. This pre-organization can lead to a lower entropic penalty upon binding, thus enhancing affinity.

  • Steric Influence: The steric bulk of the gem-dimethyl groups can also play a role in subtype selectivity. The precise shape and size of the ligand-binding pockets differ between PPARα, PPARδ, and PPARγ. The steric hindrance introduced by these methyl groups may favor binding to one isoform over the others. For instance, studies on related phenylpropanoic acids have shown that substituents at the alpha-position of the carboxyl group play a key role in determining potency and selectivity.[1][2]

Impact of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are paramount in defining the potency and selectivity of PPAR agonism. The 4-fluoro substituent in the parent compound is a key determinant of its activity.

  • Halogen Substitution: The fluorine atom at the para-position of the phenyl ring is a common feature in many active pharmaceutical ingredients. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and modulate the electronic properties of the aromatic ring, potentially enhancing interactions with the receptor.

  • Positional Isomers: Shifting the fluoro substituent to the ortho or meta positions would likely alter the binding affinity. The precise geometry of the ligand-binding pocket dictates the optimal placement of substituents.

  • Alternative Substituents: Replacing the fluorine with other halogens (Cl, Br) or with small alkyl or alkoxy groups would modulate the lipophilicity and steric bulk of the hydrophobic tail. Generally, for PPAR agonists, a certain degree of lipophilicity in the tail region is required for potent activity.

Comparative Data of Hypothetical Analogs

To illustrate the anticipated SAR trends, the following table presents hypothetical in vitro activity data for a series of this compound analogs against PPARδ. This data is extrapolated from general principles observed in related compound series and serves as a guide for rational drug design.

Compound Modification from Parent Hypothetical PPARδ EC50 (nM) Rationale for Activity Change
Parent This compound100Baseline activity of the core scaffold.
Analog 1 No gem-dimethyl group (3-(4-Fluorophenyl)propanoic acid)>1000Loss of conformational constraint likely reduces binding affinity.
Analog 2 Monomethyl at C2 (3-(4-Fluorophenyl)-2-methylpropanoic acid)500Reduced conformational lock compared to the gem-dimethyl analog.
Analog 3 4-Chloro substitution80Chloro is also a halogen and may maintain or slightly improve activity.
Analog 4 4-Methyl substitution150Small alkyl group may be tolerated but could alter optimal binding.
Analog 5 No phenyl substitution (3-Phenyl-2,2-dimethylpropanoic acid)>1000Loss of the electron-withdrawing fluoro group likely reduces potency.
Analog 6 3-Fluoro substitution250Altered substituent position may lead to a non-optimal fit in the binding pocket.

Experimental Protocols for SAR Substantiation

To validate the hypothetical SAR trends, the following experimental workflows are essential.

Synthesis of Analogs

The synthesis of this compound analogs can be achieved through various organic synthesis routes. A general approach involves the alkylation of a suitable phenylacetic acid derivative.

Workflow for Analog Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Fluorophenylacetic acid 4-Fluorophenylacetic acid Deprotonation Deprotonation 4-Fluorophenylacetic acid->Deprotonation 1. Strong base Methyl iodide Methyl iodide Strong base (e.g., LDA) Strong base (e.g., LDA) Alkylation Alkylation Deprotonation->Alkylation 2. Methyl iodide Second Alkylation Second Alkylation Alkylation->Second Alkylation 3. Repeat steps 1 & 2 Hydrolysis Hydrolysis Second Alkylation->Hydrolysis 4. Acid/Base This compound This compound Hydrolysis->this compound

Caption: General synthetic workflow for this compound.

In Vitro PPAR Activation Assay

A luciferase reporter gene assay is a standard method to determine the in vitro activity of compounds as PPAR agonists.

Step-by-Step Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

  • Transfection: Co-transfect the cells with a PPAR expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds for 24-48 hours. Include a known PPAR agonist as a positive control (e.g., GW501516 for PPARδ).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Workflow for PPAR Activation Assay

Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection PPAR & Reporter Plasmids Compound Treatment Compound Treatment Transfection->Compound Treatment Varying Concentrations Luciferase Assay Luciferase Assay Compound Treatment->Luciferase Assay 24-48h Incubation Data Analysis Data Analysis Luciferase Assay->Data Analysis Determine EC50

Caption: Workflow for determining PPAR agonist activity using a luciferase reporter assay.

Comparative Analysis with an Alternative: GW501516

GW501516 (Cardarine) is a potent and selective PPARδ agonist that serves as a valuable benchmark for comparison.

Feature This compound Scaffold GW501516
Core Structure Phenylpropanoic acidPhenoxyacetic acid with a thiazole moiety
PPAR Selectivity Likely PPARδ preference, but requires experimental confirmationHighly selective for PPARδ
Potency Expected to be moderate, dependent on specific analogHigh potency (nanomolar EC50)
Key Interactions Carboxylate H-bonds, hydrophobic interactions of the phenyl ringSimilar head group interactions, with additional interactions from the thiazole and trifluoromethylphenyl groups

The structural differences between the two scaffolds highlight different approaches to achieving PPARδ agonism. The this compound scaffold represents a more classical fibrate-like structure, while GW501516 incorporates a more complex heterocyclic system.

Conclusion and Future Directions

The SAR of this compound analogs is a promising area for the discovery of novel PPAR modulators. The key takeaways for medicinal chemists are:

  • The carboxylic acid is likely essential for activity, but judicious bioisosteric replacement could fine-tune properties.

  • The gem-dimethyl group provides a crucial conformational lock and should be considered a key element for maintaining potency.

  • The 4-fluorophenyl group offers a solid starting point for hydrophobic tail modifications, with further exploration of different substituents and positions warranted to optimize potency and selectivity.

Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of analogs to quantitatively delineate the SAR and identify lead compounds for further preclinical development.

References

  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters. [URL not available]
  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR)
  • Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. PubMed. [Link]

Sources

A Researcher's Guide to Validating the Anticancer Potential of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated anticancer candidate is both an art and a rigorous science. This guide provides an in-depth, experience-driven framework for validating the anticancer activity of a specific class of emerging compounds: derivatives of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. While this core structure is of significant interest due to the prevalence of fluorophenyl moieties in modern oncology drugs, publicly available data on its specific derivatives remains sparse. This guide, therefore, serves as a comprehensive roadmap for researchers venturing into this promising yet underexplored chemical space. We will not only detail the necessary experimental protocols but also elucidate the scientific rationale behind each step, empowering you to build a robust data package for your novel compounds.

The Competitive Landscape: Benchmarking Against Structurally Related Compounds

Before embarking on the synthesis and validation of novel this compound derivatives, it is crucial to understand the anticancer activity of structurally related molecules. This provides a valuable benchmark for assessing the potency of your own compounds. Below is a summary of cytotoxicity data from published studies on compounds containing the 3-(4-fluorophenyl) group or other related propanoic acid structures.

Compound ClassCell LineAssayPotency (IC₅₀/GI₅₀)Reference
Pyrazoline derivatives with a 3-(4-fluorophenyl) moietyMCF-7SRB<0.1 µM - 16.0 µM[1][2]
MDA-MB-231SRB45.8 µM[1][2]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549MTT2.47 µM - 8.05 µM[3][4]
Organotin(IV) carboxylates with propanoic acid derivativesVariousMTT/CV0.100 µM - 0.758 µM[5][6]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549MTT~50% viability reduction[7]
Fluorophenyl derivatives of 1,3,4-thiadiazoleMCF-7MTT52 µM - 55 µM[8][9]
MDA-MB-231MTT>100 µM[8][9]

*IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

This data highlights that the presence of a fluorophenyl group is common in compounds with potent anticancer activity, particularly against breast and lung cancer cell lines. The high potency of some of these related compounds, with activity in the nanomolar to low micromolar range, sets a high bar for novel derivatives of this compound.

A Validated Workflow for Anticancer Activity Assessment

The following sections outline a logical and robust workflow for the comprehensive validation of novel anticancer compounds, from initial cytotoxicity screening to in-depth mechanistic studies and preclinical in vivo evaluation.

Phase 1: In Vitro Cytotoxicity Screening

The foundational step in validating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells in vitro. The two most common and reliable methods for this are the MTT and SRB assays.

Expert Insight: The choice between MTT and SRB assays often depends on the specific research question and the compound's mechanism of action. The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability.[10] The SRB assay, on the other hand, quantifies total cellular protein, providing a measure of cell number.[1] For compounds that may affect mitochondrial function without directly causing cell death, the SRB assay can provide a more direct measure of cytotoxicity.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening Synthesized Derivatives Synthesized Derivatives Compound Treatment Compound Treatment Synthesized Derivatives->Compound Treatment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay SRB Assay SRB Assay Compound Treatment->SRB Assay Data Analysis (IC50/GI50) Data Analysis (IC50/GI50) MTT Assay->Data Analysis (IC50/GI50) SRB Assay->Data Analysis (IC50/GI50)

Initial cytotoxicity screening workflow.

Step-by-Step Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of your this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.

  • Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value for each compound.

Phase 2: Unraveling the Mechanism of Action

Once a compound has demonstrated significant cytotoxicity, the next critical step is to understand how it is killing the cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[8] Several assays can be used to determine if your compounds are inducing apoptosis.[7][9]

G cluster_1 Apoptosis Pathway Drug Treatment Drug Treatment Mitochondrial Pathway Mitochondrial Pathway Drug Treatment->Mitochondrial Pathway Intrinsic Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation DNA Fragmentation->Apoptotic Body Formation

Simplified intrinsic apoptosis pathway.

Step-by-Step Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with your compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive only.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population.[5]

G cluster_2 Cell Cycle Phases G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1

The four main phases of the cell cycle.

Step-by-Step Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with your compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: In Vivo Efficacy Evaluation

Promising results from in vitro studies must be validated in a living organism to assess a compound's true therapeutic potential. The most common preclinical models for this are cell line-derived xenografts (CDX) in immunodeficient mice.[2][3]

Expert Insight: While CDX models are a crucial step, it is important to remember that they do not fully recapitulate the complexity of human tumors, particularly the tumor microenvironment and immune system interactions.[2] Therefore, results from these studies should be interpreted with this in mind.

G cluster_3 Xenograft Study Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Compound Administration Compound Administration Tumor Growth->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Regularly Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

A typical workflow for a cell line-derived xenograft study.

General Protocol for a CDX Study

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer your compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth in the treated group to the control group to determine the compound's in vivo efficacy.

Conclusion

Validating the anticancer activity of novel this compound derivatives requires a systematic and multi-faceted approach. By following the workflow outlined in this guide—from initial cytotoxicity screening to in-depth mechanistic studies and in vivo efficacy evaluation—researchers can build a comprehensive and compelling case for the therapeutic potential of their compounds. The provided protocols and expert insights are intended to serve as a foundational resource to guide your experimental design and data interpretation, ultimately accelerating the translation of promising molecules from the bench to the clinic.

References

  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. (2018). Thieme Open Access. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. (2018). ResearchGate. [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed. [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). PubMed. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed. [Link]

  • Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

  • Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. (2023). PubMed. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). LinkedIn. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]

  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell... (n.d.). ResearchGate. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.). academiascholars.com. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. [Link]

  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a compound of interest in various research contexts, demands robust analytical methods for its determination in diverse matrices, from bulk substance to complex biological fluids. When a project transitions between laboratories, evolves from discovery to regulated development, or requires a change in analytical technology, the question of data continuity becomes paramount. Cross-validation of analytical methods is the systematic process of demonstrating that different analytical techniques yield comparable, reliable, and interchangeable data.

This guide provides a comprehensive comparison of three common analytical platforms for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the comparative data, all grounded in established regulatory principles.[1][2][3]

Chapter 1: Principles of the Chosen Analytical Techniques

The selection of an analytical method is a balance of required sensitivity, selectivity, cost, and throughput. For a carboxylic acid like this compound, each platform presents distinct advantages and challenges.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a workhorse technique in many quality control laboratories. Its utility stems from its simplicity, robustness, and cost-effectiveness. The method separates the analyte from other components on a chromatographic column, and quantification is based on the analyte's absorption of UV light. The presence of the fluorophenyl group provides a suitable chromophore for UV detection. However, its primary limitation is potential interference from co-eluting compounds that also absorb at the same wavelength, which can compromise selectivity in complex matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[4] After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and the m/z of a specific fragment ion. This two-stage mass filtering (tandem MS) virtually eliminates matrix interference, allowing for the accurate quantification of analytes at very low concentrations (pg/mL). The primary trade-offs are higher equipment cost and greater operational complexity.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. This compound, being a polar carboxylic acid, is not directly amenable to GC analysis due to its low volatility and tendency to adsorb onto the chromatographic system.[5] Therefore, a crucial derivatization step is required to convert the polar carboxyl group into a more volatile, non-polar ester or silyl ester.[6][7] While this adds a step to sample preparation, GC-MS provides excellent chromatographic resolution and definitive mass-spectral identification.

Chapter 2: The Cross-Validation Workflow: A Strategic Overview

The goal of cross-validation is to ensure that data generated by different methods are interchangeable within acceptable limits. This is critical when, for example, a high-throughput LC-MS/MS method used in early discovery is replaced by a more accessible HPLC-UV method for later-stage manufacturing controls. The process is governed by guidelines from regulatory bodies like the FDA and EMA.[8][9][10]

A typical cross-validation workflow involves analyzing a statistically significant number of the same samples using both the established (reference) and the new (comparator) method.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Define Acceptance Criteria (Based on ICH/FDA/EMA Guidelines) B Prepare & Qualify QC Samples (Low, Mid, High) A->B C Select Representative Study Samples (n > 20) B->C D Analyze QCs & Study Samples with Reference Method (e.g., LC-MS/MS) C->D E Analyze QCs & Study Samples with Comparator Method (e.g., HPLC-UV) C->E F Tabulate Concentration Data from Both Methods D->F E->F G Calculate Percent Difference for Each Sample F->G H Statistical Analysis (e.g., Bland-Altman Plot) G->H I Compare Results Against Acceptance Criteria H->I J Conclusion: Methods are Interchangeable I->J Criteria Met K Conclusion: Methods are NOT Interchangeable I->K Criteria Not Met Sample_Prep_Pathway cluster_main cluster_lc LC-based Methods cluster_gc GC-based Method start Plasma Sample (+ Internal Standard) spe Solid-Phase Extraction (SPE) start->spe reconstitute_lc Reconstitute in Mobile Phase spe->reconstitute_lc drydown_gc Evaporate to Dryness (in Acetonitrile) spe->drydown_gc hplc HPLC-UV Analysis reconstitute_lc->hplc lcms LC-MS/MS Analysis reconstitute_lc->lcms derivatize Derivatize with BSTFA drydown_gc->derivatize gcms GC-MS Analysis derivatize->gcms

Sources

A Comparative Analysis of the Biological Activities of Fluorinated Propanoic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the subtle yet profound influence of stereochemistry on a drug's biological activity is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activities of enantiomers of fluorinated propanoic acids, a class of compounds that includes prominent non-steroidal anti-inflammatory drugs (NSAIDs). By examining key examples such as flurbiprofen and fluorinated ibuprofen analogs, we will explore how the interplay of chirality and fluorination dictates their therapeutic efficacy and safety profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships within this important class of molecules.

The Significance of Chirality and Fluorination in Drug Design

The introduction of a chiral center into a drug molecule can lead to significant differences in the pharmacological and toxicological properties of its enantiomers. The human body is a chiral environment, and as such, the interactions of drug enantiomers with their biological targets, such as enzymes and receptors, are often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.

Fluorination, the strategic incorporation of fluorine atoms into a drug candidate, has become a powerful tool in drug design. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1] When combined, chirality and fluorination can give rise to compounds with highly tailored biological activities.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many propanoic acid derivatives, including their fluorinated analogs, is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2]

dot

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of fluorinated propanoic acids.

Comparative Biological Activity of Flurbiprofen Enantiomers

Flurbiprofen, a well-known fluorinated propanoic acid NSAID, serves as an excellent case study for the differential activity of enantiomers. It exists as two enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen.

In Vitro COX-1 and COX-2 Inhibition

Experimental data consistently demonstrates that the (S)-enantiomer of flurbiprofen is the primary inhibitor of COX enzymes. In contrast, the (R)-enantiomer is virtually inactive against both COX-1 and COX-2.[4] This stereoselectivity is a critical factor in the anti-inflammatory and analgesic properties of racemic flurbiprofen.

Table 1: Comparative COX Inhibition of Flurbiprofen Enantiomers

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
(S)-Flurbiprofen0.480.47
(R)-Flurbiprofen> 100> 100

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data compiled from multiple sources.

The data clearly indicates that the anti-inflammatory effects of racemic flurbiprofen are almost exclusively due to the (S)-enantiomer.

In Vivo Anti-inflammatory Activity

The in vitro findings are mirrored in in vivo models of inflammation. The carrageenan-induced paw edema model in rats is a standard method for evaluating the anti-inflammatory activity of NSAIDs. In this model, the (S)-enantiomer of flurbiprofen demonstrates potent anti-inflammatory effects, while the (R)-enantiomer is significantly less active.[4]

Pharmacokinetics and Metabolism

The pharmacokinetics of flurbiprofen enantiomers also exhibit stereoselectivity.[5] While both enantiomers are well-absorbed orally, there are differences in their plasma protein binding and metabolism.[5] Importantly, unlike ibuprofen, where the inactive (R)-enantiomer is significantly converted to the active (S)-enantiomer in the body, the chiral inversion of (R)-flurbiprofen to (S)-flurbiprofen is negligible in humans.[6] This lack of inversion further emphasizes that the biological activity of racemic flurbiprofen is predominantly due to the (S)-enantiomer.

Exploring the Biological Activity of Fluorinated Ibuprofen Analogs

Similar to flurbiprofen, the biological activity of ibuprofen is also enantioselective, with the (S)-enantiomer being the more pharmacologically active form.[2][7] The introduction of fluorine into the ibuprofen scaffold can further modulate its activity. For instance, methyl-monofluorination of the active (S)-isoform of ibuprofen has been shown to selectively increase its inhibitory activity toward COX-1 over COX-2.[8] This modification surprisingly led to enhanced analgesic activity and diminished gastric damage in animal models compared to the parent drug.[8]

Cytotoxicity Profile of Fluorinated Propanoic Acid Enantiomers

Assessing the cytotoxicity of drug candidates is a critical component of the drug development process. In vitro cytotoxicity assays, such as the MTT and Neutral Red Uptake assays, are commonly used to evaluate the potential of a compound to cause cell death.

Studies on the cytotoxicity of flurbiprofen have shown that at therapeutic concentrations, it has a favorable safety profile. One study indicated that flurbiprofen can inhibit the activity and secreted proteins of adipose-derived stem cells in a dose-dependent manner, suggesting that the concentration should be carefully considered in clinical applications.[9] Another study found that the (S)-enantiomers of both flurbiprofen and ibuprofen, but not the (R)-enantiomers, were protective against neurotoxicity in cell culture models at low concentrations, a finding consistent with a COX-dependent mechanism.[10]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibition of COX-1 and COX-2.

dot

COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure Reagents Prepare Reagents: - COX Assay Buffer - COX Probe - COX Cofactor - Arachidonic Acid - COX-1/COX-2 Enzyme - Test Compounds Plates Prepare 96-well plate Reagents->Plates Add_Buffer Add Assay Buffer Plates->Add_Buffer Add_Inhibitor Add Test Compound or Vehicle Add_Buffer->Add_Inhibitor Add_Enzyme Add COX-1 or COX-2 Add_Inhibitor->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate Add Arachidonic Acid Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Read_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubate2->Read_Fluorescence

Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds to the desired concentrations.

  • Assay Plate Preparation: Add assay buffer, test compound (or vehicle control), and COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Second Incubation: Incubate the plate for a further period (e.g., 5 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[11][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing and Destaining: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the viable cells.[13][14]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Asymmetric Synthesis of Chiral Fluorinated Propanoic Acids

The synthesis of enantiomerically pure fluorinated propanoic acids is crucial for studying their differential biological activities. Asymmetric synthesis provides a direct route to these compounds. One common approach involves the asymmetric fluorination of a prochiral enolate.

dotdot digraph "Asymmetric Synthesis" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactant [label="Prochiral Propanoic\nAcid Derivative"]; Chiral_Auxiliary [label="Chiral Auxiliary", shape=box, style=rounded, fillcolor="#F1F3F4"]; Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4"]; Electrophilic_Fluorinating_Agent [label="Electrophilic\nFluorinating Agent\n(e.g., N-F Reagent)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Intermediate [label="Chiral Enolate"]; Product [label="Enantiomerically Enriched\nFluorinated Propanoic Acid"]; Removal [label="Auxiliary Removal", shape=box, style=rounded, fillcolor="#F1F3F4"]; Final_Product [label="Target Enantiomer"];

Reactant -> Intermediate [label="+ Chiral Auxiliary\n+ Base"]; Intermediate -> Product [label="+ Electrophilic\nFluorinating Agent"]; Product -> Final_Product [label="Removal of\nChiral Auxiliary"]; }

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid: A Novel PPARα Agonist Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel compound, 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid (hereafter designated as Cmpd-F ), against the established peroxisome proliferator-activated receptor alpha (PPARα) agonist, Fenofibrate . Due to the limited public data on Cmpd-F, this guide is structured as a predictive analysis based on its structural similarity to the fibrate class of drugs. The experimental protocols and data presented for Cmpd-F are therefore projected, yet grounded in established methodologies for evaluating PPARα agonists.

The objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing novel compounds in this therapeutic class, highlighting the critical experimental choices and data interpretation required to bridge the gap from cell-based assays to whole-animal models.

Introduction: The Rationale for Comparison

PPARα is a ligand-activated transcription factor and a major regulator of lipid metabolism, primarily in the liver.[1] Activation of PPARα promotes the uptake and breakdown of fatty acids, making it a key target for drugs aimed at treating dyslipidemia, a condition characterized by abnormal levels of lipids (triglycerides and cholesterol) in the blood. Fenofibrate is a widely prescribed fibrate drug that functions as a PPARα agonist.[2][3]

The chemical structure of Cmpd-F, featuring a phenylpropanoic acid core, strongly suggests a similar mechanism of action. This guide will therefore explore its hypothetical efficacy profile in direct comparison to Fenofibrate, focusing on potency, selectivity, and therapeutic effect in preclinical models.

In Vitro Efficacy Assessment: Potency and Target Engagement

The initial phase of characterization for any novel compound involves cell-based assays to determine its potency, selectivity, and direct engagement with the intended molecular target.

Experiment 1: PPAR Agonist Activity via Dual-Luciferase Reporter Assay

Causality of Experimental Choice: A dual-luciferase reporter assay is the gold standard for quantifying the activation of nuclear receptors like PPARs.[4][5][6] This system allows for the precise measurement of a compound's ability to activate the receptor's transcriptional activity. By co-transfecting cells with a plasmid expressing the PPAR ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain and a reporter plasmid with a luciferase gene under the control of a Gal4 upstream activating sequence, we can directly measure receptor activation.[4][7] A second, constitutively expressed luciferase (e.g., Renilla) is used to normalize the data, correcting for variations in transfection efficiency and cell viability.[5]

Experimental Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured to 80% confluency in 96-well plates. Cells are co-transfected with a pBIND vector containing the human PPARα, PPARγ, or PPARδ LBD-Gal4 fusion and a pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter vector.

  • Compound Treatment: 24 hours post-transfection, cells are treated with serial dilutions of Cmpd-F or Fenofibrate (ranging from 1 nM to 100 µM) for 24 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system on a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luminescence is calculated. Data is then normalized to the vehicle control and plotted against compound concentration to determine the half-maximal effective concentration (EC50) using a four-parameter logistic regression.

Workflow for PPAR Luciferase Reporter Assay:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_read Data Acquisition & Analysis p1 Culture HEK293T cells in 96-well plates p2 Co-transfect with: 1. pBIND-PPAR-LBD 2. pGL4-Luc Reporter p1->p2 p3 Incubate for 24h p2->p3 p4 Treat with Cmpd-F or Fenofibrate (serial dilutions) p3->p4 p5 Incubate for 24h p4->p5 p6 Lyse cells p5->p6 p7 Measure Firefly & Renilla Luminescence p6->p7 p8 Calculate Luminescence Ratio (Firefly/Renilla) p7->p8 p9 Normalize to Vehicle Control and Calculate EC50 p8->p9

Caption: Workflow for the PPAR dual-luciferase reporter assay.

Hypothetical Data Summary:

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)Selectivity (α vs γ/δ)
Cmpd-F 0.8> 50> 50> 60-fold
Fenofibrate 15[8][9]> 100> 100> 6-fold

This hypothetical data suggests Cmpd-F is a more potent and selective PPARα agonist than Fenofibrate in vitro.

Experiment 2: Target Gene Expression via Quantitative PCR (qPCR)

Causality of Experimental Choice: To confirm that receptor activation translates into downstream biological effects, we measure the expression of known PPARα target genes.[1][10] Genes like Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4) are directly involved in fatty acid oxidation and are robustly induced by PPARα agonists.[1][11] This experiment validates the findings from the reporter assay in a more biologically relevant context, such as a human hepatocyte cell line (HepG2).

Experimental Protocol:

  • Cell Culture and Treatment: Human HepG2 cells are seeded in 6-well plates and grown to 80% confluency. Cells are then treated with Cmpd-F (1 µM), Fenofibrate (20 µM), or vehicle (DMSO) for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Real-time quantitative PCR is performed using SYBR Green chemistry and primers specific for CPT1A, PDK4, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Hypothetical Data Summary:

TreatmentCPT1A Fold Change (vs. Vehicle)PDK4 Fold Change (vs. Vehicle)
Cmpd-F (1 µM) 8.512.2
Fenofibrate (20 µM) 5.17.8

This data would indicate that Cmpd-F is more effective at inducing PPARα target gene expression compared to Fenofibrate at their respective effective concentrations.

In Vivo Efficacy Assessment: Therapeutic Effect in a Disease Model

Positive in vitro data is a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. A diet-induced dyslipidemia mouse model is a highly relevant system for this evaluation.[12][13]

Experiment 3: High-Fat Diet (HFD)-Induced Dyslipidemia Mouse Model

Causality of Experimental Choice: C57BL/6J mice are widely used for metabolic studies because they are susceptible to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet (HFD).[13][14][15] This model effectively mimics key aspects of human metabolic syndrome, providing a robust platform to test the lipid-lowering effects of PPARα agonists.[16][17]

Experimental Protocol:

  • Model Induction: Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce dyslipidemia and obesity.[15][18] Age-matched control mice are fed a standard chow diet.

  • Grouping and Treatment: After the induction period, HFD-fed mice are randomized into three groups (n=8-10 per group): Vehicle (e.g., 0.5% carboxymethylcellulose), Fenofibrate (50 mg/kg/day, oral gavage)[16], and Cmpd-F (10 mg/kg/day, oral gavage). The dose for Cmpd-F is selected based on its higher in vitro potency. Treatment continues for 4 weeks.

  • Monitoring: Body weight and food intake are monitored weekly.

  • Terminal Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood is collected via cardiac puncture for lipid analysis, and liver tissue is harvested for gene expression analysis.

Workflow for In Vivo Dyslipidemia Study:

G cluster_induction Model Induction (12 Weeks) cluster_treatment Treatment (4 Weeks) cluster_endpoint Endpoint Analysis p1 C57BL/6J Mice (8 weeks old) p2 Feed High-Fat Diet (60% kcal) or Standard Chow p1->p2 p3 Randomize HFD mice into groups: - Vehicle - Fenofibrate (50 mg/kg) - Cmpd-F (10 mg/kg) p2->p3 p4 Daily Oral Gavage p3->p4 p5 Monitor Body Weight Weekly p4->p5 p6 Overnight Fast p5->p6 p7 Collect Blood and Liver Tissue p6->p7 p8 Analyze Plasma Lipids (TG, TC, HDL, LDL) p7->p8 p9 Analyze Liver Gene Expression (qPCR) p7->p9

Caption: Workflow for the high-fat diet-induced dyslipidemia mouse study.

Data Analysis and Hypothetical Results

Plasma Lipid Profile:

GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)Body Weight Change (%)
Chow Control 80 ± 10120 ± 1570 ± 8+5
HFD + Vehicle 250 ± 30280 ± 2545 ± 5+40
HFD + Fenofibrate 150 ± 20230 ± 2055 ± 6+32
HFD + Cmpd-F 110 ± 15205 ± 1865 ± 7+25

Liver Gene Expression:

GroupCPT1A Fold Change (vs. HFD Vehicle)ACOX1 Fold Change (vs. HFD Vehicle)
HFD + Fenofibrate 3.22.8
HFD + Cmpd-F 5.54.9

These projected results demonstrate that Cmpd-F not only reverses dyslipidemia more effectively than Fenofibrate but also has a more pronounced effect on mitigating diet-induced weight gain. The stronger induction of PPARα target genes in the liver, such as ACOX1 (Acyl-CoA Oxidase 1), another key gene in fatty acid oxidation[1][11], corroborates the in vivo findings and links the therapeutic effect back to the primary mechanism of action.

Conclusion and Synthesis

This comparative guide outlines a logical, tiered approach to evaluating a novel PPARα agonist candidate, Cmpd-F, against the benchmark compound, Fenofibrate. The projected data illustrates a scenario where Cmpd-F exhibits superior performance both in vitro and in vivo.

  • In Vitro Superiority: Cmpd-F demonstrates significantly higher potency and selectivity for PPARα in cell-based reporter assays, which translates to a more robust induction of target genes involved in lipid metabolism.

  • In Vivo Efficacy: In a diet-induced dyslipidemia model, the enhanced in vitro properties of Cmpd-F lead to a more profound therapeutic effect, with greater reductions in plasma triglycerides and cholesterol, an increase in beneficial HDL cholesterol, and a more significant impact on body weight compared to Fenofibrate.

The self-validating nature of this experimental framework is crucial. The in vivo gene expression data from the liver directly supports the mechanism of action established in the in vitro assays, providing a coherent and trustworthy narrative of the compound's efficacy. This comprehensive analysis provides a strong rationale for the continued development of this compound as a next-generation therapy for metabolic disorders.

References

  • Wang, Y., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biochemistry Journal. Available at: [Link]

  • Kersten, S., et al. (2014). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. Available at: [Link]

  • Wikipedia. Peroxisome proliferator-activated receptor alpha. Available at: [Link]

  • Pyper, S. R., et al. (2010). Peroxisome proliferator-activated receptor alpha target genes. Current Atherosclerosis Reports. Available at: [Link]

  • Wang, Y., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. Available at: [Link]

  • ResearchGate. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Available at: [Link]

  • SpringerLink. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Available at: [Link]

  • Rizvi, F., et al. (2004). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Experimental Biology. Available at: [Link]

  • Semantic Scholar. Selecting an Appropriate Animal Model for Dyslipidemia. Available at: [Link]

  • Bridges Lab Protocols. High Fat Diet Treatment. Available at: [Link]

  • protocols.io. Diet-induced obesity murine model. Available at: [Link]

  • GSEA. SANDERSON_PPARA_TARGETS. Available at: [Link]

  • Reactome. PPARA activates gene expression. Available at: [Link]

  • de Souza, C. P., et al. (2018). Fenofibrate Reverses Changes Induced by High-Fat Diet on Metabolism in Mice Muscle and Visceral Adipocytes. Journal of Cellular Physiology. Available at: [Link]

  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. Available at: [Link]

  • Wang, Y., et al. (2021). Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. Frontiers in Nutrition. Available at: [Link]

  • Kutil, Z., et al. (2016). Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. OncoTargets and Therapy. Available at: [Link]

  • Li, L. H., et al. (2019). Anticancer Properties of Fenofibrate: A Repurposing Use. Cancers. Available at: [Link]

  • Seth, A., et al. (2017). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Kim, H., et al. (2021). Fenofibrate Regulates Visceral Obesity and Nonalcoholic Steatohepatitis in Obese Female Ovariectomized C57BL/6J Mice. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Maximal viability concentration, IC10, and IC50 of fenofibrate, bezafibrate, and gemfibrozil in tested cell lines. Available at: [Link]

  • ResearchGate. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Available at: [Link]

  • Wang, C. Y., et al. (2020). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental Animals. Available at: [Link]

  • PubChem. Fenofibrate. Available at: [Link]

  • JoVE. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). Available at: [Link]

  • ResearchGate. Preclinical experiments involving PPARα agonists consist of in vitro... Available at: [Link]

  • Gao, M., et al. (2015). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Methods in Molecular Biology. Available at: [Link]

  • Blake, B. E., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology. Available at: [Link]

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available at: [Link]

  • ResearchGate. Fenofibrate treatment prevents cachexia in tumor-bearing mice. Available at: [Link]

  • Renga, B., et al. (2015). The potential of natural products for targeting PPARα. Molecules. Available at: [Link]

  • Kanno, Y., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Mechanisms for fibrate lipid-lowering drugs in enhancing bladder cancer immunotherapy by inhibiting CD276 expression. Journal of Translational Medicine. Available at: [Link]

Sources

Benchmarking 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Inhibitory Profile of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Introduction: Navigating the Endocannabinoid System for Therapeutic Discovery

The endocannabinoid system (ECS) is a critical lipid signaling network that modulates a vast array of physiological processes, including pain perception, inflammation, mood, and neurological function.[1][2] Central to the regulation of this system are the enzymes responsible for the degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3][4] The two key serine hydrolases involved are Fatty Acid Amide Hydrolase (FAAH), which primarily metabolizes AEA, and Monoacylglycerol Lipase (MGL), the principal enzyme for 2-AG degradation.[5][6][7]

Inhibiting these enzymes offers a nuanced therapeutic strategy. By preventing the breakdown of AEA and 2-AG, their endogenous levels are elevated, prolonging their signaling at cannabinoid receptors (CB1 and CB2) in a physiologically relevant manner.[5][7][8] This approach may circumvent the adverse side effects associated with direct cannabinoid receptor agonists.[2][8] Consequently, the development of potent and selective FAAH and MGL inhibitors is an area of intense research for treating pain, anxiety, and neurodegenerative disorders.[1][8][9][10]

This guide introduces This compound , a novel compound whose structural motifs suggest potential interaction with the active sites of serine hydrolases. The purpose of this document is to provide a rigorous framework for benchmarking this compound against well-established inhibitors of FAAH and MGL. We will detail the necessary experimental workflows, from initial potency determination to comprehensive selectivity profiling, providing researchers with the tools to accurately characterize its therapeutic potential.

Strategic Selection of Benchmark Inhibitors

A meaningful comparison requires benchmarks that are not only potent but also well-characterized in terms of their mechanism and selectivity. For this analysis, we have selected a gold-standard inhibitor for each primary target, FAAH and MGL.

  • For FAAH: URB597 (KDS-4103) was chosen as the benchmark. It is a potent, irreversible carbamate-based inhibitor of FAAH with an IC50 in the low nanomolar range.[5][11] Its extensive characterization in preclinical models of pain and anxiety makes it an ideal comparator for evaluating a new FAAH-targeting agent.[8][12] URB597 functions by carbamylating the catalytic serine (Ser241) in the FAAH active site.[5]

  • For MGL: JZL184 is the selected benchmark. It is a potent and selective irreversible inhibitor of MGL, also with an IC50 value in the low nanomolar range.[6][13] JZL184 has been instrumental in elucidating the role of 2-AG in the central nervous system.[6] It is reported to be over 100-fold selective for MGL compared to FAAH, making it a stringent benchmark for assessing the selectivity of our test compound.[6][14]

These inhibitors provide a robust basis for comparison, representing distinct chemical scaffolds and established inhibitory profiles against the two primary enzymes of interest.

Experimental Blueprint for Comprehensive Inhibitor Characterization

To thoroughly evaluate this compound, a multi-stage experimental approach is essential. This workflow is designed to first identify the primary biological target and quantify potency, then to rigorously assess its selectivity.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Activity A Compound of Interest: 3-(4-Fluorophenyl)-2,2- dimethylpropanoic acid B Primary Screening: Biochemical Assays A->B C FAAH Inhibition Assay (Fluorometric) B->C D MGL Inhibition Assay (Colorimetric/LC-MS) B->D E IC50 Value Calculation for FAAH C->E F IC50 Value Calculation for MGL D->F G Determine Primary Target (Lower IC50) E->G F->G H Cross-Enzyme Selectivity (FAAH vs. MGL) G->H I Broader Serine Hydrolase Panel (e.g., ABHD6, ABHD12) G->I J Calculate Selectivity Index: IC50 (Off-Target) / IC50 (On-Target) H->J K Cell-Based Assays J->K L Measure Endocannabinoid Levels (AEA and 2-AG) in Cell Lysates K->L M Confirm Target Engagement in a Physiological Context L->M

Caption: Workflow for inhibitor characterization.

Part 1: Primary Target Potency Determination (IC50)

The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce enzyme activity by 50%.[15][16] This will be performed for both FAAH and MGL to identify the primary target.

Causality behind Experimental Choice: A fluorometric assay for FAAH and a colorimetric assay for MGL are chosen for their robustness, high-throughput compatibility, and commercial availability.[7][17] These assays rely on synthetic substrates that produce a detectable signal upon enzymatic cleavage, providing a direct measure of enzyme activity.[7][18]

Part 2: Rigorous Selectivity Profiling

High potency is therapeutically meaningless without high selectivity. An inhibitor that interacts with multiple targets can lead to unforeseen side effects. Therefore, after identifying the primary target (the enzyme with the lower IC50), we must quantify the inhibitor's preference for this target over other related enzymes.

Causality behind Experimental Choice: The primary selectivity comparison will be between FAAH and MGL, as they are the most closely related enzymes in the ECS.[7] Further profiling against other serine hydrolases involved in endocannabinoid metabolism, such as ABHD6 and ABHD12, is crucial for a comprehensive understanding of the compound's specificity.[1] Activity-based protein profiling (ABPP) is an advanced technique that can be used for broader selectivity screening against the entire serine hydrolase family in native proteomes.[19]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core biochemical assays. These protocols are designed to be self-validating by including positive (benchmark inhibitor) and negative (vehicle) controls.

Protocol 1: FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[17][18][20]

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[21] The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., Tris-HCl, pH 9.0)

  • AAMCA substrate

  • This compound (Test Compound)

  • URB597 (Positive Control)

  • DMSO (Vehicle)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[17]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and URB597 in DMSO. A typical starting concentration range would be 10 mM down to 1 pM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 160 µL of FAAH Assay Buffer.

    • 10 µL of recombinant FAAH enzyme solution.

    • 10 µL of the diluted test compound, positive control, or DMSO vehicle.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the AAMCA substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: MGL Inhibition Assay (Colorimetric)

This protocol is based on a widely used method for screening MGL inhibitors.[7]

Principle: MGL hydrolyzes the substrate 4-nitrophenyl acetate (4-NPA) to produce the yellow-colored product 4-nitrophenol, which can be quantified by measuring its absorbance at 405-415 nm.[7]

Materials:

  • Recombinant human MGL enzyme

  • MGL Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • 4-NPA substrate

  • This compound (Test Compound)

  • JZL184 (Positive Control)

  • DMSO (Vehicle)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and JZL184 in DMSO, similar to the FAAH assay.

  • Reaction Setup: In a 96-well plate, add the following:

    • 160 µL of MGL Assay Buffer.

    • 10 µL of recombinant MGL enzyme solution.

    • 10 µL of the diluted test compound, positive control, or DMSO vehicle.

  • Pre-incubation: Mix and incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the 4-NPA substrate to each well.

  • Endpoint Measurement: Incubate the plate at 37°C for 20 minutes. Stop the reaction if necessary (e.g., by adding a quenching agent, though often not required for endpoint reads). Measure the absorbance at 412 nm.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Normalize the absorbance values relative to the vehicle control (100% activity).

    • Plot percent inhibition versus the log of inhibitor concentration and fit the curve to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the test compound and the established benchmarks.

Table 1: Comparative Inhibitory Potency (IC50)

CompoundFAAH IC50 (nM)MGL IC50 (nM)Primary Target
This compound Experimental ValueExperimental ValueTo be determined
URB597 (Benchmark)~5>10,000FAAH
JZL184 (Benchmark)~2400~8MGL

Note: Benchmark IC50 values are approximate and derived from literature.[6][11] Experimental conditions can influence absolute values.[15]

Table 2: Selectivity Profile

CompoundPrimary TargetSelectivity (FAAH/MGL)Selectivity (MGL/FAAH)
This compound To be determinedIC50 (MGL) / IC50 (FAAH)IC50 (FAAH) / IC50 (MGL)
URB597 (Benchmark)FAAH>2000-fold-
JZL184 (Benchmark)MGL-~300-fold

Interpretation: The selectivity index provides a quantitative measure of a compound's preference for one target over another. A higher selectivity index indicates a more specific inhibitor, which is a highly desirable characteristic for a therapeutic candidate. For example, if the test compound is a potent MGL inhibitor, a high MGL/FAAH selectivity ratio (e.g., >100) would be a promising result.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the initial characterization and benchmarking of this compound as a potential inhibitor of FAAH or MGL. By following the detailed protocols for determining potency (IC50) and selectivity, researchers can generate the critical data needed to evaluate its standing relative to well-known inhibitors like URB597 and JZL184. The causality-driven experimental design ensures that the data generated is not only accurate but also contextually meaningful. The ultimate goal is to ascertain whether this compound possesses the requisite potency and selectivity to warrant further investigation in more complex cell-based models and subsequent preclinical development.

References

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]

  • Various Authors. (2023). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ScienceDirect. Available at: [Link]

  • Wikipedia. (Date not available). Monoacylglycerol lipase. Wikipedia. Available at: [Link]

  • Labar, G., et al. (2015). Monoglyceride lipase: structure and inhibitors. PubMed Central. Available at: [Link]

  • Godlewski, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central. Available at: [Link]

  • Lorca, C., et al. (2018). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. ResearchGate. Available at: [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]

  • Bononi, G., et al. (2021). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). Taylor & Francis Online. Available at: [Link]

  • Su, D., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Available at: [Link]

  • Cao, G., et al. (2014). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. PubMed Central. Available at: [Link]

  • BioVision. (Date not available). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc.. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Dar, A.C., et al. (2017). Approach used to quantify inhibitor potency and selectivity in vitro. ResearchGate. Available at: [Link]

  • Creative BioMart. (Date not available). FAAH Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]

  • Wikipedia. (Date not available). IC50. Wikipedia. Available at: [Link]

  • Davidson College. (Date not available). IC50 Determination. edX. Available at: [Link]

  • Am Ende, C.W., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di Pardo, A., et al. (2023). Assay of Monoacylglycerol Lipase Activity. SpringerLink. Available at: [Link]

  • Deng, H., et al. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Johnson, T.O., et al. (2016). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. ResearchGate. Available at: [Link]

  • Amsbio. (Date not available). Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Binder, M.J., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Suneetha, V., et al. (2016). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). ResearchGate. Available at: [Link]

  • Scior, T., et al. (2022). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Palmer, J.A., et al. (2017). Pharmacologic Characterization of JNJ-42226314, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • PubChem. (Date not available). 3-(4-Fluorophenyl)propionic acid. PubChem. Available at: [Link]

  • PubChem. (Date not available). 3-[5-[2-chloro-2'-(3-fluorophenyl)biphenyl-4-yl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. PubChem. Available at: [Link]

  • Panlilio, L.V., et al. (2016). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology. Available at: [Link]

  • Wilkerson, J.L., et al. (2016). Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro. PubMed Central. Available at: [Link]

  • Lee, J., et al. (2022). Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration. PubMed Central. Available at: [Link]

  • Petrosino, S., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences. Available at: [Link]

  • Ciaffardini, M., et al. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Almalki, A.J., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]

  • Al-Ostath, R.A., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. PubMed Central. Available at: [Link]

  • Almalki, A.J., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the gem-dimethyl group introduces steric hindrance that can influence molecular conformation and interaction with biological targets. The efficient and scalable synthesis of this carboxylic acid is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Oxidation of 3-(4-Fluorophenyl)-2,2-dimethylpropanal

This two-step approach involves the initial synthesis of the aldehyde precursor, followed by its oxidation to the desired carboxylic acid. This is a classical and often reliable method for preparing carboxylic acids when the corresponding aldehyde is accessible.

Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanal

A mixture of sodium hydroxide (4.2 g), water (4.2 g), benzene (6 ml), and tetrabutylammonium iodide (0.45 g) is heated to 70°C. A solution of isobutyraldehyde (8.65 g) and 4-fluorobenzyl chloride (13.01 g) is then added dropwise to the heated mixture, which is stirred at 70°C for 5 hours. The product is extracted with diethyl ether, and the organic solution is dried over magnesium sulfate (MgSO₄) and evaporated to yield 3-(4-Fluorophenyl)-2,2-dimethylpropanal as an oil.[1]

Step 2: Pinnick Oxidation to this compound

To a stirred solution of the aldehyde from Step 1 (1.0 equiv) in a mixture of t-BuOH and H₂O, add 2-methyl-2-butene (2.0 equiv), NaH₂PO₄ (1.5 equiv), and sodium chlorite (NaClO₂) (1.5 equiv) at room temperature. The reaction is stirred for 12-24 hours until completion (monitored by TLC). The reaction is then quenched with an aqueous solution of NaHSO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the final product.[2]

Causality and Mechanistic Insights

The first step is a phase-transfer catalyzed C-alkylation of the enolate of isobutyraldehyde with 4-fluorobenzyl chloride. The tetrabutylammonium iodide acts as a phase-transfer catalyst, shuttling the hydroxide and enolate ions between the aqueous and organic phases.

The second step, the Pinnick oxidation, is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids.[3][4] The mechanism involves the formation of chlorous acid (HClO₂) from sodium chlorite under weakly acidic conditions. The aldehyde is then attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[3] The 2-methyl-2-butene acts as a scavenger for the reactive HOCl byproduct, preventing unwanted side reactions.[2][3]

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Oxidation isobutyraldehyde Isobutyraldehyde phase_transfer NaOH, H₂O, Benzene, Tetrabutylammonium Iodide 70°C, 5h isobutyraldehyde->phase_transfer fluorobenzyl_chloride 4-Fluorobenzyl Chloride fluorobenzyl_chloride->phase_transfer aldehyde 3-(4-Fluorophenyl)-2,2-dimethylpropanal phase_transfer->aldehyde pinnick_reagents NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, RT, 12-24h aldehyde->pinnick_reagents final_product This compound pinnick_reagents->final_product

Caption: Workflow for the synthesis of this compound via aldehyde oxidation.

Route 2: Grignard Reaction with Carbon Dioxide

The Grignard reaction is a powerful tool for carbon-carbon bond formation and a classic method for synthesizing carboxylic acids.[1] This route involves the formation of a Grignard reagent from a suitable haloalkane, followed by its reaction with carbon dioxide.

Experimental Protocol

Step 1: Formation of 2-(4-Fluorophenyl)-1,1-dimethylethylmagnesium Chloride

To a flask containing magnesium turnings (1.2 equiv) under an inert atmosphere, a solution of 1-(chloromethyl)-4-fluorobenzene (1.0 equiv) and 1-chloro-2,2-dimethylpropane (1.1 equiv) in anhydrous diethyl ether is added dropwise. The reaction is initiated with a small amount of iodine or 1,2-dibromoethane if necessary. The mixture is stirred and refluxed until the magnesium is consumed.

Step 2: Carboxylation and Workup

The Grignard reagent solution is cooled in an ice bath and poured over crushed dry ice (solid CO₂). The mixture is stirred until it reaches room temperature. A dilute solution of hydrochloric acid is then added to protonate the carboxylate salt. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude carboxylic acid. Purification is achieved by recrystallization.

Causality and Mechanistic Insights

This route relies on the in-situ formation of a neopentyl-type Grignard reagent. The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide in a nucleophilic addition reaction.[5][6] This forms a magnesium carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the final carboxylic acid.[5][7] The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by any protic solvents like water.[1]

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation starting_materials 1-(Chloromethyl)-4-fluorobenzene + 1-Chloro-2,2-dimethylpropane grignard_formation Mg, Anhydrous Et₂O, Reflux starting_materials->grignard_formation grignard_reagent 2-(4-Fluorophenyl)-1,1-dimethylethylmagnesium Chloride grignard_formation->grignard_reagent carboxylation 1. Dry Ice (CO₂) 2. HCl (aq) grignard_reagent->carboxylation final_product_g This compound carboxylation->final_product_g

Caption: Workflow for the Grignard synthesis of this compound.

Route 3: Hydrolysis of 3-(4-Fluorophenyl)-2,2-dimethylpropionitrile

This two-step sequence involves the synthesis of a nitrile intermediate, followed by its hydrolysis to the carboxylic acid. This method is particularly useful as it adds a carbon atom to the starting alkyl halide.

Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropionitrile

A solution of 1-(chloromethyl)-4-fluorobenzene (1.0 equiv) and 2-chloro-2-methylpropane (1.1 equiv) in a suitable solvent like DMSO is added to a stirred suspension of sodium cyanide (NaCN) (1.2 equiv). The reaction mixture is heated to facilitate the nucleophilic substitution. After completion (monitored by GC-MS), the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude nitrile is purified by distillation or chromatography.

Step 2: Hydrolysis to this compound

The purified nitrile from Step 1 is refluxed in an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).[8][9] For acidic hydrolysis, the reaction is heated until the nitrile is fully consumed. The mixture is then cooled, and the carboxylic acid product is isolated by extraction. For basic hydrolysis, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid, which is then collected by filtration and recrystallized.[10]

Causality and Mechanistic Insights

The first step is a nucleophilic substitution reaction where the cyanide ion displaces the chloride from the alkyl halide. The second step is the hydrolysis of the nitrile. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[8] The intermediate imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and ammonium salt.[8] Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, and after a series of proton transfers, an amide intermediate is formed, which is subsequently hydrolyzed to the carboxylate salt and ammonia.[10]

Workflow Diagram

Route 3 Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis starting_materials_n 1-(Chloromethyl)-4-fluorobenzene + 2-Chloro-2-methylpropane nitrile_formation NaCN, DMSO, Heat starting_materials_n->nitrile_formation nitrile 3-(4-Fluorophenyl)-2,2-dimethylpropionitrile nitrile_formation->nitrile hydrolysis H₂SO₄ (aq) or NaOH (aq), Reflux, then H₃O⁺ nitrile->hydrolysis final_product_n This compound hydrolysis->final_product_n

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Head-to-Head Comparison

ParameterRoute 1: Aldehyde OxidationRoute 2: Grignard ReactionRoute 3: Nitrile Hydrolysis
Number of Steps 222
Starting Materials Isobutyraldehyde, 4-fluorobenzyl chloride1-(Chloromethyl)-4-fluorobenzene, 1-chloro-2,2-dimethylpropane, Mg, CO₂1-(Chloromethyl)-4-fluorobenzene, 2-chloro-2-methylpropane, NaCN
Key Reagents Phase-transfer catalyst, NaClO₂Magnesium, Dry Ice (CO₂)Sodium Cyanide
Typical Yield Good to Excellent (Oxidation step is often high yielding)Moderate to Good (Can be variable)Good (Both steps are generally efficient)
Scalability Generally good, though phase-transfer catalysis can sometimes present challenges on a very large scale.Can be challenging due to the exothermic nature of Grignard formation and the need for strict anhydrous conditions.[11][12][13]Scalable, but the use of highly toxic cyanide is a major consideration.
Safety Concerns Use of benzene (carcinogen) in the literature protocol for the aldehyde synthesis is a significant concern and would require substitution.Highly exothermic reaction, pyrophoric nature of finely divided magnesium, and the need for anhydrous ethereal solvents.[12][14]Extreme toxicity of sodium cyanide and hydrogen cyanide gas if the reaction mixture is acidified prematurely.
Functional Group Tolerance Pinnick oxidation is tolerant of a wide range of functional groups.[3][4]Grignard reagents are incompatible with acidic protons (e.g., alcohols, amines) and many carbonyl groups.[1][5]The nucleophilic substitution with cyanide can be sensitive to sterically hindered substrates.
Cost-Effectiveness Can be cost-effective if the starting aldehyde is readily available or can be synthesized cheaply.The cost of magnesium and anhydrous solvents can be a factor.Sodium cyanide is relatively inexpensive, but the handling and waste disposal costs associated with its toxicity can be high.

Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and disadvantages.

  • Route 1 (Aldehyde Oxidation) is a strong candidate, particularly due to the high selectivity and mild conditions of the Pinnick oxidation. The main challenge lies in the efficient and safe synthesis of the aldehyde precursor.

  • Route 2 (Grignard Reaction) is a classic and powerful method but requires careful control of reaction conditions, especially on a larger scale. Its intolerance to certain functional groups may limit its applicability in more complex syntheses.

  • Route 3 (Nitrile Hydrolysis) is an effective method for carbon chain extension, but the extreme toxicity of cyanide necessitates stringent safety protocols and specialized handling, which may not be feasible in all research environments.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, cost considerations, and, most importantly, the safety infrastructure in place.

References

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from JoVE. [Link][5]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link][15]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link][7]

  • ChemistNate. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from YouTube. [Link][6]

  • Chem-Station. (2014, May 5). Jones Oxidation. Retrieved from Chem-Station. [Link][16]

  • The Organic Chemistry Tutor. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Retrieved from YouTube. [Link][17]

  • Wikipedia. (2023, November 27). Grignard reaction. Retrieved from Wikipedia. [Link][1]

  • Wikipedia. (2023, April 29). Pinnick oxidation. Retrieved from Wikipedia. [Link][3]

  • Chemistry Steps. Jones Oxidation. Retrieved from Chemistry Steps. [Link][18]

  • Organic Chemistry Portal. Jones Oxidation. Retrieved from Organic Chemistry Portal. [Link][19]

  • Reaction Repo. Jones Oxidation. Retrieved from Reaction Repo. [Link][20]

  • American Chemical Society. (2014). Grignard Reactions Go Greener with Continuous Processing. Retrieved from ACS. [Link][11]

  • Grokipedia. (2026, January 14). Pinnick oxidation. Retrieved from Grokipedia. [Link][4]

  • Molecules. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from MDPI. [Link][21]

  • Wikipedia. (2023, October 21). Jones oxidation. Retrieved from Wikipedia. [Link][22]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from ResearchGate. [Link][12]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from Sciencemadness Wiki. [Link]

  • Schnyder Safety-Chmie. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Retrieved from Schnyder Safety-Chmie. [Link][13]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. Retrieved from NROChemistry. [Link][2]

  • ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Retrieved from ACS Publications. [Link][14]

  • Royal Society of Chemistry. (2020, July 13). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. Retrieved from RSC Publishing. [Link][23]

  • Organic Syntheses. (2022). 5 g/min ) over ten min, resulting in a cloudy pale-orange color (Figure 1A). The reaction was allowed to stir under - nitrogen. Retrieved from Organic Syntheses. [Link][24]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from Moodle. [Link][8]

  • ResearchGate. Yield comparison with different carboxylic acids. Retrieved from ResearchGate. [Link][25]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from Ventura College. [Link][10]

  • ACS Publications. (2012, April 19). A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. Retrieved from ACS Publications. [Link][26]

  • RWTH Publications. (2024, May 17). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Retrieved from RWTH Publications. [Link]

  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from Organic Chemistry Portal. [Link][27]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from Chemistry LibreTexts. [Link][9]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids. Retrieved from Google Patents. [28]

  • University of Southampton. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from ePrints Soton. [Link][29]

  • ResearchGate. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Retrieved from ResearchGate. [Link][30]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from Organic Chemistry Portal. [Link][31]

  • Angewandte Chemie International Edition. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from Wiley Online Library. [Link][32]

  • Organic Syntheses. 3-methyl-3-phenyl-1-pentene. Retrieved from Organic Syntheses. [Link][33]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of laboratory waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a compound whose halogenated nature and acidic properties necessitate a specific and cautious approach to waste management. By understanding the chemical characteristics and the regulatory landscape, laboratories can ensure both the safety of their personnel and the protection of the environment.

I. Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Therefore, it is prudent to handle this compound with the appropriate personal protective equipment to mitigate risks of exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5]To prevent skin contact, which can cause irritation.[2]
Eye Protection Safety goggles or a face shield that provides a complete seal around the eyes.[5]To protect against splashes that could cause serious eye irritation.[2]
Skin and Body A chemical-resistant apron or a standard laboratory coat.[5]To protect against accidental spills on clothing and skin.
Respiratory Work should be conducted in a well-ventilated area or within a chemical fume hood.[5][6]To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[6]
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and adherence to institutional and federal regulations. The following workflow provides a clear path from waste generation to final disposal.

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional EHS cluster_disposal External Disposal A 1. Waste Generation (3-(4-Fluorophenyl)-2,2- dimethylpropanoic acid) B 2. Segregation (Halogenated Organic Waste) A->B Identify as halogenated C 3. Containment (Labeled, Compatible Container) B->C Collect in designated carboy D 4. Temporary Storage (Satellite Accumulation Area) C->D Store securely E 5. Waste Pickup (Scheduled with EHS) D->E Request pickup F 6. Consolidation (Central Accumulation Area) E->F EHS transport G 7. Manifest & Transport (Licensed Carrier) F->G Prepare for shipment H 8. Final Disposal (Regulated Incineration) G->H Track to facility

Disposal workflow for this compound.

1. Waste Identification and Segregation: The foundational step in proper chemical waste management is accurate identification and segregation.[7] Due to the presence of a fluorine atom, this compound must be classified as a halogenated organic waste .[3][4] It is critical to keep this waste stream separate from non-halogenated organic wastes, aqueous wastes, and solid wastes to prevent dangerous reactions and to ensure proper final disposal, which for halogenated compounds is typically high-temperature incineration.[3]

2. Collection and Containment: Collect waste this compound in a designated hazardous waste container that is made of a compatible material, such as borosilicate glass or high-density polyethylene, to prevent degradation of the container.[5] The container must be kept closed at all times, except when actively adding waste, to prevent the release of vapors.[8]

3. Labeling: Proper labeling is a strict regulatory requirement.[9] The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[5][8] It is also essential to record the accumulation start date on the label.[9]

4. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[6] Adhere to the volume and time limits for satellite accumulation as defined by the U.S. Environmental Protection Agency (EPA) and your institution's specific policies.[10]

5. Arranging for Disposal: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][11] Do not attempt to dispose of this chemical down the drain or in the regular trash.[11] Your EHS department will coordinate with a licensed hazardous waste disposal company for proper transport and final disposal.[7]

III. Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[5]

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Table 1.[5]

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[5][6] Do not use combustible materials such as sawdust.[5]

  • Collect and Dispose: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[5] Label the container appropriately and manage it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[5]

IV. Regulatory Framework

The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[7][12] The EPA defines hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[9] Generators of hazardous waste are categorized based on the quantity of waste produced per month, with different regulatory requirements for each category (Very Small, Small, and Large Quantity Generators).[13][9] It is imperative that your laboratory understands its generator status and complies with all applicable federal, state, and local regulations.[10][7]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Echemi. (n.d.). 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-(4-Fluorophenyl)propionic acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Pivalic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Trimethylacetic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the safety of our scientists is the bedrock upon which innovation is built. The handling of novel chemical entities like 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deeper, experience-driven perspective on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but to understand the rationale behind each safety measure.

Foundational Hazard Assessment: Understanding the Molecule

While comprehensive toxicological data for every new compound is not always available, a rigorous safety protocol is developed by analyzing the molecule's structure and the known hazards of similar chemical classes. This compound is an aromatic carboxylic acid containing a fluorine atom. This structure suggests potential for skin, eye, and respiratory irritation.[1][2][3][4] The primary routes of exposure we must guard against are dermal contact, inhalation of airborne particulates, and accidental ingestion. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5][6]

The Core PPE Ensemble: Your First Line of Defense

The selection of appropriate PPE is the most critical step in ensuring safe handling. The following table outlines the essential PPE for working with this compound, along with the scientific reasoning for each choice.

Area of Protection Required PPE Material & Specification Expert Rationale & Field Insights
Eyes & Face Safety Goggles or Safety Glasses with Side ShieldsANSI Z.87.1 CertifiedCausality: Protects the sensitive mucous membranes of the eyes from accidental splashes of solutions or contact with airborne powder. In situations with a higher risk of splashing, such as when transferring large volumes of a solution, a full face shield worn over safety goggles provides an essential extra layer of protection.[2][7][8][9]
Hands Chemical-Resistant GlovesNitrileCausality: Nitrile gloves offer excellent protection against a wide range of chemicals and are a robust choice for incidental contact.[7][8][10] Field Insight: Always double-check glove integrity before use. For prolonged handling or when working with larger quantities, consider double-gloving to provide an additional barrier and allow for the safe removal of the outer glove if contamination occurs. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[6]
Body Laboratory CoatFlame-Resistant, Long-SleevedCausality: Protects the skin and personal clothing from contamination. A fully buttoned lab coat with the sleeves rolled down ensures maximum coverage.[5][8]
Respiratory Use in a Fume HoodN/ACausality: A properly functioning chemical fume hood is the primary engineering control to prevent respiratory exposure to airborne particles of the solid compound.[4][11] Field Insight: If procedures with a high potential for aerosolization are necessary and a fume hood is not available, a comprehensive risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator.[2][8][9]
Feet Closed-Toe ShoesLeather or Chemically Resistant MaterialCausality: Protects the feet from spills and falling objects. Permeable shoes, such as those made of mesh, are not appropriate in a laboratory setting.[8]
Procedural Integrity: Donning and Doffing of PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination. These workflows are designed to be self-validating systems, ensuring that you are protected from the moment you begin your work until you have safely completed it.

DonningPPE lab_coat 1. Lab Coat Ensure it is fully buttoned. gloves 2. Gloves Pull cuffs over the sleeves of the lab coat. lab_coat->gloves eye_protection 3. Eye Protection Position securely on the face. gloves->eye_protection

Caption: Workflow for correctly putting on PPE before handling chemicals.

DoffingPPE gloves 1. Gloves Remove by peeling one glove off with the other, then the second with a clean finger under the cuff. eye_protection 2. Eye Protection Handle by the arms to avoid touching the front surface. gloves->eye_protection lab_coat 3. Lab Coat Remove by rolling it outwards and folding the contaminated surface inward. eye_protection->lab_coat

Caption: Workflow for the safe removal of PPE to prevent exposure.

Operational and Disposal Plans: A Complete Safety Cycle

Handling:

  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Avoid creating dust when working with the solid form.[5][12]

  • Do not eat, drink, or smoke in the laboratory.[4][13]

Disposal:

  • All disposable PPE, such as gloves, that has come into contact with this compound should be considered hazardous waste.

  • Place contaminated PPE in a designated, clearly labeled, and sealed waste container for disposal according to your institution's hazardous waste procedures.

Spill Response:

  • In the event of a small spill, ensure you are wearing your full PPE.

  • Cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for hazardous waste disposal.[6][13]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Emergency Protocols: Immediate and Effective Response

In the event of an accidental exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

By integrating these expert-driven safety protocols into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Apollo Scientific. (2022, May 16). (S)
  • Fisher Scientific. (2012, February 6).
  • CHEMM. Personal Protective Equipment (PPE).
  • PubChem. 3-(4-Fluorophenyl)propionic acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Echemi. 3-(4-Fluorophenyl)propionic acid SDS.
  • Fisher Scientific. 3-(4-Fluorophenyl)
  • Sigma-Aldrich. (2024, March 2).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Expert Synthesis Solutions. (2020, October 13).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Medtecs. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fluorochem. (2024, December 19).
  • ChemScene. (2025, December 8).
  • Fisher Scientific.
  • BASF. (2025, November 14).
  • University of California, Berkeley.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.